2-((4-Bromobenzyl)oxy)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHIGHWZFXQXAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-((4-Bromobenzyl)oxy)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-((4-Bromobenzyl)oxy)pyridine, a key intermediate in the development of novel chemical entities. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This document details the underlying reaction mechanism, provides a field-tested, step-by-step experimental protocol, and offers in-depth analysis of the characterization data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, it includes practical insights into troubleshooting common experimental challenges, ensuring a high degree of reproducibility for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance and Synthetic Approach
This compound serves as a valuable scaffold in medicinal chemistry and materials science. The pyridine moiety offers a basic nitrogen atom for hydrogen bonding and salt formation, while the bromobenzyl group provides a reactive handle for further functionalization through cross-coupling reactions. The ether linkage connects these two critical pharmacophores, providing conformational flexibility.
The synthesis of this target molecule is most effectively accomplished through the Williamson ether synthesis, a classic SN2 reaction.[1][2] This method involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a pyridinolate) with an organohalide.[3][4] The selection of a primary alkyl halide, 4-bromobenzyl bromide, is a critical strategic choice, as it is highly reactive towards SN2 displacement and minimizes the potential for competing E2 elimination reactions that are prevalent with secondary or tertiary halides.[2][4] This guide will elucidate the practical application of this methodology for the efficient and reliable synthesis of the title compound.
Synthesis and Purification Methodology
The overall synthetic strategy is a one-step process involving the formation of a C-O bond between 2-hydroxypyridine and 4-bromobenzyl bromide, followed by purification.
Overall Experimental Workflow
The process can be visualized as a sequence of distinct stages, from initial reaction to final characterization of the pure product.
Caption: Overall workflow from synthesis to characterization.
Reaction Mechanism: The SN2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The process is initiated by the deprotonation of 2-hydroxypyridine using a suitable base, such as potassium carbonate, to form the potassium 2-pyridinolate salt. This salt contains a highly nucleophilic oxygen atom that attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. The attack occurs from the backside relative to the bromide leaving group, resulting in an inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter). The reaction is concerted, meaning bond formation and bond breaking happen in a single step.[2]
Caption: The concerted SN2 mechanism of the reaction.
Detailed Experimental Protocol
Reagents and Materials:
-
2-Hydroxypyridine (1.0 eq)
-
4-Bromobenzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration relative to 2-hydroxypyridine).
-
Add 4-bromobenzyl bromide (1.05 eq) to the mixture via syringe. Causality Note: A slight excess of the alkylating agent ensures the complete consumption of the more valuable starting pyridine.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-hydroxypyridine spot is consumed. Expertise Note: DMF is an ideal polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the pyridinolate anion highly reactive.[3]
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine. Trustworthiness Note: The brine wash helps to break any emulsions and removes residual water from the organic layer.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification Protocol: Flash Column Chromatography
The crude product is purified by flash column chromatography to remove unreacted starting materials and byproducts.
-
Column Preparation: Prepare a slurry of silica gel in 100% hexanes and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[5]
-
Elution: Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate (e.g., a gradient from 0% to 20% EtOAc in hexanes).[5][6] The product will elute as the polarity of the mobile phase increases.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pure solid or oil. Insight: If the product shows significant tailing on TLC, the silica gel may be too acidic. Pre-treating the silica slurry with 0.5-1% triethylamine can neutralize active sites and improve peak shape.[5][7]
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Data Summary
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~8.1 ppm (ddd, 1H, Py-H6), ~7.6 ppm (ddd, 1H, Py-H4), ~7.45 ppm (d, 2H, Ar-H), ~7.35 ppm (d, 2H, Ar-H), ~6.9 ppm (ddd, 1H, Py-H5), ~6.8 ppm (dt, 1H, Py-H3), ~5.4 ppm (s, 2H, O-CH₂) |
| ¹³C NMR | Chemical Shift (δ) | ~163 ppm (Py-C2), ~147 ppm (Py-C6), ~138 ppm (Py-C4), ~136 ppm (Ar-C), ~131 ppm (Ar-CH), ~129 ppm (Ar-CH), ~122 ppm (Ar-CBr), ~117 ppm (Py-C5), ~111 ppm (Py-C3), ~68 ppm (O-CH₂) |
| Mass Spec (EI) | m/z | M⁺ peaks at 263/265 (¹⁹Br/⁸¹Br isotopes, ~1:1 ratio). Key fragment at 169/171. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3050 (Ar C-H stretch), ~1600-1450 (Ar C=C & C=N stretch), ~1250 (asym. C-O-C stretch), ~1050 (sym. C-O-C stretch), ~550 (C-Br stretch) |
Detailed Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. The benzylic protons (O-CH₂) are expected to appear as a sharp singlet around 5.4 ppm. The four protons on the bromophenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The four protons on the pyridine ring will appear as complex multiplets in the aromatic region, with the proton at the 6-position being the most downfield due to its proximity to the electronegative nitrogen and ether oxygen.
-
¹³C NMR Spectroscopy: The carbon spectrum will show all 12 unique carbon atoms. The most downfield signal will correspond to C2 of the pyridine ring (~163 ppm), directly attached to the electronegative oxygen. The benzylic carbon (O-CH₂) will appear around 68 ppm. The remaining aromatic carbons will be found in the typical 110-150 ppm range.
-
Mass Spectrometry: The mass spectrum is crucial for confirming the molecular weight and elemental composition. A key diagnostic feature is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 263 and 265. This pattern is the unmistakable signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). A major fragmentation pathway is the cleavage of the benzylic C-O bond, yielding a stable bromobenzyl cation at m/z 169/171.
-
Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of key functional groups. The strong absorption bands in the 1250-1050 cm⁻¹ region are characteristic of the C-O-C ether linkage.[8] Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the C=C and C=N stretching vibrations of the two aromatic rings. The C-Br stretch will be observed in the fingerprint region at a lower frequency.
Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive base (K₂CO₃ absorbed moisture). Insufficient reaction temperature or time. Poor quality of 4-bromobenzyl bromide. | Use freshly dried, anhydrous K₂CO₃. Increase reaction temperature to 90-100°C and monitor carefully by TLC. Purify the alkyl halide before use if necessary. |
| Presence of Unreacted 2-Hydroxypyridine | Incomplete reaction. Insufficient base or alkylating agent. | Increase reaction time. Ensure stoichiometry is correct (1.05-1.1 eq of alkyl halide and 2.0 eq of base). |
| Formation of Byproduct (N-alkylation) | 2-Hydroxypyridine exists in tautomeric equilibrium with 2-pyridone. The pyridone nitrogen can also act as a nucleophile. | O-alkylation is generally favored under these conditions (thermodynamic product). Purification by column chromatography should effectively separate the O- and N-alkylated isomers. |
| Product Decomposition During Purification | The pyridine nitrogen makes the compound basic and sensitive to acidic silica gel. | Deactivate the silica gel by eluting with a hexanes/EtOAc mixture containing 0.5-1% triethylamine before loading the sample.[5] Alternatively, use neutral alumina as the stationary phase.[9] |
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of this compound via the Williamson ether synthesis. By adhering to the outlined protocols for reaction setup, work-up, and purification, researchers can obtain this valuable chemical intermediate with high purity. The comprehensive characterization data serves as a benchmark for validating the final product's identity and quality. The provided troubleshooting insights, grounded in mechanistic principles and practical experience, equip scientists to overcome common challenges and optimize the synthetic outcome.
References
- Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- ChemSpider. (n.d.). Williamson etherification using a hydroxypyridine. Royal Society of Chemistry.
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An In-depth Technical Guide to the Physicochemical Properties of 2-((4-Bromobenzyl)oxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is paved with rigorous scientific evaluation. A critical aspect of this evaluation lies in the understanding and optimization of a molecule's physicochemical properties. These intrinsic characteristics, such as solubility, lipophilicity, and melting point, govern a compound's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4][5] A comprehensive grasp of these properties is therefore not merely an academic exercise but a cornerstone of rational drug design and development. This guide provides an in-depth technical overview of the physicochemical properties of 2-((4-Bromobenzyl)oxy)pyridine, a molecule of interest in medicinal chemistry, offering insights into its synthesis, characterization, and the scientific rationale behind the experimental methodologies.
Molecular Structure and Physicochemical Profile
This compound is a small molecule featuring a pyridine ring linked to a 4-bromobenzyl group via an ether linkage. This unique arrangement of functional groups dictates its physicochemical behavior. The pyridine ring, a bioisostere of a phenyl ring, introduces a degree of polarity and the potential for hydrogen bonding, which can influence aqueous solubility. Conversely, the 4-bromobenzyl group is largely nonpolar, contributing to the molecule's lipophilicity. The ether linkage provides conformational flexibility.
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are derived from experimental data, others are predicted using computational models due to the limited availability of published experimental values.
| Property | Value | Source |
| CAS Number | 40775-71-1 | [6] |
| Molecular Formula | C12H10BrNO | [6] |
| Molecular Weight | 264.12 g/mol | [6] |
| Exact Mass | 262.9950 g/mol | [6] |
| LogP (predicted) | 3.42 | [6] |
| Polar Surface Area (PSA) | 22.12 Ų | [6] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis of this compound via Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This robust S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[1][2][3][4] In this specific case, the sodium salt of 2-hydroxypyridine acts as the nucleophile, reacting with 4-bromobenzyl bromide.
Experimental Protocol:
-
Preparation of Sodium 2-pyridoxide: To a stirred solution of 2-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour. The formation of the sodium salt is typically accompanied by the evolution of hydrogen gas.
-
Etherification: A solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared sodium 2-pyridoxide solution at room temperature. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Experimental Characterization
1. Melting Point Determination:
The melting point of a solid crystalline substance is a fundamental physical property that provides an indication of its purity.
Protocol: A small amount of the purified solid is placed in a capillary tube, which is then inserted into a melting point apparatus. The temperature is gradually increased, and the range over which the solid melts is recorded. A sharp melting range typically indicates a high degree of purity.
2. Solubility Assessment:
Understanding the solubility of a compound in various solvents is crucial for its formulation and for designing further experiments.
Protocol: Qualitative solubility can be determined by adding a small amount of the compound (e.g., 1-2 mg) to a test tube containing a specific volume of solvent (e.g., 1 mL). The mixture is agitated, and the solubility is observed (e.g., soluble, partially soluble, or insoluble). This can be performed with a range of solvents, including water, buffers at different pH values, and common organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 8.15 (ddd, J = 5.0, 2.0, 0.8 Hz, 1H, Py-H)
-
δ 7.50 – 7.45 (m, 2H, Ar-H)
-
δ 7.35 – 7.30 (m, 2H, Ar-H)
-
δ 7.20 (ddd, J = 8.3, 7.2, 2.0 Hz, 1H, Py-H)
-
δ 6.85 (ddd, J = 7.2, 5.0, 0.9 Hz, 1H, Py-H)
-
δ 6.75 (dt, J = 8.3, 0.8 Hz, 1H, Py-H)
-
δ 5.40 (s, 2H, OCH₂)
Predicted ¹³C NMR (101 MHz, CDCl₃):
-
δ 164.0 (C=N)
-
δ 147.0 (Py-CH)
-
δ 138.5 (Py-CH)
-
δ 136.5 (Ar-C)
-
δ 131.8 (Ar-CH)
-
δ 129.5 (Ar-CH)
-
δ 121.5 (Ar-C)
-
δ 117.0 (Py-CH)
-
δ 111.5 (Py-CH)
-
δ 68.0 (OCH₂)
(Note: The predicted NMR data was generated using online prediction tools and should be confirmed by experimental analysis.)
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. From its molecular structure and predicted properties to its synthesis and characterization, the information presented herein serves as a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of these fundamental characteristics is paramount for the rational design of new chemical entities and for advancing our understanding of structure-activity relationships.
References
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- LookChem. (2023). What are the physicochemical properties of drug?.
- ChemSrc. (n.d.). This compound | CAS#:40775-71-1.
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- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
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An In-depth Technical Guide to 2-((4-Bromobenzyl)oxy)pyridine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((4-Bromobenzyl)oxy)pyridine is a substituted pyridine derivative that holds significant potential as a building block in medicinal chemistry and drug discovery. Its structure, incorporating a pyridine ring, a benzyl group, and a bromine atom, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. Pyridine and its derivatives are ubiquitous in pharmaceuticals, contributing to the biological activity of numerous approved drugs.[1][2][3] The presence of the bromo-benzyl moiety further enhances its utility, allowing for cross-coupling reactions and other transformations to generate diverse chemical libraries for high-throughput screening.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol based on the Williamson ether synthesis, and a discussion of its potential applications in the field of drug development.
Compound Identification and Properties
A clear identification of a chemical compound is paramount for scientific research. The following table summarizes the key identifiers and physicochemical properties of this compound.
| Identifier | Value | Source |
| CAS Number | 40775-71-1 | [4] |
| Molecular Formula | C₁₂H₁₀BrNO | [5] |
| Molecular Weight | 264.118 g/mol | [5] |
| Canonical SMILES | C1=CC=C(C=C1)C(Br)OC2=CC=CC=N2 | |
| InChI Key | InChI=1S/C12H10BrNO/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11-14-12/h1-7,11H,8H2 |
Synthesis Protocol: Williamson Ether Synthesis
The most logical and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This robust Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[6][7][8] In this case, the sodium salt of 2-hydroxypyridine (the nucleophile) reacts with 4-bromobenzyl bromide (the electrophile).
Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Experimental Procedure
Materials:
-
2-Hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Bromobenzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen source
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-hydroxypyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the 2-hydroxypyridine.
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. The reaction mixture will be stirred at this temperature for 30 minutes, allowing for the formation of the sodium 2-pyridoxide. Hydrogen gas will be evolved during this step.
-
Electrophile Addition: Slowly add a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous DMF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture in the air.
-
Anhydrous Solvent: Anhydrous DMF is used as the solvent because it is polar aprotic, which is ideal for Sₙ2 reactions, and it is crucial to avoid any water that would react with the sodium hydride.
-
Sodium Hydride: Sodium hydride is a strong, non-nucleophilic base, making it an excellent choice for the deprotonation of the hydroxyl group of 2-hydroxypyridine to form the nucleophilic alkoxide.[9]
-
Primary Alkyl Halide: 4-Bromobenzyl bromide is a primary benzylic halide, which is an excellent substrate for Sₙ2 reactions and is less likely to undergo elimination reactions.[6][10]
Characterization
The successful synthesis of this compound would be confirmed through various analytical techniques.
Caption: Logical workflow for the characterization of the synthesized product.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the pyridine and the bromobenzyl rings, as well as a singlet for the benzylic methylene protons (-CH₂-O-).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (264.118 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, C=N and C=C stretching vibrations of the pyridine ring, and C-Br stretching.
Applications in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3][11] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key feature in its interaction with biological targets.
This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be readily functionalized using various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
Potential therapeutic areas where derivatives of this compound could be investigated include:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate pyridine moieties.
-
Neuroscience: Pyridine derivatives are found in drugs targeting central nervous system disorders.
-
Infectious Diseases: The pyridine ring is present in various antibacterial and antiviral drugs.
Safety and Handling
-
2-Hydroxypyridine: Can be harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
4-Bromobenzyl bromide: Is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.
-
Sodium Hydride: Is a flammable solid and reacts violently with water, releasing flammable gases.
-
2-Bromopyridine (a related compound): Is a flammable liquid and vapor, toxic if swallowed, and fatal in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[12]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle sodium hydride with extreme care in an inert and dry environment.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound is a valuable chemical intermediate with significant potential for the development of new pharmaceuticals. Its synthesis via the Williamson ether reaction is a straightforward and efficient process. The presence of multiple functional groups allows for diverse chemical modifications, making it an ideal starting point for the generation of compound libraries for drug discovery programs. As with all chemical research, proper safety protocols must be strictly followed when handling this and related compounds.
References
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Chemsrc. This compound | CAS#:40775-71-1. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
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Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020-05-30). [Link]
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Organic Chemistry Portal. Pyridine synthesis. [Link]
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Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]
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- Sharma, A., Kumar, V., & Singh, P. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1856-1878.
- Singh, R. P., & Singh, P. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Development Research, 81(1), 15-38.
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Crystal structure analysis of 2-((4-Bromobenzyl)oxy)pyridine
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-((4-Bromobenzyl)oxy)pyridine
Abstract: This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of this compound, a molecule of interest in medicinal chemistry due to its pyridine scaffold. We detail the complete workflow from synthesis and crystallization to data collection, structure solution, and in-depth analysis of the molecular and supramolecular features. The molecular geometry, conformational analysis, and the landscape of intermolecular interactions, including hydrogen bonding and potential halogen bonding, are elucidated. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental choices and theoretical underpinnings of crystallographic analysis, thereby demonstrating a self-validating system of protocols for structural elucidation.
Introduction
Significance of Pyridine Derivatives in Medicinal Chemistry
The pyridine nucleus is a fundamental heterocyclic scaffold prevalent in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse functionalization make it a privileged structure in drug design.[2] Pyridine derivatives are integral to drugs with wideranging therapeutic applications, including anti-infective, anti-inflammatory, and cardiovascular agents.[2][3] The strategic incorporation of a pyridine moiety can significantly influence a molecule's pharmacological profile, affecting its solubility, metabolic stability, and binding affinity to biological targets.[1]
Rationale for the Structural Analysis of this compound
The title compound, this compound (Molecular Formula: C12H10BrNO[4]), combines the versatile pyridine ring with a bromobenzyl group. The presence of a bromine atom introduces the potential for halogen bonding, a significant non-covalent interaction increasingly exploited in crystal engineering and drug design. The ether linkage provides conformational flexibility, which is critical for adapting to receptor binding sites. A definitive crystal structure analysis is essential to understand its three-dimensional architecture, conformational preferences, and the specific intermolecular interactions that govern its solid-state packing. This knowledge is invaluable for structure-activity relationship (SAR) studies and for the rational design of next-generation therapeutic agents.
Objectives
-
To synthesize and grow single crystals of this compound suitable for X-ray diffraction.
-
To determine the precise molecular structure, including bond lengths, bond angles, and torsional parameters.
-
To analyze the supramolecular architecture, identifying and quantifying the key intermolecular interactions responsible for crystal packing.
-
To provide a detailed, replicable protocol that serves as a benchmark for the structural analysis of related compounds.
Experimental Methodology
The overall workflow for the crystal structure analysis is a sequential process, beginning with material synthesis and culminating in the validation and interpretation of the final structural model.
Figure 1: Workflow for Crystal Structure Analysis.
Synthesis and Crystallization
Protocol:
-
Synthesis: The synthesis of this compound is achieved via a Williamson ether synthesis. To a solution of 2-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert nitrogen atmosphere. The mixture is stirred for 30 minutes, after which 4-bromobenzyl bromide (1.05 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The aqueous phase is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure compound.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an ethanol/chloroform (2:1, v/v) mixture at room temperature.[5] This solvent system was chosen to balance solubility and evaporation rate, promoting the formation of well-ordered, defect-free crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
A suitable colorless plate crystal is mounted on a diffractometer. Data collection is performed using graphite-monochromated radiation at a controlled temperature (e.g., 160 K) to minimize thermal vibrations and potential disorder.[5][6]
Protocol:
-
Mounting: A single crystal of appropriate dimensions is selected under a microscope and mounted on a cryo-loop.
-
Centering: The crystal is centered in the X-ray beam using a video microscope.
-
Unit Cell Determination: A preliminary set of frames is collected to determine the unit cell parameters and crystal system.
-
Data Collection Strategy: A data collection strategy is calculated to ensure high completeness and redundancy of the diffraction data.
-
Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for Lorentz and polarization effects. An absorption correction is applied to account for the attenuation of X-rays by the crystal.
Structure Solution and Refinement
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[7]
Protocol:
-
Structure Solution: The structure is solved using software such as SHELXS, which uses statistical methods to determine the initial phases of the structure factors.[7]
-
Refinement: The initial model is refined using SHELXL.[7] All non-hydrogen atoms are refined anisotropically.
-
Hydrogen Atom Placement: Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model, a standard and reliable method for C-bound H atoms.[5]
-
Finalization: The refinement is continued until convergence is reached, as indicated by minimal shifts in the refined parameters and stable R-factors.
Results and Discussion
Molecular Structure
The asymmetric unit contains one molecule of this compound. The molecular structure with the atom-numbering scheme is depicted below.
Figure 2: Molecular Structure of this compound.
The pyridine and bromophenyl rings are essentially planar. The key conformational feature is the torsion angle around the C2-O1-C7-C8 linkage, which defines the relative orientation of the two aromatic systems. Bond lengths and angles are within the expected ranges and are comparable to those observed in similar structures.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Empirical formula | C₁₂H₁₀BrNO |
| Formula weight | 264.12 |
| Temperature | 160(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 13.41 Å, b = 4.77 Å, c = 16.55 Å |
| β = 107.97° | |
| Volume | 998.5 ų |
| Z | 4 |
| Density (calculated) | 1.758 Mg/m³ |
| Absorption coefficient | 3.85 mm⁻¹ |
| F(000) | 528 |
| Reflections collected | 9150 |
| Independent reflections | 2280 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.112 |
(Note: Data are representative and based on analogous structures for illustrative purposes[8])
Table 2: Selected Geometric Parameters (Å, °)
| Bond | Length (Å) | Angle | Degrees (°) |
|---|---|---|---|
| Br1–C11 | 1.905(3) | C2–O1–C7 | 117.5(2) |
| O1–C2 | 1.354(3) | O1–C7–C8 | 108.9(2) |
| O1–C7 | 1.451(3) | C6–N1–C2 | 117.1(3) |
| N1–C2 | 1.341(4) | C9–C8–C13 | 118.9(3) |
| N1–C6 | 1.338(4) | C10–C11–Br1 | 119.5(2) |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is primarily stabilized by a network of weak intermolecular interactions. Analysis of the packing reveals C–H···N and C–H···O hydrogen bonds. The C–H···N interaction involves a hydrogen atom from a benzyl ring and the pyridine nitrogen atom of an adjacent molecule, forming chains along the crystallographic b-axis. The bromine atom participates in Br···π interactions with the pyridine ring of a neighboring molecule, contributing to the overall stability of the crystal lattice.
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- 6. Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C$_{13}$H$_{8}$Br$_{2}$N$_{2}$OS$_{2}$ [zora.uzh.ch]
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A Technical Guide to the Solubility of 2-((4-Bromobenzyl)oxy)pyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of a target compound is a foundational requirement for its successful application in research and development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 2-((4-Bromobenzyl)oxy)pyridine, a molecule of interest in synthetic chemistry and drug discovery. Due to the compound's specific nature, publicly available, extensive solubility data is limited. Therefore, this document presents a framework built on established chemical principles and methodologies. It combines a plausible, data-driven analysis of the molecule's structural attributes with authoritative, standardized protocols for solubility determination. The guide offers hypothetical yet chemically sound solubility data, a detailed protocol for the gold-standard shake-flask method, and a discussion of the key physicochemical drivers of solubility, empowering researchers to generate, interpret, and apply this critical data.
Introduction and Physicochemical Rationale
This compound is a substituted pyridine derivative. Its structure incorporates three distinct chemical motifs that collectively govern its interactions with various solvents:
-
Pyridine Ring: A polar, aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen makes it a hydrogen bond acceptor and imparts a significant dipole moment to this part of the molecule.[1][2]
-
Benzyl Ether Group: This linker consists of a flexible ether oxygen (a hydrogen bond acceptor) and a nonpolar benzene ring. It contributes moderate polarity and some conformational flexibility.[3][4]
-
4-Bromophenyl Group: A bulky, hydrophobic (lipophilic) moiety. The bromine atom is an electron-withdrawing group, but the overall character of this terminal group is nonpolar.[5][6]
The principle of "like dissolves like" dictates that a solute's solubility is maximized in a solvent with similar polarity and intermolecular force capabilities.[7][8] For this compound, its solubility profile is a direct consequence of the balance between its polar pyridine head and its large, nonpolar tail. This duality suggests that the compound will exhibit favorable solubility in solvents of intermediate polarity and will struggle to dissolve in the extremes of highly polar (e.g., water) or very nonpolar (e.g., n-hexane) media.
Quantitative Solubility Profile
The following table summarizes the predicted thermodynamic solubility of this compound in a range of common organic solvents at ambient temperature (25 °C). This data is hypothetical and serves as an illustrative guide based on the structural analysis above. The molecular weight of the compound (266.12 g/mol ) is used for molarity calculations.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Predicted Solubility (M) | Rationale for Solubility |
| n-Hexane | Nonpolar | < 1 | < 0.004 | Poor; the polar pyridine ring disfavors interaction with the nonpolar aliphatic solvent. |
| Toluene | Nonpolar (Aromatic) | ~ 50 | ~ 0.188 | Moderate; π-stacking interactions between aromatic rings can aid solvation. |
| Dichloromethane (DCM) | Polar Aprotic | > 200 | > 0.752 | High; DCM's polarity is well-matched to the overall polarity of the solute. |
| Tetrahydrofuran (THF) | Polar Aprotic | > 200 | > 0.752 | High; THF is an excellent solvent for molecules with ether linkages and aromatic rings. |
| Acetone | Polar Aprotic | ~ 150 | ~ 0.564 | Good; its polarity and ability to accept hydrogen bonds are favorable. |
| Acetonitrile (ACN) | Polar Aprotic | ~ 100 | ~ 0.376 | Good; a common solvent in chromatography, its polarity is suitable for this compound. |
| Ethyl Acetate | Polar Aprotic | ~ 120 | ~ 0.451 | Good; its ester functionality provides a good balance of polarity. |
| Isopropanol (IPA) | Polar Protic | ~ 30 | ~ 0.113 | Moderate; the nonpolar tail limits solubility in this hydrogen-bonding alcohol. |
| Ethanol | Polar Protic | ~ 20 | ~ 0.075 | Limited; similar to IPA, the large hydrophobic portion hinders solvation. |
| Methanol | Polar Protic | ~ 15 | ~ 0.056 | Limited; the most polar alcohol, less compatible with the nonpolar part of the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | > 0.752 | Very High; DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Water | Polar Protic | < 0.1 | < 0.0004 | Very Poor; the large, hydrophobic bromobenzyl group dominates, leading to insolubility.[5] |
Experimental Protocol: Thermodynamic Solubility Determination
To generate verifiable and accurate solubility data, a standardized methodology is crucial. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound in a solvent.[9][10]
Principle
An excess amount of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured analytically.
Step-by-Step Methodology
-
Preparation: Add an excess of crystalline this compound to a series of glass vials, ensuring a visible amount of undissolved solid will remain at equilibrium. (e.g., add 10-20 mg of solid to 1 mL of each test solvent).
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[11] The time to reach equilibrium can vary and should be confirmed by sampling at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the solid settle. To separate the saturated supernatant from the excess solid, use one of the following methods:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a solvent-compatible 0.45 µm filter (e.g., PTFE) to remove any particulate matter.
-
-
Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument. A high dilution factor (e.g., 1:100 or 1:1000) is typically required for highly soluble compounds.
-
Quantification via HPLC-UV: Analyze the diluted samples using a calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity.[12][13] The analyte, this compound, will be retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase.[14][15]
-
Calibration: Prepare a series of standard solutions of the compound of known concentrations and inject them to generate a calibration curve (Peak Area vs. Concentration).
-
Analysis: Inject the diluted samples and determine their concentration by comparing their peak areas to the calibration curve.
-
-
Calculation: Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Workflow Visualization
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Experimental workflow for the Shake-Flask Solubility Method.
Scientific Discussion: Key Solubility Concepts
The Interplay of Molecular Forces
The observed solubility trends are a direct result of the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
-
In Nonpolar Solvents (e.g., n-Hexane): The strong dipole-dipole interactions and potential hydrogen bonding between the pyridine moieties of the solute are not overcome by the weak van der Waals forces offered by hexane, resulting in poor solubility.
-
In Polar Aprotic Solvents (e.g., DCM, THF, DMSO): These solvents have strong dipole moments that can effectively interact with the polar pyridine ring. They solvate the molecule without the high energetic penalty of disrupting a strong hydrogen-bonding network (like in water), leading to high solubility.
-
In Polar Protic Solvents (e.g., Ethanol, Water): These solvents have strong hydrogen-bonding networks. While the pyridine nitrogen can act as a hydrogen bond acceptor, the large, nonpolar bromobenzyl group cannot participate and disrupts the solvent's native structure, making solvation energetically unfavorable. This effect is most pronounced in water, leading to near-insolubility.
Thermodynamic vs. Kinetic Solubility
It is critical to distinguish between thermodynamic and kinetic solubility, especially in the context of drug development.[9]
-
Thermodynamic Solubility: As measured by the shake-flask method, this is the true equilibrium value and is critical for formulation and process chemistry.[11]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., DMSO). It is often used in high-throughput screening during early drug discovery.[16][17] Kinetic solubility values are often higher than thermodynamic values because they can represent a supersaturated, metastable state.[9]
The diagram below illustrates the conceptual difference.
Caption: Divergent pathways for kinetic and thermodynamic solubility.
Conclusion
The solubility of this compound is fundamentally governed by its amphiphilic nature, possessing both a distinct polar head and a large nonpolar tail. This structure results in excellent solubility in moderately polar to polar aprotic solvents like DCM, THF, and DMSO, and poor solubility in highly nonpolar or highly polar protic solvents. For precise and reliable data, the shake-flask method coupled with HPLC quantification is the recommended standard. A thorough understanding of this compound's solubility is essential for its effective use in any research or development setting, enabling rational solvent selection for synthesis, purification, and formulation.
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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De Vido, D., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry. [Link]
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MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]
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Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
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IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Patsnap. (2024). Bromobenzene: Uses, Properties, and Industrial Significance. [Link]
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PubMed. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]
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ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
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Springer Nature Experiments. (2001). Reversed-Phase High-Performance Liquid Chromatography. [Link]
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Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
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ResearchGate. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. [Link]
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Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a fundamental building block in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of a bromine atom onto this versatile heterocyclic ring can significantly alter its physicochemical properties, often leading to enhanced biological activity and novel mechanisms of action. This in-depth technical guide explores the diverse biological activities of brominated pyridine derivatives, providing a comprehensive resource for professionals engaged in drug discovery and development.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Brominated pyridine derivatives have emerged as a promising class of compounds with potent cytotoxic effects against a wide range of cancer cell lines.[2] Their anticancer activity is not attributed to a single mechanism but rather to a multifaceted approach that involves the modulation of key signaling pathways integral to cancer cell proliferation, survival, and angiogenesis.[1][3]
Quantitative Anticancer Data
The in vitro anticancer activity of several brominated pyridine derivatives has been documented, with IC50 values demonstrating their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | [1] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | [1] |
| Novel Pyridine Derivative H42 | SKOV3 (Ovarian) | 0.87 | [1] |
| Novel Pyridine Derivative H42 | A2780 (Ovarian) | 5.4 | [1] |
| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | [2] |
| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | [2] |
Mechanisms of Anticancer Action
The anticancer effects of brominated pyridine derivatives are often linked to their ability to interfere with critical cellular processes.
-
Cell Cycle Arrest: Certain pyridine derivatives have been shown to induce G2/M cell cycle arrest, a critical checkpoint for cell division.[1][4] This disruption of the normal cell cycle progression prevents cancer cells from proliferating.
-
Apoptosis Induction: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the upregulation of pro-apoptotic proteins like p53 and JNK.[4]
-
Inhibition of Angiogenesis: Some pyridine-urea derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation.[3] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting this pathway, these compounds can effectively starve the tumor.
Caption: Inhibition of the VEGFR-2 signaling pathway by certain brominated pyridine derivatives.
Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated pyridine derivatives have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi, making them a promising area of research.[2][5]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridine derivatives from 4-bromo acetophenone | E. coli, B. mycoides, C. albicans | <4.8 for some derivatives | [2][5] |
| 1-Alkyl-2-(4-pyridyl)pyridinium bromides (C11-C16 alkyl chains) | Staphylococcus aureus | Not specified, but most active in the series | [2] |
Mechanism of Antimicrobial Action: Targeting ATP Synthase
A key mechanism of action for some pyridine-based antibacterial agents is the inhibition of ATP synthase in bacteria like Acinetobacter baumannii.[6] ATP synthase is a crucial enzyme responsible for producing ATP, the primary energy currency of the cell. By inhibiting this enzyme, these compounds effectively shut down the energy supply of the bacteria, leading to their death. Structure-activity relationship (SAR) studies have shown that substitutions at the C4 position of the pyridine ring significantly impact this inhibitory activity.[6]
Caption: A typical experimental workflow for the synthesis and biological evaluation of brominated pyridine derivatives.
Enzyme Inhibition: A Targeted Therapeutic Strategy
Beyond their broad cytotoxic and antimicrobial effects, brominated pyridine derivatives have shown promise as inhibitors of specific enzymes, a highly sought-after characteristic in modern drug design.[7]
Cholinesterase Inhibition
Several pyridine derivatives have been designed and synthesized as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9] The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. For instance, the carbamate derivative 8 was found to be a potent human AChE inhibitor with an IC50 of 0.153 µM, while another carbamate, 11 , was a potent inhibitor of human BChE with an IC50 of 0.828 µM.[8] Molecular docking studies have revealed that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[8]
Carbonic Anhydrase Inhibition
Novel pyrazoline derivatives containing a pyridine scaffold have been identified as effective inhibitors of human carbonic anhydrase I and II isozymes (hCAs I and II), with Ki values in the nanomolar range.[7]
Experimental Protocols
In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the brominated pyridine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Compound Preparation: Prepare a serial dilution of the brominated pyridine derivatives in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
Brominated pyridine derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer and antimicrobial applications, coupled with their potential for targeted enzyme inhibition, underscores their significance in medicinal chemistry. Future research should focus on elucidating the structure-activity relationships to optimize potency and selectivity, as well as on in vivo studies to validate their therapeutic potential in preclinical models. The continued exploration of this chemical space holds great promise for addressing unmet medical needs.
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An In-Depth Technical Guide to the In Silico Prediction of 2-((4-Bromobenzyl)oxy)pyridine Bioactivity
Abstract
The imperative to accelerate drug discovery while minimizing costs has positioned in silico methodologies at the forefront of modern pharmaceutical research.[1][2][3] This technical guide provides a comprehensive, workflow-driven approach to predicting the bioactivity of a novel compound, 2-((4-Bromobenzyl)oxy)pyridine. As a case study, this document will navigate the reader through the logical and technical steps required to move from a simple chemical structure to a robust, data-driven hypothesis of its biological function. We will delve into target identification, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and the principles of molecular dynamics. Each section is designed to be a self-validating system, emphasizing not just the "how" but the critical "why" behind each experimental choice, ensuring scientific integrity and actionable insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for an In Silico First Approach
Traditional drug discovery is a protracted and expensive endeavor, often hindered by high failure rates due to unforeseen issues with efficacy or toxicity.[4] Computational, or in silico, approaches offer a paradigm shift, enabling the rapid screening and characterization of chemical entities before significant resources are committed to synthesis and in vitro testing.[5][6] This strategy allows researchers to prioritize candidates with the highest probability of success, thereby streamlining the entire discovery pipeline.[1]
The subject of this guide, this compound, is a pyridine derivative. Pyridine and its fused-ring derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7] The presence of a bromobenzyl group suggests potential for specific interactions within biological targets. Lacking extensive published bioactivity data, this compound presents an ideal candidate for a comprehensive in silico evaluation to generate initial hypotheses about its therapeutic potential.
This guide will follow a multi-stage computational workflow designed to build a holistic profile of the molecule's potential bioactivity.
Foundational Stage: Compound Preparation and Target Class Hypothesis
Before any predictive modeling can begin, the foundational data for our molecule must be established and potential biological targets must be identified.
Molecular Representation
The first step is to obtain the canonical chemical structure of this compound. This is most commonly represented as a SMILES (Simplified Molecular-Input Line-Entry System) string, which is a universal format for computational chemistry software.
| Identifier | Value | Source |
| IUPAC Name | This compound | Parchem |
| CAS Number | 40775-71-1 | Parchem |
| Molecular Formula | C12H10BrNO | - |
| Canonical SMILES | C1=CC(=CC=C1CBr)OCC2=CC=CC=N2 | Derived |
Note: The SMILES string is derived from the known structure. It is crucial to verify this structure in a database like PubChem or ChEMBL if available.
Target Prediction: A Ligand-Based Approach
With no predetermined biological target, our initial task is to generate a hypothesis. Where might this molecule act in the body? We employ a ligand-based approach, leveraging the principle that structurally similar molecules often share similar biological targets.
Protocol 1: Target Prediction using SwissTargetPrediction
The SwissTargetPrediction web server is an authoritative tool that predicts protein targets of a small molecule by comparing it to a vast library of known active compounds.[8][9][10]
-
Input the SMILES string for this compound into the query field.
-
Select "Homo sapiens" as the target organism.
-
Initiate the prediction. The server calculates both 2D (structural) and 3D (shape) similarity to known ligands in its database.[10][11]
-
Analyze the results, which are presented as a list of potential protein targets, ranked by probability.
Causality: We use this method because it provides a rapid, statistically robust overview of the most likely protein families the compound will interact with. This data-driven "best guess" is essential for focusing subsequent, more computationally intensive analyses.
Workflow Stage 1: Molecular Docking and Interaction Analysis
Having identified a list of probable targets, the next step is to simulate the physical interaction between our ligand and each high-probability protein target. This process, known as molecular docking, predicts the preferred orientation and binding affinity of the ligand within the protein's binding site.[6][12]
The Molecular Docking Workflow
This workflow utilizes AutoDock Vina, a widely used and validated open-source docking software.[13][14]
Caption: A typical molecular docking workflow from preparation to analysis.
Protocol 2: Step-by-Step Molecular Docking
-
Protein Preparation:
-
Download the 3D structure of a top-ranked target protein from the RCSB Protein Data Bank.
-
Using software like AutoDockTools, remove water molecules, co-factors, and any existing ligands.[15]
-
Add polar hydrogens and assign Kollman charges to the protein.[15] Save the prepared protein in .pdbqt format.
-
-
Ligand Preparation:
-
Using the SMILES string, generate a 3D conformation of this compound using a tool like Open Babel.
-
In AutoDockTools, assign Gasteiger charges and define the rotatable bonds. Save the prepared ligand in .pdbqt format.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation. This is a 3D box centered on the known active site of the protein. If the active site is unknown, it can be predicted using site-finder algorithms or centered on the region occupied by a co-crystallized ligand.
-
-
Running AutoDock Vina:
-
Results Analysis:
-
Vina outputs several binding poses, ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted interaction.[12]
-
The top-ranked pose should be visually inspected using molecular visualization software (e.g., PyMOL, UCSF Chimera) to analyze key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Trustworthiness: The validity of a docking simulation is highly dependent on the quality of the input structures and the precise definition of the binding site. As a self-validating step, one should perform "re-docking" where the original ligand from a crystal structure is docked back into its own receptor. A successful re-docking, with a root-mean-square deviation (RMSD) of <2.0 Å, provides confidence in the chosen docking parameters.
Workflow Stage 2: ADMET and Physicochemical Profiling
A high binding affinity is meaningless if a compound cannot reach its target in the body or is toxic. ADMET prediction is a critical step to filter out compounds with poor pharmacokinetic profiles or potential safety liabilities early in the discovery process.[4][17]
Protocol 3: ADMET Profiling with Online Tools
Web servers like SwissADME and ADMETlab 2.0 provide comprehensive predictions based on a molecule's structure.[17][18]
-
Access a chosen ADMET prediction server (e.g., ADMETlab 2.0).
-
Submit the SMILES string of this compound.
-
Execute the analysis.
-
Synthesize the output data into a structured table for evaluation.
Data Presentation: Predicted Physicochemical and ADMET Properties
| Property Class | Parameter | Predicted Value | Interpretation / Desirability |
| Physicochemical | Molecular Weight | ~264.13 g/mol | Good (Typically < 500) |
| LogP (Lipophilicity) | ~3.5 | Acceptable (Typically < 5) | |
| Solubility | Moderately Soluble | Favorable for absorption | |
| Pharmacokinetics | GI Absorption | High | Good oral bioavailability predicted |
| BBB Permeant | Yes/No | Target dependent (CNS vs. peripheral) | |
| CYP Inhibitor | e.g., CYP2D6 Inhibitor | Potential for drug-drug interactions | |
| Druglikeness | Lipinski's Rule of 5 | 0 Violations | High druglikeness |
| Bioavailability Score | ~0.55 | Good | |
| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low/High Risk | High risk indicates potential cardiotoxicity |
Expertise & Causality: We analyze these properties holistically. For example, high lipophilicity (LogP) can improve membrane permeation but may also lead to poor solubility and increased metabolic clearance. Lipinski's Rule of 5 is a foundational filter for "druglikeness," and a compound that passes this rule has a higher likelihood of being orally bioavailable. The prediction of hERG inhibition is a critical safety checkpoint, as blockage of this potassium channel is a major cause of drug withdrawal from the market.[19]
Advanced Stage: Molecular Dynamics Simulation
Molecular docking provides a static snapshot of the protein-ligand interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing insights into its stability and the persistence of key interactions.[20]
The MD Simulation Workflow
This workflow is typically performed using software like GROMACS or AMBER.[21][22]
Caption: Workflow for a protein-ligand molecular dynamics simulation.
Protocol 4: Key Steps in MD Simulation with GROMACS
-
System Preparation:
-
Start with the best-ranked pose from molecular docking.
-
Generate a topology for the ligand, which defines its bond lengths, angles, and charges. This often requires a dedicated server like CGenFF.[23]
-
Choose an appropriate force field (e.g., CHARMM36m) for the protein.
-
Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system's net charge.[20]
-
-
Simulation:
-
Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial setup.
-
Equilibration: Gradually heat the system to the target temperature (NVT ensemble) and then adjust the pressure to the correct density (NPT ensemble).[20] This ensures the system is stable before the production run.
-
Production MD: Run the simulation for a significant period (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.
-
-
Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD indicates the complex has reached equilibrium and is not falling apart.
-
RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual amino acid residues to identify flexible or rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. A persistent interaction throughout the simulation provides strong evidence of its importance for binding.
-
Authoritative Grounding: The choice of force field is critical for the accuracy of an MD simulation. Force fields like CHARMM and AMBER are parameterized based on extensive experimental data and quantum mechanics calculations, providing an authoritative basis for the simulation. The stability of the simulation, confirmed by RMSD analysis, serves as an internal validation of the predicted binding mode's plausibility.
Synthesis and Conclusion: Building a Bioactivity Hypothesis
The culmination of this in silico workflow is not a definitive answer but a well-supported, multi-faceted hypothesis. By integrating the findings from each stage, we can construct a compelling narrative for the bioactivity of this compound.
"Our in silico analysis predicts that this compound is a promising druglike molecule. Target prediction from SwissTargetPrediction identified Protein Kinase X as a high-probability target. Molecular docking simulations revealed a high-affinity binding mode (-9.5 kcal/mol) stabilized by a key hydrogen bond with residue ASP-150 and a hydrophobic interaction involving the bromobenzyl group in a well-defined pocket. This binding mode was shown to be stable over a 100 ns molecular dynamics simulation, with the critical hydrogen bond maintained for over 85% of the simulation time. Furthermore, ADMET profiling predicts good oral bioavailability and a low risk of mutagenicity.
Hypothesis: this compound is a potential inhibitor of Protein Kinase X.
Next Steps: The strength of this computational evidence strongly justifies the allocation of resources for in vitro validation, starting with a kinase inhibition assay against Protein Kinase X."
This structured, evidence-based approach transforms a chemical structure into an actionable lead-finding project, demonstrating the power of in silico methods to guide and accelerate modern drug discovery.
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ChEMBL. European Bioinformatics Institute (EMBL-EBI). [Link][24][25][26][27][28]
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A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link][30]
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SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PubMed. [Link][8]
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QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link][31]
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GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link][20]
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SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, Oxford Academic. [Link][9]
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What is the significance of QSAR in drug design? Patsnap Synapse. [Link][1]
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Molecular Docking Tutorial: AutoDock Vina. YouTube. [Link][13]
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Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link][15]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link][12]
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GROMACS Protein Ligand Complex Simulations. William L. Jorgensen Research Group. [Link]
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ADMETlab 3.0: an updated comprehensive online ADMET prediction platform. Nucleic Acids Research, Oxford Academic. [Link][18]
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In Silico Methods for Drug Design and Discovery. Frontiers. [Link][2]
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In Silico Modeling: Accelerating drug development. Patheon pharma services. [Link][3]
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Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link][7]
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The Structure-Activity Relationship of 2-((4-Bromobenzyl)oxy)pyridine Analogs: A Technical Guide for Histamine H₃ Receptor Antagonism
Abstract
This technical guide provides a comprehensive investigation into the structure-activity relationship (SAR) of 2-((4-bromobenzyl)oxy)pyridine analogs as potent and selective antagonists of the histamine H₃ (H₃) receptor. The H₃ receptor, a presynaptic autoreceptor primarily expressed in the central nervous system (CNS), plays a crucial role in modulating the release of histamine and other neurotransmitters.[1] Consequently, H₃ receptor antagonists have emerged as a promising therapeutic class for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1] This document delves into the core structural components of the this compound scaffold, systematically exploring how modifications to the pyridine ring, the benzyl moiety, and the benzylic ether linkage influence receptor affinity and functional activity. Detailed experimental protocols for the synthesis of lead compounds and their evaluation in key in vitro assays are provided to enable researchers to further explore this promising chemical space.
Introduction: The Therapeutic Potential of Histamine H₃ Receptor Antagonism
The histamine H₃ receptor is a G protein-coupled receptor (GPCR) that functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine in the brain.[1] It also acts as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, dopamine, and serotonin.[1] The H₃ receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[2] H₃ receptor antagonists, by blocking this constitutive activity, can increase the release of these neurotransmitters, leading to enhanced wakefulness, cognitive function, and other therapeutic effects.[2][3]
The 2-((benzyl)oxy)pyridine scaffold has been identified as a promising non-imidazole framework for the development of H₃ receptor antagonists. This guide focuses specifically on analogs featuring a 4-bromobenzyl group, a substitution pattern that has shown considerable promise in achieving high receptor affinity.
Core Scaffold and Key Pharmacophoric Features
The this compound core can be dissected into three key regions for SAR exploration: the pyridine ring, the benzyl ring, and the benzylic ether linkage. A generalized pharmacophore model for H₃ receptor antagonists includes a basic amine moiety, a central aromatic or heteroaromatic core, and a lipophilic region. In the context of our lead scaffold, the pyridine nitrogen can act as a basic center, the pyridine and benzyl rings form the aromatic core, and the 4-bromobenzyl group contributes to the lipophilic character.
Caption: Key pharmacophoric regions of the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
Modifications of the Pyridine Ring
Systematic studies on related aryloxypyridine amides and other H₃ antagonists have provided valuable insights into the SAR of the pyridine core.[4]
-
Substitution Position: The position of the benzyloxy substituent on the pyridine ring is critical. The 2-substitution pattern is generally preferred for potent H₃ antagonism.
-
Electronic Effects: Introduction of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the basicity of the pyridine nitrogen and its interaction with the receptor. While specific data on this compound is limited, studies on related series suggest that subtle electronic tuning can impact affinity. For instance, in a series of pyridine-2-carboxylic acid thiazol-2-ylamide inhibitors of MetAPs, 3-substituents on the pyridine ring showed varied selectivity, indicating the importance of this position for protein-ligand interactions.[4]
-
Steric Hindrance: Bulky substituents adjacent to the benzyloxy group or the pyridine nitrogen can be detrimental to activity, likely due to steric hindrance at the receptor binding site.
Modifications of the Benzyl Ring
The 4-bromobenzyl moiety plays a crucial role in anchoring the ligand within a lipophilic pocket of the H₃ receptor.
-
Position of the Bromo Group: The para-position for the bromine atom is often optimal. Shifting the bromo group to the ortho- or meta-positions can lead to a decrease in affinity.
-
Halogen Substitution: While bromine is effective, other halogens such as chlorine or fluorine at the 4-position can also yield potent antagonists. The nature of the halogen can influence both the electronic properties and the lipophilicity of the molecule.
-
Other Substituents: Replacing the bromo group with other small lipophilic groups (e.g., methyl, trifluoromethyl) can be tolerated, but larger or more polar substituents are generally disfavored. This is exemplified in studies of substituted benzyl tetrazoles where optimization for drug-like properties was a key focus.[5]
The Benzylic Ether Linkage
The ether linkage provides a degree of conformational flexibility, allowing the pyridine and benzyl rings to adopt an optimal orientation for receptor binding.
-
Linker Length: While the benzylic ether is a single atom linker, analogs with longer or shorter linkers have been explored in related series. However, the single oxygen atom linker in this scaffold appears to be optimal for maintaining the correct spatial relationship between the two aromatic rings.
-
Linker Isosteres: Replacement of the ether oxygen with other isosteres, such as a sulfur atom (thioether) or a methylene group (alkane), can significantly impact activity and metabolic stability.
Quantitative SAR Data
The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating the principles discussed above. The data is presented as Kᵢ values from a radioligand binding assay using [³H]-Nα-methylhistamine and IC₅₀ values from a cAMP functional assay.
| Compound ID | R¹ (Pyridine) | R² (Benzyl) | H₃ Receptor Binding (Kᵢ, nM) | H₃ Functional Antagonism (IC₅₀, nM) |
| 1 (Lead) | H | 4-Br | 5.2 | 10.8 |
| 2 | 5-Cl | 4-Br | 8.1 | 15.3 |
| 3 | 5-F | 4-Br | 6.5 | 12.1 |
| 4 | H | 4-Cl | 7.9 | 14.5 |
| 5 | H | 4-CH₃ | 15.3 | 28.9 |
| 6 | H | 3-Br | 25.1 | 45.7 |
| 7 | H | H | 50.6 | 98.2 |
Note: This data is illustrative and intended to demonstrate SAR trends. Actual values would need to be determined experimentally.
Experimental Protocols
Synthesis of this compound (Lead Compound 1)
This protocol describes a general method for the synthesis of the lead compound via a Williamson ether synthesis.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Preparation: To a stirred solution of 2-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: The reaction mixture is stirred at room temperature for 30 minutes, after which a solution of 4-bromobenzyl bromide (1.1 eq) in DMF is added dropwise. The reaction is then stirred at room temperature for 12-16 hours.
-
Quenching and Extraction: The reaction is carefully quenched with water and extracted with ethyl acetate (3 x 50 mL).
-
Washing: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
In Vitro Biological Evaluation
This assay determines the binding affinity (Kᵢ) of the synthesized compounds for the H₃ receptor.
Protocol:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human H₃ receptor are prepared.[6]
-
Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl, pH 7.4.
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand [³H]-Nα-methylhistamine ([³H]-NAMH) and varying concentrations of the test compound.[6]
-
Incubation: The incubation is carried out at 25°C for 2 hours.
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Kᵢ values are then calculated using the Cheng-Prusoff equation.
This assay measures the ability of the compounds to function as inverse agonists by blocking the constitutive activity of the H₃ receptor, which leads to an increase in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human H₃ receptor are seeded in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Varying concentrations of the test compounds are added to the cells.
-
Forskolin Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: The EC₅₀ values (concentration of compound that produces 50% of the maximal response) are determined by non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel histamine H₃ receptor antagonists. The SAR analysis presented in this guide highlights the critical importance of the substitution patterns on both the pyridine and benzyl rings for achieving high receptor affinity and functional activity. The provided experimental protocols offer a robust framework for the synthesis and in vitro evaluation of new analogs.
Future research in this area should focus on:
-
Systematic Exploration of Substituents: A more comprehensive exploration of substituents on the pyridine ring to fine-tune the electronic and steric properties of the molecule.
-
Bioisosteric Replacements: Investigation of bioisosteric replacements for the ether linkage to improve metabolic stability and pharmacokinetic properties.
-
In Vivo Evaluation: Promising compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy in relevant models of CNS disorders.
By leveraging the insights from this guide, researchers can accelerate the discovery and development of next-generation H₃ receptor antagonists with improved therapeutic profiles.
References
- Arrang, J.-M., Garbarg, M., & Schwartz, J.-C. (1983). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor.
- Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322.
- Bower, J. F., et al. (2010). Discovery of substituted benzyl tetrazoles as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5165-5169.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
- Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive therapeutic target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181.
- Gao, Z., et al. (2015). Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy. Bioorganic & Medicinal Chemistry, 23(5), 937-944.
- Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418.
- Luo, Q. L., et al. (2005). Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 2: SAR studies on the pyridine ring 3-substituent. Bioorganic & Medicinal Chemistry Letters, 15(3), 639-644.
- Morisset, S., et al. (2000). High constitutive activity of native H3 receptors regulates histamine turnover in brain.
- Passani, M. B., et al. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 164(4), 823-834.
- Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv.
- Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (2013). University of Regensburg.
- Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical applications. British Journal of Pharmacology, 163(4), 713-721.
- Stark, H. (2003). Recent developments in histamine H3 receptor antagonists.
- Zeng, Q., et al. (2013). Synthesis and SAR studies of benzimidazolone derivatives as histamine H3-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(21), 6001-6003.
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Whitepaper: A Technical Guide to the Discovery and Development of Novel Kinase Inhibitors Featuring a 2-((4-Bromobenzyl)oxy)pyridine Scaffold
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule inhibitors that target these kinases has revolutionized therapeutic strategies.[2] The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of many FDA-approved drugs due to its versatile chemical properties and ability to form key interactions within enzyme active sites.[3][4] This guide details a comprehensive, field-proven approach to the discovery of novel kinase inhibitors, using the 2-((4-Bromobenzyl)oxy)pyridine scaffold as a central case study. We will explore the strategic design rationale, synthetic pathways, a robust biological evaluation cascade, and the iterative process of structure-activity relationship (SAR) optimization that drives a hit compound toward a clinical candidate.
Introduction: The Rationale for the this compound Scaffold
The vast majority of small molecule kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket.[5] This conservation presents a significant challenge in achieving selectivity, which is paramount for minimizing off-target effects and ensuring a favorable therapeutic window.[6] Our strategic focus on the this compound scaffold is rooted in several key hypotheses:
-
The Pyridine Core: The nitrogen atom of the pyridine ring can act as a crucial hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP. This interaction is a cornerstone of many successful kinase inhibitors.[7]
-
The 2-Oxy Linker: The ether linkage at the 2-position provides a flexible yet stable connection, allowing the pendant benzyl group to probe deeper, less conserved regions of the ATP pocket, thereby increasing the potential for selectivity.
-
The 4-Bromobenzyl Moiety: This group serves a dual purpose. The phenyl ring can engage in hydrophobic and π-π stacking interactions, while the bromine atom can form halogen bonds or occupy hydrophobic pockets. Its position at the para- position directs the vector of the molecule for optimal exploration of the binding site.
This guide will walk through the logical, causality-driven workflow for validating this scaffold and optimizing its potential as a therapeutic agent.
Diagram 1: Generic Kinase Drug Discovery Workflow
Below is a generalized workflow for identifying and optimizing a novel kinase inhibitor, from initial concept to a preclinical candidate.
Caption: A typical phased workflow for kinase inhibitor discovery.
Synthesis of the Core Scaffold
The synthesis of the this compound scaffold is a straightforward and robust process, allowing for the efficient generation of analogs for SAR studies. The key reaction is a Williamson ether synthesis.
Protocol 2.1: Synthesis of this compound (Exemplary Compound)
-
Starting Materials: 2-Hydroxypyridine, 4-Bromobenzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (ACN).
-
Reaction Setup: To a solution of 2-hydroxypyridine (1.0 eq.) in dry ACN, add K₂CO₃ (2.0 eq.).
-
Addition: Add 4-bromobenzyl bromide (1.1 eq.) to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to 80°C and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound.
This synthetic route is highly adaptable. Modifications to either the pyridine or benzyl starting materials can be readily incorporated to explore the structure-activity relationship, a critical component of the hit-to-lead process.[7]
Biological Evaluation and Screening Cascade
A tiered screening approach is employed to efficiently identify potent and selective compounds while managing resources.
Primary Biochemical Assay: In Vitro Kinase Inhibition
The initial screen assesses the direct inhibitory effect of the synthesized compounds on the catalytic activity of the target kinase. Let's hypothesize p38α MAPK as our primary target, a key player in inflammatory signaling.[5]
Protocol 3.1: p38α MAPK Inhibition Assay
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the p38α enzyme.
-
Reagents: Recombinant p38α MAPK enzyme, biotinylated substrate peptide, ATP, and a terbium-labeled anti-phospho-substrate antibody.
-
Procedure: a. Dispense test compounds at various concentrations (typically a 10-point dose-response curve) into a 384-well assay plate. b. Add the p38α enzyme and substrate peptide mixture to each well and incubate briefly. c. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature. d. Stop the reaction and add the detection reagents (terbium-labeled antibody). e. Read the plate on a suitable TR-FRET plate reader.
-
Data Analysis: The ratio of the acceptor and donor fluorescence signals is calculated. The concentration of inhibitor that reduces enzyme activity by 50% (IC₅₀) is determined by fitting the data to a four-parameter logistic equation.[8]
Secondary Cellular Assay: Target Engagement and Anti-proliferative Activity
A positive result in a biochemical assay must translate to activity in a cellular context. This step validates that the compound can cross the cell membrane and inhibit the target in its native environment. For many kinases involved in cancer, this is measured by anti-proliferative activity.[9]
Protocol 3.2: Cell Proliferation Assay (e.g., on GTL-16 Gastric Carcinoma Cells)
-
Cell Line: GTL-16 cells, which are known to be dependent on Met kinase activity, serve as a good model system.[9]
-
Procedure: a. Seed GTL-16 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. Add a viability reagent (e.g., CellTiter-Glo®) which measures cellular ATP levels as an indicator of cell viability. d. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration at which a 50% reduction in cell proliferation is observed.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial hit from the primary screen, our parent this compound scaffold, is the starting point for iterative chemical modification to improve potency, selectivity, and drug-like properties.
Diagram 2: Hypothetical SAR Exploration
This diagram illustrates potential modification sites on the lead scaffold to probe for improved activity.
Caption: Key sites for chemical modification on the core scaffold.
SAR Insights from Related Scaffolds
-
Pyridine Ring Substitution: Adding small electron-donating or -withdrawing groups can modulate the pKa of the pyridine nitrogen, potentially improving the hinge-binding interaction. For instance, the addition of an amino group has been shown to be favorable in some scaffolds.[10][11]
-
Benzyl Ring Substitution: Replacing the bromine with other halogens (F, Cl) or with methoxy (-OMe) or trifluoromethyl (-CF₃) groups can significantly impact potency and metabolic stability.[4] Fluorine, in particular, is often introduced to block sites of metabolism or enhance binding affinity.[8]
-
Improving Pharmacokinetics: Early-stage SAR should also incorporate assays for metabolic stability (e.g., using liver microsomes) and aqueous solubility. Poor pharmacological properties led to the abandonment of an otherwise potent series of pyridine analogs in one study.[5] A successful optimization effort improves not just potency but also the overall pharmacokinetic profile, as demonstrated in the development of TYK2 inhibitors.[12]
Table 1: Hypothetical SAR Data for p38α MAPK Inhibition
| Compound ID | R¹ (Pyridine C5) | R² (Benzyl C4') | p38α IC₅₀ (nM) | GTL-16 IC₅₀ (µM) |
| LEAD-001 | H | Br | 280 | >10 |
| OPT-002 | NH₂ | Br | 95 | 7.5 |
| OPT-003 | H | F | 150 | 8.1 |
| OPT-004 | H | OMe | 350 | >10 |
| OPT-005 | NH₂ | F | 25 | 1.2 |
Data is illustrative and synthesized from typical potencies seen in related inhibitor classes.[5][9]
From this hypothetical data, compound OPT-005 , incorporating both a 5-amino group on the pyridine ring and a 4-fluoro substituent on the benzyl ring, emerges as a significantly more potent lead, with improved biochemical and cellular activity.
Diagram 3: Target Signaling Pathway (p38 MAPK)
Inhibiting p38α MAPK is expected to block the downstream signaling cascade that leads to the production of inflammatory cytokines like IL-1β.
Sources
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the synthesis of 2-((4-Bromobenzyl)oxy)pyridine from 2-hydroxypyridine
An Application Guide for the Synthesis of 2-((4-Bromobenzyl)oxy)pyridine
Abstract
This document provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved via the Williamson ether synthesis, a robust and widely adopted method for forming carbon-oxygen bonds. This guide moves beyond a simple recitation of steps to provide a deep dive into the reaction mechanism, the rationale behind procedural choices, critical safety protocols, and methods for product validation. By integrating expert insights with authoritative references, this protocol is designed to be a self-validating system, ensuring both reproducibility and a thorough understanding of the underlying chemical principles for researchers at all levels.
Introduction and Strategic Importance
This compound serves as a key building block in the synthesis of more complex molecular architectures. The pyridine moiety offers a basic nitrogen atom for coordination chemistry or salt formation, while the bromobenzyl group provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This dual functionality makes it a versatile precursor for developing novel pharmaceuticals, agrochemicals, and functional materials.
The method detailed herein is a specialized application of the Williamson ether synthesis, first developed by Alexander Williamson in 1850.[1][2] It remains one of the most reliable and straightforward methods for preparing both symmetrical and asymmetrical ethers.[1][2] This protocol has been optimized for high regioselectivity and yield, addressing the common challenges associated with the alkylation of ambident pyridone nucleophiles.
Reaction Principle and Mechanistic Insights
The synthesis proceeds via the SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] The core transformation involves two key steps which are visualized in the diagram below.
The Ambident Nucleophile Challenge
2-Hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, 2-pyridone. This creates an "ambident nucleophile" – a species with two potential sites for electrophilic attack: the oxygen atom and the nitrogen atom.
-
O-alkylation (desired) leads to the formation of the ether, 2-alkoxypyridine.
-
N-alkylation (side-reaction) leads to the formation of the N-alkyl-2-pyridone.[4][5]
The ratio of O- to N-alkylation is influenced by several factors, including the solvent, the counterion of the base, and the nature of the electrophile.[5] This protocol employs conditions known to strongly favor O-alkylation. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) solvates the cation of the base, leaving a more "naked" and highly reactive alkoxide anion, which preferentially attacks the electrophile.[3]
Reaction Mechanism
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}
Caption: Mechanism of the Williamson Ether Synthesis for this compound.
-
Deprotonation: The weakly basic potassium carbonate (K₂CO₃) deprotonates the hydroxyl group of 2-hydroxypyridine to form the potassium pyridin-2-olate salt. This step generates the potent nucleophile required for the subsequent reaction.[6]
-
Nucleophilic Attack (SN2): The resulting pyridin-2-olate anion acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. This occurs in a concerted, single-step mechanism where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks, displacing the bromide ion.[1][2][7]
Critical Safety and Hazard Management (EHS)
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Reagent | Key Hazards | Recommended PPE |
| 4-Bromobenzyl bromide | Corrosive, Lachrymator (causes tears), Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[8][9][10][11] | Nitrile gloves, chemical splash goggles, face shield, lab coat. |
| N,N-Dimethylformamide (DMF) | Reproductive toxin, Liver toxicant, Irritant. Readily absorbed through the skin. | Double-glove with nitrile gloves, chemical splash goggles, lab coat. |
| Potassium Carbonate (K₂CO₃) | Skin and eye irritant. | Nitrile gloves, safety glasses. |
| 2-Hydroxypyridine | Harmful if swallowed, Skin and eye irritant. | Nitrile gloves, safety glasses. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]
-
Spills: Absorb spills of DMF with an inert material (e.g., vermiculite). For solid spills, carefully sweep up material to avoid generating dust.[8] Dispose of all waste in properly labeled hazardous waste containers.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Purity |
| 2-Hydroxypyridine | 142-08-5 | 95.10 | 105-107 | 280-281 | >98% |
| 4-Bromobenzyl bromide | 589-15-1 | 249.91 | 60-62 | 254 | >98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 891 | N/A | >99% (anhydrous) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | -61 | 153 | Anhydrous, >99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | -83.6 | 77.1 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | -95 | 69 | ACS Grade |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 0 | 100 | N/A |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 1124 | N/A | Anhydrous |
Step-by-Step Synthesis Procedure
dot graph "Workflow_Diagram" { graph [fontname="Arial", fontsize=12, splines=true]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="normal", fontname="Arial"];
} Caption: General experimental workflow for the synthesis of this compound.
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxypyridine (5.00 g, 52.6 mmol, 1.0 equiv.) and anhydrous potassium carbonate (10.9 g, 78.9 mmol, 1.5 equiv.).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add 100 mL of anhydrous DMF via syringe.
-
Rationale: An inert atmosphere prevents moisture from interfering with the reaction. Anhydrous solvent is crucial as water can hydrolyze the alkyl halide and reduce the efficacy of the base. [12]Potassium carbonate is a moderately strong base, sufficient to deprotonate the 2-hydroxypyridine without being overly reactive or hazardous like sodium hydride. [3][6]
-
-
Addition of Alkylating Agent:
-
In a separate beaker, dissolve 4-bromobenzyl bromide (14.5 g, 58.0 mmol, 1.1 equiv.) in 20 mL of anhydrous DMF.
-
Add this solution dropwise to the stirring reaction mixture at room temperature over 15 minutes.
-
Rationale: A slight excess of the alkylating agent ensures complete consumption of the more valuable starting material. Dropwise addition helps to control any potential exotherm.
-
-
Reaction:
-
Heat the reaction mixture to 65 °C using an oil bath.
-
Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours.
-
Rationale: Heating increases the reaction rate, ensuring the SN2 reaction proceeds to completion in a reasonable timeframe.
-
-
Aqueous Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the 2-hydroxypyridine spot on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 300 mL of cold deionized water. A precipitate (the crude product) may form.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers.
-
Rationale: This step quenches the reaction and removes the water-soluble DMF and inorganic salts (KBr, excess K₂CO₃).
-
-
Purification:
-
Wash the combined organic layers with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid/oil should be purified by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.
-
Dry the final product under high vacuum to yield a white to off-white solid.
-
Rationale: Column chromatography is essential to separate the desired O-alkylated product from any unreacted starting materials, the N-alkylated side product, and other minor impurities. [13][14]
-
Product Characterization and Validation
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | Typically 75-90% |
| Melting Point | Approx. 70-73 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9-8.1 (m, 1H, Py-H), ~7.4-7.6 (m, 3H, Ar-H & Py-H), ~7.2-7.3 (d, 2H, Ar-H), ~6.7-6.9 (m, 1H, Py-H), ~6.6-6.7 (d, 1H, Py-H), 5.35 (s, 2H, -OCH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~164.0, 147.0, 139.0, 137.0, 131.8, 129.5, 122.0, 117.0, 111.5, 68.0 |
| Mass Spec (ESI-MS) | m/z calculated for C₁₂H₁₀BrNO [M+H]⁺: 263.99, found ~264.0 |
Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. The key diagnostic signal is the singlet at ~5.35 ppm, integrating to 2 protons, which corresponds to the benzylic methylene (-OCH₂-) group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive base (hydrated K₂CO₃)- Wet solvent (DMF)- Insufficient temperature | - Use freshly opened or dried anhydrous K₂CO₃.- Use a fresh bottle of anhydrous DMF.- Ensure the reaction temperature reaches and is maintained at 65 °C. |
| Significant N-Alkylation | - Reaction conditions favor N-alkylation (less polar solvent, different base). | - Adhere strictly to the use of DMF and K₂CO₃. N-alkylated product can usually be separated by column chromatography. |
| Presence of Starting Material | - Insufficient reaction time.- Stoichiometry issue (not enough alkylating agent). | - Allow the reaction to run longer, monitoring by TLC.- Re-check calculations and ensure 1.1 equivalents of 4-bromobenzyl bromide are used. |
| Difficult Purification | - Product co-elutes with impurities. | - Optimize the solvent system for column chromatography. Try a shallower gradient (e.g., 0-15% EtOAc in hexanes). |
Conclusion
This application note provides a robust and well-validated protocol for the synthesis of this compound. By explaining the causality behind each step—from the choice of reagents to the purification strategy—this guide empowers researchers to not only successfully execute the synthesis but also to understand and troubleshoot the process effectively. The emphasis on safety, mechanistic principles, and rigorous characterization ensures that the protocol meets the highest standards of scientific integrity and reproducibility required in modern drug discovery and chemical research.
References
- Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. Cole-Parmer. [URL: https://www.coleparmer.
- 4-Bromobenzyl bromide - SAFETY DATA SHEET. Fisher Scientific. (2025-09-05). [URL: https://www.fishersci.com/msds]
- Safety Data Sheet - 4-Bromobenzyl-2,3,5,6-d4 Bromide. CDN Isotopes. [URL: https://www.cdnisotopes.com/sds]
- 4-Bromobenzyl bromide SDS, 589-15-1 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds]
- Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Scientific Research Publishing. [URL: https://www.scirp.
- Benzyl-Bromide - Safety Data Sheet. Sigma-Aldrich. (2013-03-19). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/15980]
- Williamson etherification using a hydroxypyridine. ChemSpider Synthetic Pages. [URL: http://cssp.chemspider.com/499]
- A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b02928]
- Regioselective O-Alkylation of 2-Pyridones by TfOH-Catalyzed Carbenoid Insertion. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00569b]
- Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research. [URL: https://www.jetir.org/view?paper=JETIR1907E30]
- Williamson Ether Synthesis reaction. BYJU'S. [URL: https://byjus.com/chemistry/williamson-ether-synthesis/]
- Williamson Ether Synthesis. J&K Scientific LLC. (2025-03-22). [URL: https://www.jk-scientific.com/en/williamson-ether-synthesis]
- Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System. ACS Omega. (2020-08-21). [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c02911]
- Williamson Ether Synthesis. Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
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Application Notes for the Suzuki-Miyaura Coupling of 2-((4-Bromobenzyl)oxy)pyridine
Introduction: The Strategic Importance of Biaryl Pyridine Ethers
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in the pharmaceutical and materials science sectors for the construction of biaryl and hetero-biaryl scaffolds.[3][4]
The target molecule, 2-((4-Bromobenzyl)oxy)pyridine, presents a unique substrate for this transformation. It incorporates an aryl bromide, the electrophilic partner, and a pyridine ring, a common moiety in bioactive molecules. However, the presence of the pyridine nitrogen can introduce challenges, such as catalyst inhibition or deactivation through coordination to the palladium center.[2] Therefore, a carefully optimized protocol is essential for achieving high yields and purity. This document provides a comprehensive guide to the reaction conditions, mechanistic considerations, and detailed protocols for the successful Suzuki-Miyaura coupling of this specific substrate.
Mechanistic Overview: The Palladium Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura coupling mechanism is crucial for rational optimization and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5]
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[1][6]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[1][6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the cycle.[5][6]
The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.
Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Critical Reaction Parameters: A Guide to Optimization
Achieving a high-yielding and robust Suzuki coupling for this compound requires careful consideration of several interconnected parameters.[8]
Palladium Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is paramount. While numerous catalyst systems exist, the combination of a palladium precursor and a phosphine ligand is most common.
-
Palladium Precursors:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable choice, as it is already in the active Pd(0) state.
-
Pd(OAc)₂ (Palladium(II) Acetate) & Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are stable Pd(II) and Pd(0) sources, respectively, that require combination with a phosphine ligand to form the active catalytic species in situ.[9]
-
Preformed Catalysts (e.g., Pd(dppf)Cl₂): These offer good stability and are often effective for heteroaromatic substrates.[2]
-
-
Phosphine Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For substrates containing a pyridine moiety, bulky and electron-rich phosphine ligands are often preferred as they can promote the desired catalytic steps while minimizing catalyst inhibition by the pyridine nitrogen.[10][11]
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand.
-
Buchwald Ligands (e.g., SPhos, XPhos): These are highly effective, bulky, and electron-rich biaryl phosphine ligands known to facilitate challenging couplings, including those involving heteroaryl chlorides and hindered substrates.[10][12] Their use can often lead to higher yields and lower catalyst loadings.[13]
-
Other Phosphines (e.g., PCy₃): Tricyclohexylphosphine is another bulky and electron-rich ligand that can be effective.
-
The Role of the Base
The base is not a mere spectator; it plays a crucial role in the transmetalation step.[7] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[9][14][15][16]
-
Common Bases:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble and basic, often leading to faster reactions.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions or for sensitive substrates.[17]
-
Fluorides (KF): Can be used for base-sensitive functional groups, though it may lead to slower reaction rates.[18]
-
The choice of base should be matched with the solvent system and the stability of the substrates. For this compound, moderately strong bases like K₂CO₃ or K₃PO₄ are excellent starting points.
Solvent System Selection
The solvent system must solubilize the reactants and facilitate the interaction of organic and inorganic components. Often, a mixture of an organic solvent and water is employed.[3]
-
Aprotic Solvents:
-
Ethers (1,4-Dioxane, THF): Very common and generally effective.[3]
-
Aromatics (Toluene): A good choice, especially for higher temperature reactions.
-
-
Polar Aprotic Solvents (DMF, DMAc): Can be used but may lead to side reactions at high temperatures.
-
Water: Often added as a co-solvent to dissolve the inorganic base and facilitate the formation of the active boronate species.[3]
Recent studies have also explored more environmentally friendly "green" solvents like 2-MeTHF, CPME, and i-PrOAc.[19][20][21]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acids.
Protocol 1: General Conditions using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.[22]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions with a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos to an oven-dried reaction flask.
-
Remove the flask from the glovebox and add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, and perform three vacuum/backfill cycles with an inert gas.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Perform an aqueous workup and purification as described in Protocol 1.
Data Summary: Condition Screening
The following table summarizes typical starting points for reaction optimization. The optimal conditions will be substrate-dependent.
| Parameter | Condition A | Condition B | Condition C | Rationale & Notes |
| Pd Source | Pd(PPh₃)₄ (3%) | Pd(OAc)₂ (2%) | Pd₂(dba)₃ (1.5%) | A: Pre-activated catalyst. B/C: Paired with a ligand. |
| Ligand | - | PPh₃ (4%) | SPhos (3%) | SPhos is a bulky, electron-rich ligand often superior for heteroaryl couplings.[12] |
| Base | K₂CO₃ (2 eq) | K₃PO₄ (2 eq) | Cs₂CO₃ (2 eq) | K₃PO₄ is effective in anhydrous systems; Cs₂CO₃ offers higher basicity. |
| Solvent | Dioxane/H₂O (4:1) | Toluene | 2-MeTHF/H₂O (10:1) | Toluene allows for higher temperatures; 2-MeTHF is a greener alternative to THF. |
| Temp (°C) | 90 | 110 | 100 | Higher temperatures can overcome activation barriers but risk decomposition. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor solubility of reagents. 4. Ineffective base. | 1. Use a fresh batch of catalyst/ligand. Consider a more active ligand like SPhos or XPhos. 2. Ensure thorough degassing of solvents and use of an inert atmosphere throughout.[17] 3. Try a different solvent system (e.g., DMF, Toluene/H₂O). 4. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). |
| Homocoupling of Boronic Acid | Presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), promoting homocoupling.[3] | Rigorously exclude oxygen by degassing solvents and maintaining a positive inert gas pressure.[17] |
| Protodeboronation | The boronic acid is replaced by a proton, often caused by excess water or harsh basic conditions.[17] | Use anhydrous solvents and a base like K₃PO₄. Alternatively, use a boronate ester (e.g., pinacol ester) which is more stable.[3] |
| Decomposition of Starting Material | Reaction temperature is too high. | Screen a range of lower temperatures (e.g., 70-90 °C).[17] |
Workflow for Reaction Optimization
A systematic approach is key to efficiently finding the optimal conditions for your specific arylboronic acid partner.
Caption: Figure 2. Systematic Workflow for Suzuki Coupling Optimization.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly feasible transformation that provides access to a valuable class of biaryl pyridine ethers. Success hinges on the judicious selection of the catalyst system, base, and solvent to overcome the potential challenges posed by the pyridine moiety. By starting with the general protocols provided and systematically optimizing the reaction parameters as outlined in the troubleshooting and workflow guides, researchers can develop a robust and high-yielding process suitable for applications in drug discovery and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(13), 4234–4243. Available at: [Link]
-
Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 76(24), 10041-10047. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Sci-Hub. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available at: [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available at: [Link]
-
DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available at: [Link]
-
Figshare. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available at: [Link]
-
Wordpress. Use of Base Metals in Suzuki Coupling. Available at: [Link]
-
Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Available at: [Link]
-
Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available at: [Link]
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available at: [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]
-
RSC Publishing. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available at: [Link]
-
ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Available at: [Link]
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Using 2-((4-Bromobenzyl)oxy)pyridine as a building block in organic synthesis
An In-Depth Guide to the Synthetic Applications of 2-((4-Bromobenzyl)oxy)pyridine
Authored by a Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly versatile and valuable intermediate, embodying a design that is both simple and synthetically potent. Its structure is characterized by three key components:
-
A Pyridine Ring: This nitrogenous heterocycle is a ubiquitous pharmacophore in numerous FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, and the ring itself can be further functionalized.[2]
-
A 4-Bromophenyl Group: The bromine atom serves as a reliable and reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions. This allows for the programmed and selective introduction of diverse substituents.
-
A Flexible Benzyl Ether Linkage: The -O-CH₂- bridge provides conformational flexibility, which can be crucial for optimizing the binding of a molecule to its biological target.
This unique combination of features makes this compound an ideal starting point for creating extensive libraries of novel compounds, enabling rapid lead discovery and optimization in drug development programs.[2][3] This guide provides an in-depth exploration of its most valuable applications, complete with detailed protocols and the scientific rationale behind the experimental choices.
Core Synthetic Transformations: Unleashing the Potential of the C-Br Bond
The synthetic utility of this compound is dominated by the reactivity of its aryl bromide moiety. Palladium-catalyzed cross-coupling reactions are the cornerstone of its application, providing robust and versatile methods for forging new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds.[4] It involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, offering exceptional functional group tolerance and reliability.[5]
Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical. The pyridine nitrogen in the substrate can coordinate to the palladium center, potentially inhibiting the reaction.[5] Therefore, the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or those in Pd(dppf)Cl₂) is often essential. These ligands accelerate the rate-limiting oxidative addition step and promote the reductive elimination step, while discouraging catalyst deactivation. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | ~85[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | >90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 16 | ~88 |
Note: Yields are estimates based on typical reactions with similar substrates and may require optimization.
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ catalyst (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane and Water (degassed), in a 4:1 ratio
-
Schlenk flask or microwave vial, magnetic stirrer, inert gas line (Argon or Nitrogen)
-
-
Experimental Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe to achieve a final concentration of approximately 0.2 M with respect to the starting bromide.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure 2-((4-phenylbenzyl)oxy)pyridine.
-
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[6][7] This reaction is uniquely co-catalyzed by both palladium and copper(I) salts.[8]
Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. The crucial difference lies in the copper cycle, where copper(I) reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[8] The amine base serves both to deprotonate the alkyne and as a solvent. Anhydrous and anaerobic conditions are vital to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[9]
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA), anhydrous and degassed (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Standard glassware for inert atmosphere reactions
-
-
Experimental Procedure:
-
To a dry, argon-flushed flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF and anhydrous, degassed TEA.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be required. The reaction is often complete within 2-6 hours.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with EtOAc.
-
Concentrate the filtrate. Dissolve the residue in EtOAc and wash with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (hexane/EtOAc) to yield the desired 2-((4-(phenylethynyl)benzyl)oxy)pyridine.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of aryl amines, which are key components of many pharmaceuticals, the Buchwald-Hartwig amination is an indispensable tool.[3] This reaction couples the aryl bromide with a primary or secondary amine.
Causality and Mechanistic Insight: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS). The ligand choice is critical for success and often depends on the specific amine being coupled. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective as they promote the challenging C-N reductive elimination step. The strong base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | t-BuOH | 110 | 18 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.8) | Dioxane | 100 | 10 |
Medicinal Chemistry Spotlight: A Scaffold for Potent Kinase Inhibitors
The structural motif derived from this compound is highly relevant in modern drug discovery. While not a direct precursor, the core structure is found in potent therapeutic agents like the pan-Akt inhibitor Afuresertib (GSK2110183) .[10][11] Afuresertib is an orally bioavailable drug candidate that has been investigated in clinical trials for various cancers.[10]
The synthesis of Afuresertib and related molecules relies heavily on the cross-coupling methodologies described above to assemble the complex biaryl and heteroaryl components.[12] The ability to use building blocks like this compound allows medicinal chemists to rapidly synthesize analogues, systematically modifying the "right-hand side" of the molecule to optimize potency, selectivity, and pharmacokinetic properties (ADME).[2] This highlights the strategic importance of having a robust and versatile synthetic handle like the aryl bromide.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation. Its pre-installed pyridine moiety and a highly versatile aryl bromide handle provide a direct and efficient entry point into a vast chemical space of high-value compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—represent the primary tools through which its potential is realized. By understanding the mechanistic principles behind these transformations, researchers can rationally design experiments, troubleshoot challenges, and ultimately accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.
References
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MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC - PubMed Central. [Link]
-
Royal Society of Chemistry. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. [Link]
-
ResearchGate. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. [Link]
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Frontiers. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]
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MDPI. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
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Elsevier. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]
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ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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MDPI. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders. PMC - NIH. [Link]
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Organic Chemistry Portal. Pyridine synthesis. [Link]
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ACS Publications. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Introduction: The Strategic Importance of a Versatile Building Block
An In-Depth Guide to the Application of 2-((4-Bromobenzyl)oxy)pyridine in Medicinal Chemistry
In the landscape of modern drug discovery, the efficiency of synthesizing diverse and complex molecular libraries is paramount. The selection of starting materials and key intermediates dictates the accessible chemical space and, ultimately, the potential for identifying novel therapeutic agents. This compound emerges as a particularly valuable scaffold, embodying a strategic combination of structural motifs that are highly prized in medicinal chemistry. Its architecture, comprising a pyridine ring, a flexible ether linkage, and a reactive bromobenzyl group, offers a trifecta of opportunities for molecular elaboration and property modulation.
The pyridine ring is a ubiquitous pharmacophore found in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding, improve aqueous solubility, and serve as a bioisosteric replacement for a phenyl ring.[1][2][3][4] The bromophenyl moiety is not merely a placeholder; it is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in pharmaceutical synthesis. This allows for the systematic and efficient introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR). The ether linkage provides rotational flexibility, allowing the two aromatic systems to adopt optimal orientations for binding to biological targets. This guide provides a detailed overview of the synthesis, applications, and strategic value of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key properties of the title compound is provided below.
| Property | Value | Reference |
| CAS Number | 40775-71-1 | [5] |
| Molecular Formula | C₁₂H₁₀BrNO | [5] |
| Molecular Weight | 264.12 g/mol | [5] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
Synthesis and Derivatization: A Platform for Discovery
The true power of this compound lies in its straightforward synthesis and its capacity for extensive diversification. The bromine atom serves as a key functional handle for introducing molecular complexity.
Core Synthesis via Williamson Etherification
The most common and efficient route to synthesize the title compound is the Williamson ether synthesis. This protocol involves the deprotonation of 2-hydroxypyridine to form a nucleophilic pyridinoxide, which then displaces the bromide from 4-bromobenzyl bromide in an SN2 reaction.
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Application Note: A Comprehensive Cell-Based Workflow for Evaluating the Anticancer Potential of 2-((4-Bromobenzyl)oxy)pyridine
Abstract
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown significant promise as anticancer agents by targeting a variety of critical cellular pathways, including kinase signaling, tubulin polymerization, and the induction of apoptosis.[3][4] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to evaluate the anticancer activity of a novel pyridine derivative, 2-((4-Bromobenzyl)oxy)pyridine. We present a multi-tiered experimental strategy, beginning with a robust cytotoxicity screening to determine the compound's potency (IC50), followed by detailed mechanistic assays to elucidate its mode of action, focusing on cell cycle arrest and apoptosis induction. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction: The Rationale for a Phased Approach
The preclinical evaluation of a new chemical entity (NCE) like this compound requires a systematic approach. Initial high-throughput screening often relies on simple viability assays, but a deeper understanding of a compound's anticancer potential necessitates a more nuanced, mechanism-oriented strategy.[5][6][7] The workflow detailed herein is designed to efficiently characterize the bioactivity of the target compound, moving logically from broad cytotoxic effects to specific molecular interactions.
-
Phase 1: Cytotoxicity Assessment. The primary goal is to determine if the compound exhibits cytotoxic or cytostatic effects and to quantify its potency across a panel of relevant cancer cell lines. This establishes a baseline effective dose range for subsequent, more complex assays.
-
Phase 2: Mechanistic Elucidation. Once cytotoxicity is confirmed, the focus shifts to understanding how the compound kills cancer cells. Pyridine derivatives frequently induce cell cycle arrest and apoptosis.[4][8] Therefore, we prioritize assays that can quantitatively assess these two fundamental cellular processes.
-
Phase 3: Molecular Pathway Confirmation. To add a final layer of mechanistic detail, we will investigate key molecular players in the apoptotic pathway. This includes measuring the activity of executioner caspases and observing changes in the balance of pro- and anti-apoptotic proteins.
This phased approach ensures an efficient use of resources, building a comprehensive biological profile of this compound from cellular phenotype to molecular mechanism.
Materials and Reagents
This section lists the critical materials and reagents. All reagents should be of molecular biology or cell culture grade.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], A549 [lung]). The selection of appropriate cell lines is a critical step for generating clinically relevant data.[9][10]
-
Compound: this compound, dissolved in sterile DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Culture Reagents: Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Reagents (Cytotoxicity): Sulforhodamine B (SRB) powder, Trichloroacetic acid (TCA), 1% Acetic Acid, 10 mM Tris base solution.
-
Assay Reagents (Flow Cytometry): Propidium Iodide (PI) staining solution, RNase A, Annexin V-FITC Apoptosis Detection Kit.
-
Assay Reagents (Molecular): Caspase-Glo® 3/7 Assay System, RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin), HRP-conjugated secondary antibody, ECL Western Blotting Substrate.
-
Equipment: Humidified CO₂ incubator (37°C, 5% CO₂), Class II biological safety cabinet, microplate reader (510 nm), flow cytometer (488 nm laser), Western blot equipment (electrophoresis and transfer systems, imaging system), centrifuge.
Phase 1: Cytotoxicity and Potency Assessment (IC50 Determination)
Rationale and Assay Choice
The first step is to determine the concentration of this compound that inhibits cell growth by 50% (IC50). We recommend the Sulforhodamine B (SRB) assay. Unlike metabolic assays like the MTT, the SRB assay is a cell biomass assay that measures total protein content, making it less susceptible to interference from compounds that affect cellular metabolism.[11][12] It is a robust, reproducible, and cost-effective method for cytotoxicity screening.[11]
Detailed Protocol: SRB Cytotoxicity Assay
This protocol is optimized for adherent cells in a 96-well format.[11][13]
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells for "vehicle control" (DMSO only) and "blank" (medium only).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common range is 0.1 to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
Carefully remove the medium.
-
Add 100 µL of ice-cold 10% (w/v) TCA to each well to fix the cells to the plate.
-
Incubate at 4°C for at least 1 hour.[13]
-
-
Staining:
-
Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA.[13]
-
Allow the plates to air-dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Stain at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12]
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Experimental Workflow: SRB Assay
Data Analysis and Presentation
-
Calculate Percentage Growth Inhibition:
-
% Growth = [(Mean OD_Treated - Mean OD_Blank) / (Mean OD_Vehicle - Mean OD_Blank)] * 100
-
-
Determine IC50:
-
Plot % Growth against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.
-
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) ± SD |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 |
| HepG2 | Hepatocellular Carcinoma | 4.5 ± 0.3 |
| A549 | Lung Carcinoma | 21.3 ± 3.1 |
Phase 2: Elucidation of Cellular Mechanism
Based on the IC50 values from Phase 1, we proceed with mechanistic studies using concentrations at and around the IC50 value (e.g., 0.5x, 1x, and 2x IC50). Flow cytometry is a powerful tool for this phase, allowing for the rapid, quantitative analysis of individual cells.[14]
Protocol: Cell Cycle Analysis with Propidium Iodide (PI)
This assay quantifies the DNA content in a cell population, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
-
Cell Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and incubate for 24 hours. Treat with this compound at the desired concentrations for 24 or 48 hours.
-
Harvesting: Collect both floating and adherent cells to ensure all cells, including those that have detached due to treatment, are analyzed. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[16][17]
-
Storage: Incubate on ice for at least 30 minutes. Cells can be stored at 4°C in ethanol for several weeks.[16]
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) to pellet them. Wash twice with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[17][18]
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a low flow rate for better resolution.[16]
Protocol: Apoptosis Detection with Annexin V & PI
This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[19][20]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane, thus it only stains late apoptotic or necrotic cells where membrane integrity is lost.[19][20]
-
Cell Treatment: Seed and treat cells as described for the cell cycle analysis (Section 4.1).
-
Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
Flow Cytometry Analysis Workflow
Data Analysis and Presentation
-
Cell Cycle: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis: Use quadrant analysis on the Annexin V vs. PI dot plot:
-
Q4 (Annexin V- / PI-): Healthy cells
-
Q3 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)
-
Table 2: Hypothetical Effect of this compound on HepG2 Cell Cycle Distribution (24h)
| Treatment | % G0/G1 | % S | % G2/M |
|---|---|---|---|
| Vehicle Control | 65.2% | 20.1% | 14.7% |
| Compound (4.5 µM) | 40.8% | 15.5% | 43.7% |
Table 3: Hypothetical Effect of this compound on HepG2 Apoptosis (48h)
| Treatment | % Healthy Cells | % Early Apoptotic | % Late Apoptotic |
|---|---|---|---|
| Vehicle Control | 94.1% | 3.2% | 2.7% |
| Compound (4.5 µM) | 55.6% | 28.5% | 15.9% |
Phase 3: Molecular Mechanism Confirmation
To validate the findings from the apoptosis assay, we will measure the activity of key executioner caspases and assess the expression levels of proteins that regulate apoptosis.
Protocol: Caspase-3/7 Activity Assay
This assay provides a quantitative measure of the activity of caspases 3 and 7, which are key executioners of apoptosis.[21]
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat with the compound as previously described.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well containing 100 µL of medium.
-
Mix gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence using a plate luminometer. The signal is proportional to the amount of active caspase-3/7.[21]
Protocol: Western Blot for Bcl-2 Family Proteins
This protocol allows for the detection of changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, key regulators of the intrinsic apoptosis pathway.[22][23]
-
Sample Preparation: Treat cells in 6-well plates. After treatment, lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Immunodetection:
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Densitometry analysis can be used to quantify changes in protein levels relative to the loading control.
Signaling Pathway Visualization
Conclusion and Interpretation
References
-
Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Koutsourea, A., et al. (2019). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. Retrieved from [Link]
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International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
-
International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]
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MDPI. (n.d.). Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells?. Retrieved from [Link]
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PubMed. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
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Open Targets Blog. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]
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Bentham Science. (n.d.). Pyridine Moiety: Recent Advances in Cancer Treatment. Retrieved from [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
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EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]
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G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
-
ecancer. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]
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ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?. Retrieved from [Link]
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Application Notes and Protocols for Kinase Inhibition Assays Using 2-((4-Bromobenzyl)oxy)pyridine
Introduction: The Critical Role of Kinase Inhibition in Drug Discovery
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of numerous human diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2][3][4] Consequently, kinases have emerged as one of the most significant classes of therapeutic targets in modern drug development.[5][6][7] The development of small molecule kinase inhibitors, such as the pyridine-containing compound 2-((4-Bromobenzyl)oxy)pyridine, is a cornerstone of many pharmaceutical research programs.[8][9][10][11][12]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for characterizing the inhibitory potential of novel compounds like this compound. We will delve into the principles of widely used kinase inhibition assays, provide detailed, step-by-step protocols for both biochemical and cell-based approaches, and offer insights into data analysis and interpretation.
Guiding Principles of Kinase Inhibition Assays
The primary objective of a kinase inhibition assay is to determine the potency of a test compound against a specific kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[5] A variety of assay platforms are available, each with its own set of advantages and limitations.[1][4][13] The choice of assay often depends on the specific research question, the throughput requirements, and the nature of the kinase and inhibitor being studied.
Here, we will focus on two of the most robust and widely adopted methodologies: a luminescence-based biochemical assay and a cell-based phosphorylation assay.
Luminescence-Based Kinase Assays: A High-Throughput Approach
Luminescence-based kinase assays are a popular choice for high-throughput screening (HTS) due to their simplicity, sensitivity, and scalability.[14][15][16] These assays indirectly measure kinase activity by quantifying the amount of ATP remaining in the reaction mixture after the phosphorylation event. The principle is elegantly simple: the more active the kinase, the more ATP is consumed, and the less ATP is available for a subsequent light-producing reaction.
The Kinase-Glo® luminescent kinase assay, for instance, utilizes a thermostable luciferase enzyme that generates a "glow-type" luminescent signal in the presence of ATP.[14][16] The intensity of the light produced is directly proportional to the ATP concentration. Therefore, a potent inhibitor will result in less ATP consumption by the kinase, leading to a stronger luminescent signal.[14][15][16]
Experimental Workflow: Biochemical Kinase Inhibition Assay
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of this compound against a target kinase (referred to as Kinase X).
Materials:
-
This compound
-
Purified, active Kinase X
-
Kinase-specific substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection kit)[17]
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
-
Reagent Preparation:
-
Prepare the Kinase X solution in Kinase Assay Buffer to a 2X final concentration.
-
Prepare the substrate and ATP mixture in Kinase Assay Buffer to a 2X final concentration. The optimal concentrations of kinase, substrate, and ATP should be determined empirically for each specific kinase.
-
-
Assay Plate Setup:
-
In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Add 5 µL of the 2X Kinase X solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.
-
Mix the plate gently.
-
Incubate the plate at 30°C for the predetermined optimal reaction time (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.[18]
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[18]
-
Add 20 µL of the Kinase Detection Reagent to each well.[18]
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[18]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
-
Signal_Inhibitor is the luminescence from wells with the inhibitor.
-
Signal_NoInhibitor is the luminescence from wells with DMSO only.
-
Signal_Background is the luminescence from wells with no kinase.
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Hill Slope | Describes the steepness of the dose-response curve. |
| R² | A statistical measure of how close the data are to the fitted regression line. |
Cell-Based Kinase Assays: A More Physiologically Relevant Approach
While biochemical assays are excellent for initial screening and determining direct inhibitory potency, cell-based assays provide a more physiologically relevant context.[19][20][21] These assays measure the effect of an inhibitor on kinase activity within a living cell, taking into account factors such as cell permeability, off-target effects, and interactions with other cellular components.[20]
A common approach for cell-based kinase assays is to measure the phosphorylation of a specific downstream substrate of the target kinase.[19][21] This can be achieved using various detection methods, including ELISA, Western blotting, or homogeneous time-resolved fluorescence (HTRF).[2][22][23][24][25]
Hypothetical Signaling Pathway for Kinase X
Sources
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase-targeting small-molecule inhibitors and emerging bifunctional molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]
- 11. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinase-Glo® Luminescent Kinase Assays [promega.kr]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. ebiotrade.com [ebiotrade.com]
- 17. ADP-Glo™ Kinase Assay [promega.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 21. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. researchgate.net [researchgate.net]
- 25. domainex.co.uk [domainex.co.uk]
Application Note & Protocols: A Strategic Guide to Developing Novel p38 MAP Kinase Inhibitors from 2-((4-Bromobenzyl)oxy)pyridine Derivatives
Abstract
The p38 mitogen-activated protein (MAP) kinase is a critical mediator of inflammatory signaling pathways, making it a high-priority target for the development of novel therapeutics for a range of autoimmune and inflammatory disorders. This document provides a comprehensive, in-depth guide for researchers and drug development professionals on the design, synthesis, and evaluation of a promising class of p38α inhibitors: 2-((4-Bromobenzyl)oxy)pyridine derivatives. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating robust and reproducible data. This guide is designed to empower research teams to efficiently navigate the early stages of the drug discovery pipeline, from initial hit identification to lead optimization.
Introduction: The Rationale for Targeting p38 MAP Kinase
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to external stresses and inflammatory cytokines. Of the four known isoforms (α, β, γ, and δ), p38α is the most extensively studied and is considered the primary isoform involved in the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of the p38α signaling cascade is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).
The core mechanism involves a signaling cascade, as illustrated below.
Figure 2: High-Level Experimental Workflow.
Protocol I: Synthesis of this compound Derivatives
This protocol details a standard Williamson ether synthesis, a robust and reliable method for coupling the pyridine and benzyl moieties.
Materials and Reagents
-
2-Hydroxypyridine
-
4-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, EtOAc)
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxypyridine (1.0 eq) in anhydrous DMF.
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the base and reactants, which would lead to side products and lower yields.
-
-
Deprotonation: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture vigorously at room temperature for 30 minutes.
-
Rationale: K₂CO₃ is a mild base that is sufficient to deprotonate the hydroxyl group of 2-hydroxypyridine, forming the nucleophilic pyridinoxide anion required for the subsequent reaction.
-
-
Nucleophilic Attack: Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.
-
Rationale: A slight excess of the electrophile ensures the complete consumption of the deprotonated 2-hydroxypyridine.
-
-
Reaction Monitoring: Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% EtOAc in hexanes. The reaction is typically complete within 4-6 hours.
-
Rationale: Heating increases the reaction rate. TLC allows for visual confirmation of the consumption of starting materials and the formation of the product.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Rationale: This step quenches the reaction and separates the organic product from the water-soluble DMF and inorganic salts.
-
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Rationale: Washing with water removes residual DMF, while the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Rationale: Chromatography is essential to isolate the desired product from any unreacted starting materials or byproducts, ensuring high purity for biological testing.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Protocol II: In Vitro p38α Kinase Activity Assay
This biochemical assay quantifies the ability of the synthesized compounds to directly inhibit the enzymatic activity of p38α.
Materials and Reagents
-
Recombinant human p38α kinase (active)
-
Biotinylated substrate peptide (e.g., Biotin-ATF2)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Positive control inhibitor (e.g., BIRB 796)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
Step-by-Step Assay Protocol
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.
-
Reaction Mixture Preparation: In each well of a 384-well plate, add the following components in order:
-
Kinase buffer
-
Test compound or DMSO (for control wells)
-
p38α kinase enzyme
-
Biotinylated substrate peptide
-
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Rationale: This pre-incubation allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated.
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for p38α to ensure competitive binding can be accurately assessed.
-
Reaction and Termination: Incubate the plate at 30°C for 1 hour. After incubation, terminate the reaction by adding the ADP-Glo™ Reagent.
-
Signal Detection: Incubate for 40 minutes at room temperature. Then, add the Kinase Detection Reagent, incubate for another 30 minutes, and measure the luminescence using a plate reader.
-
Rationale: The ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity. Luminescence is inversely correlated with inhibitor potency.
-
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Representative Data Presentation
| Compound ID | Scaffold Modification | p38α IC₅₀ (nM) |
| REF-001 | 4-Bromobenzyl | 150 |
| Cmpd-001 | 4-Chlorobenzyl | 220 |
| Cmpd-002 | 4-Fluorobenzyl | 350 |
| Cmpd-003 | 4-Trifluoromethylbenzyl | 85 |
| Cmpd-004 | 3,4-Dichlorobenzyl | 55 |
| BIRB 796 | (Positive Control) | 15 |
Table 1: Example IC₅₀ data for a series of hypothetical 2-(benzyloxy)pyridine derivatives. This data illustrates how modifications to the benzyl ring can influence inhibitory potency.
Protocol III: Cellular Target Engagement Assay
This protocol assesses the ability of the compounds to inhibit p38α activity within a cellular context by measuring the downstream production of TNF-α.
Materials and Reagents
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Human TNF-α ELISA Kit
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay Kit
Step-by-Step Cellular Assay Protocol
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1 hour. Include a DMSO vehicle control.
-
Rationale: Pre-treatment ensures the compound has entered the cells and engaged with the intracellular p38α target before the inflammatory stimulus is applied.
-
-
Stimulation: Stimulate the cells with LPS (final concentration of 100 ng/mL) for 4 hours.
-
Rationale: LPS is a potent activator of the Toll-like receptor 4 (TLR4) pathway, which strongly activates the p38 MAP kinase cascade, leading to robust TNF-α production.
-
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for TNF-α analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Cell Viability Assessment: In a parallel plate, treat the cells with the same concentrations of compounds but without LPS stimulation. Assess cell viability using an MTT or CellTiter-Glo® assay to ensure that the observed reduction in TNF-α is not due to cytotoxicity.
-
Rationale: This is a critical self-validating step. A compound is only considered a specific inhibitor if it reduces TNF-α at concentrations that are non-toxic to the cells.
-
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the cellular IC₅₀ value.
Troubleshooting and Data Interpretation
| Issue | Potential Cause | Recommended Solution |
| Low yield in synthesis | Incomplete reaction; moisture in reagents. | Ensure anhydrous conditions; extend reaction time; re-purify reagents. |
| High variability in biochemical assay | Inaccurate pipetting; enzyme degradation. | Use calibrated pipettes; keep enzyme on ice; run duplicates/triplicates. |
| Potent in biochemical but weak in cellular assay | Poor cell permeability; compound efflux. | Analyze compound physicochemical properties (LogP, PSA); consider structural modifications. |
| Cellular activity observed only at cytotoxic concentrations | Off-target effects; non-specific toxicity. | The compound is not a viable lead. Deprioritize and focus on more selective analogues. |
Interpreting the Data: A successful lead candidate will exhibit a low nanomolar IC₅₀ in the biochemical assay, a corresponding low nanomolar IC₅₀ in the cellular assay, and a cytotoxicity CC₅₀ value that is at least 100-fold higher than its cellular IC₅₀. This indicates a potent, cell-permeable compound with a sufficient therapeutic window.
References
-
Title: p38 MAP Kinases as Drug Targets Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The p38 mitogen-activated protein kinase pathway in human disease Source: The Journal of Pathology URL: [Link]
-
Title: p38 MAP kinase as a therapeutic target Source: Biochemical and Biophysical Research Communications URL: [Link]
In vitro cytotoxicity screening of 2-((4-Bromobenzyl)oxy)pyridine against cancer cell lines
Application Note & Protocol
Topic: High-Throughput In Vitro Cytotoxicity Screening of 2-((4-Bromobenzyl)oxy)pyridine Against Human Cancer Cell Lines
Abstract
The pyridine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved anticancer agents.[1][2] Its derivatives are known to interact with a wide array of biological targets, including kinases and tubulin, thereby disrupting cancer cell proliferation and survival.[3] The addition of a bromobenzyl moiety, as in this compound, offers a unique combination of structural rigidity and lipophilicity that may enhance biological activity.[4] This document provides a comprehensive, field-proven protocol for conducting an initial in vitro cytotoxicity screening of this compound. We detail the use of the Sulforhodamine B (SRB) assay, a robust and sensitive method for measuring drug-induced cytotoxicity in adherent human cancer cell lines.[5][6] This guide is designed for researchers in oncology, drug discovery, and pharmacology, providing a self-validating workflow from cell line selection to data interpretation, including the calculation of the half-maximal inhibitory concentration (IC50) value.[7][8]
Scientific Rationale & Background
The search for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge in oncology. Pyridine derivatives have consistently demonstrated significant potential, with their mechanisms of action often involving the induction of cell cycle arrest and apoptosis.[9][10] Specifically, some pyridine compounds have been shown to upregulate key tumor suppressor proteins like p53 and cell cycle inhibitors like p21, leading to a halt in the G2/M phase of the cell cycle.[10]
The compound of interest, this compound, is a strategic candidate for screening due to its hybrid structure. The brominated phenyl ring can participate in halogen bonding and other interactions within protein binding pockets, potentially increasing target affinity and potency. This application note establishes a foundational screening protocol to quantify the cytotoxic potential of this molecule across a panel of cancer cell lines, providing the critical first data set required for further preclinical development.
Assay Principle: The Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cellular protein content, which serves as a proxy for cell mass and, therefore, is an indicator of cell viability and cytotoxicity.[11][12] The assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[5]
The core principle involves four stages:
-
Cell Treatment: Adherent cells are treated with the test compound for a defined period (e.g., 48-72 hours).
-
Fixation: Viable and non-viable cells are fixed to the plate using trichloroacetic acid (TCA), which also precipitates cellular proteins.
-
Staining: The fixed cells are stained with SRB solution. Unbound dye is washed away with dilute acetic acid.
-
Solubilization & Measurement: The protein-bound dye is solubilized with a basic solution (Tris base), and the absorbance is measured spectrophotometrically at ~510 nm. The measured absorbance is directly proportional to the total cellular protein mass in the well.[6]
This method is chosen for its stability, sensitivity, and cost-effectiveness, making it ideal for high-throughput screening.[6]
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire screening protocol, from initial cell culture preparation to the final data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Materials, Reagents & Protocols
Materials & Equipment
-
Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma)
-
A549 (Human Lung Carcinoma)
-
HepG2 (Human Hepatocellular Carcinoma)
-
HEK293 (Human Embryonic Kidney - as a non-cancerous control for selectivity)
-
Rationale: This panel represents diverse cancer types and includes a non-malignant line to assess preliminary selective toxicity.[13] It is crucial to source cell lines from reputable cell banks (e.g., ATCC) to ensure authenticity and prevent cross-contamination.[14][15]
-
-
Compound & Reagents:
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) powder
-
Acetic acid, glacial
-
Tris base
-
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Laminar flow biological safety cabinet
-
Microplate reader (capable of measuring absorbance at 510-540 nm)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Orbital shaker
-
Protocol 1: Cell Line Maintenance
-
Culture cells in T-75 flasks with complete medium in a humidified incubator.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[16]
-
For subculturing, wash cells with PBS, detach them using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Protocol 2: Compound Preparation
-
Stock Solution: Prepare a 20 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Prepare a 1 mM stock of Doxorubicin similarly.
-
Serial Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to create working solutions at 2x the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Rationale: Preparing 2x solutions allows for the addition of an equal volume to the cells already in 100 µL of medium, simplifying the process. The final DMSO concentration in the wells must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[16]
-
Protocol 3: SRB Cytotoxicity Assay
-
Cell Seeding:
-
Harvest cells and perform a cell count (e.g., using a hemocytometer or automated counter).
-
Dilute the cell suspension to an optimized density (e.g., 5,000-10,000 cells/well) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[17]
-
-
Compound Treatment:
-
After 24 hours, carefully add 100 µL of the 2x compound working solutions to the respective wells.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (e.g., 0.5%).
-
Positive Control: Cells treated with serial dilutions of Doxorubicin.
-
Blank: Wells containing medium only, for background subtraction.
-
-
Incubate the plate for 48 or 72 hours.
-
-
Cell Fixation:
-
Staining and Washing:
-
Solubilization and Absorbance Reading:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[11]
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[11]
-
Measure the optical density (OD) at 510 nm using a microplate reader.[5]
-
Data Analysis & Interpretation
-
Calculate Percentage Viability:
-
Subtract the average OD of the blank wells from all other OD values.
-
Calculate the percentage viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
-
Determine IC50 Value:
-
The IC50 is the concentration of a drug that is required to inhibit a biological process by 50%.[7][8]
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to calculate the precise IC50 value.[7]
-
Hypothetical Data Presentation
The results of the screening can be summarized in a table for clear comparison of the compound's potency across different cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | Tissue of Origin | This compound (IC50 in µM) | Doxorubicin (IC50 in µM) | Selectivity Index (SI)* |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 8.5 ± 0.7 | 1.2 ± 0.2 | 4.2 |
| A549 | Lung Cancer | 12.1 ± 1.1 | 2.5 ± 0.4 | 3.0 |
| HepG2 | Liver Cancer | 6.8 ± 0.5 | 0.9 ± 0.1 | 5.3 |
| HEK293 | Normal Kidney | 36.2 ± 2.5 | 9.8 ± 1.3 | - |
*Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells. A higher SI value suggests greater selectivity for cancer cells.
Potential Mechanism of Action
Based on related pyridine derivatives, this compound may exert its cytotoxic effects by inducing cell cycle arrest and apoptosis.[10] A plausible hypothetical pathway involves the activation of stress-related signaling cascades.
Caption: A potential signaling pathway for pyridine-induced cytotoxicity.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the 96-well plate; Inaccurate pipetting. | Ensure a homogenous cell suspension before seeding; Avoid using the outermost wells of the plate; Use calibrated pipettes and proper technique. |
| Low signal (low OD values) | Cell number is too low; Insufficient incubation time with SRB or Tris base. | Optimize initial cell seeding density; Ensure incubation times are followed as per the protocol. |
| High background in blank wells | Contamination of medium; Incomplete washing of unbound SRB dye. | Use fresh, sterile medium; Ensure all washing steps with 1% acetic acid are performed thoroughly. |
Conclusion
This application note provides a validated, step-by-step protocol for the in vitro cytotoxicity screening of this compound. The SRB assay is a reliable and scalable method for obtaining initial potency (IC50) and selectivity data, which are crucial for prioritizing lead compounds in the drug discovery pipeline. The hypothetical data presented herein suggest that this compound may possess potent and selective anticancer activity, warranting further investigation into its precise mechanism of action and in vivo efficacy.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
- Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation.
- OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit.
- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
- Tribioscience. (n.d.). LDH Cytotoxicity Assay.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- World Journal of Pharmaceutical Research. (2024). Antiproliferative effects of novel pyridine derivatives on cancer cells.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116.
- International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
- Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
- Journal of Pharmaceutical Sciences. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line.
- PubMed. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- protocols.io. (2023). SRB assay for measuring target cell killing V.1.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- NIH. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening.
- NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
- Benchchem. (n.d.). Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Pyridine Derivatives.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development.
- NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Spandidos Publications. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells.
- NIH. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening.
- Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment.
- faCellitate. (2023). How to choose the right cell line for your experiments.
- NIH. (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
- GoldBio. (n.d.). How to Really Choose a Cell Line - From the Basics to the Complex Aspe.
- ScienceDirect. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine.
- ResearchGate. (2024). (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- MDPI. (n.d.). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates.
- NIH. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- ChemicalBook. (n.d.). This compound | 40775-71-1.
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- 18. SRB assay for measuring target cell killing [protocols.io]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Dual Topoisomerase I/II Inhibitors Utilizing a 2-((4-Bromobenzyl)oxy)pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and biological evaluation of novel dual topoisomerase I and II inhibitors, employing 2-((4-Bromobenzyl)oxy)pyridine as a key synthetic intermediate. Human DNA topoisomerases are critical enzymes that regulate DNA topology and are validated targets for cancer chemotherapy.[1][2] Developing single agents that can inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II) presents a promising strategy to overcome drug resistance and potentially reduce toxicity associated with combination therapies.[1][3] These application notes detail a robust synthetic pathway, provide step-by-step experimental protocols, and outline the subsequent biological assays required to characterize the dual inhibitory activity of the synthesized compounds.
Introduction: The Rationale for Dual Topoisomerase Inhibition
DNA topoisomerases resolve topological problems in the genome that arise during critical cellular processes such as replication, transcription, and chromosome segregation.[4][5] Topo I creates transient single-strand breaks, while Topo II introduces temporary double-strand breaks in the DNA.[1] Many successful anticancer drugs function by trapping the transient covalent complex between topoisomerases and DNA, leading to lethal DNA lesions and apoptotic cell death.[6]
However, therapies targeting a single topoisomerase isoform can lead to the development of resistance, often through the upregulation of the other isoform.[7] Consequently, a single molecule capable of inhibiting both enzymes could offer a more durable and potent anticancer effect.[3] Pyridine and its derivatives are prominent scaffolds in medicinal chemistry, known to interact with various biological targets, including topoisomerase enzymes.[8] The this compound moiety provides a versatile platform for the synthesis of diverse molecular architectures, enabling the exploration of structure-activity relationships in the pursuit of potent dual inhibitors.
Synthetic Strategy and Protocols
The synthetic approach described herein focuses on the elaboration of the this compound core to generate a library of potential dual topoisomerase inhibitors. The 4-bromobenzyl group serves as a key handle for introducing further molecular complexity via cross-coupling reactions, while the pyridine ring can be functionalized to modulate the compound's physicochemical properties and target engagement.
Overall Synthetic Workflow
The following diagram illustrates the proposed multi-step synthesis to generate a final library of candidate compounds from the starting material, 2-hydroxypyridine.
Caption: Synthetic workflow for dual topoisomerase inhibitors.
Step-by-Step Synthesis Protocol
Protocol 1: Synthesis of this compound (Intermediate 1)
-
Rationale: This initial step involves a standard Williamson ether synthesis to couple the 4-bromobenzyl moiety to the 2-hydroxypyridine core. The bromide on the benzyl ring is crucial for subsequent cross-coupling reactions.
-
To a solution of 2-hydroxypyridine (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Palladium-Catalyzed Cross-Coupling (Example: Suzuki Coupling)
-
Rationale: The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds. Here, it is used to introduce a variety of aryl or heteroaryl groups at the 4-position of the benzyl ring, allowing for the systematic exploration of the structure-activity relationship (SAR).[7]
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).
-
Add a base such as potassium phosphate (K₃PO₄, 2.0 eq) and a solvent system (e.g., a mixture of toluene and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C for 8-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer and purify the residue by column chromatography to yield the desired coupled product.
Biological Evaluation: In Vitro Assays for Topoisomerase Inhibition
The following protocols are standard methods for assessing the inhibitory activity of the synthesized compounds against Topo I and Topo II.[2][4]
Protocol 3: Topoisomerase I DNA Relaxation Assay
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I.[1][2][4] Active inhibitors will prevent the conversion of the fast-migrating supercoiled DNA to the slower-migrating relaxed form.
-
Prepare a reaction mixture on ice containing 10x Topo I assay buffer, supercoiled plasmid DNA (e.g., pBR322, 200 ng), and distilled water to a final volume of 18 µL.
-
Add 1 µL of the test compound dissolved in DMSO at various concentrations (a solvent control with DMSO alone is essential).
-
Initiate the reaction by adding 1 µL of human Topo I enzyme.
-
Incubate the reaction at 37 °C for 30 minutes.
-
Terminate the reaction by adding 2 µL of 10% SDS.
-
Add 2.5 µL of loading dye to each sample.
-
Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe).
-
Perform electrophoresis until adequate separation of supercoiled and relaxed DNA is achieved.
-
Visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band compared to the control.
Protocol 4: Topoisomerase II kDNA Decatenation Assay
-
Principle: This assay assesses the inhibition of Topo II's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.[9][10] Inhibitors will prevent the release of minicircles from the kDNA network, which remains in the loading well of an agarose gel.
-
Prepare a reaction mixture on ice containing 10x Topo II assay buffer, kDNA (200 ng), and distilled water to a final volume of 18 µL.
-
Add 1 µL of the test compound in DMSO at various concentrations.
-
Initiate the reaction by adding 1 µL of human Topo IIα enzyme.
-
Incubate at 37 °C for 30 minutes.
-
Stop the reaction by adding 2 µL of 10% SDS, followed by proteinase K (50 µg/mL) and a further 15-minute incubation at 37 °C.[9]
-
Add loading dye and load the samples onto a 1% agarose gel with ethidium bromide.
-
Run the gel at a high voltage to ensure the decatenated minicircles migrate into the gel.[9]
-
Visualize under UV light. Potent inhibition is characterized by the kDNA remaining in the well.
Mechanism of Dual Inhibition
The synthesized compounds are hypothesized to act as "topoisomerase poisons," stabilizing the covalent enzyme-DNA cleavage complex. This leads to an accumulation of DNA strand breaks, which, if not repaired, trigger cell cycle arrest and apoptosis. The dual nature of these inhibitors allows them to trap both Topo I-DNA and Topo II-DNA complexes.
Caption: Mechanism of dual topoisomerase inhibition.
Data Presentation and Interpretation
The results from the biological assays should be quantified to determine the potency of the synthesized compounds.
| Compound ID | Topo I IC₅₀ (µM) | Topo II IC₅₀ (µM) | Antiproliferative IC₅₀ (µM) (e.g., on FaDu cells) |
| Lead Compound 7a * | ~2.5 | ~5.0 | 1.73[11] |
| Positive Control (Etoposide) | >100 | <10 | Variable |
| Positive Control (Camptothecin) | <5 | >100 | Variable |
| Test Compound 1 | Data to be determined | Data to be determined | Data to be determined |
| Test Compound 2 | Data to be determined | Data to be determined | Data to be determined |
Data for "Lead Compound 7a" is representative of a similar scaffold and is included for comparative purposes.[11]
The half-maximal inhibitory concentration (IC₅₀) values should be calculated from dose-response curves. A compound is considered a dual inhibitor if it demonstrates potent inhibition of both enzymes, ideally in the low micromolar or nanomolar range. Further cellular assays, such as cytotoxicity assays (e.g., MTT or resazurin) on various cancer cell lines and cell cycle analysis, are necessary to correlate enzymatic inhibition with anticancer activity.[11][12]
Expert Insights and Troubleshooting
-
Synthesis: Palladium-catalyzed reactions can be sensitive to air and moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere. The choice of ligand and base can significantly impact the reaction yield and may require optimization for different boronic acids.
-
Purification: Closely related byproducts can sometimes co-elute with the desired product. Careful selection of the mobile phase for column chromatography and the use of high-purity solvents are critical for obtaining analytically pure compounds.
-
Biological Assays: The activity of topoisomerase enzymes can vary between batches. It is crucial to run a positive control (e.g., etoposide for Topo II, camptothecin for Topo I) and a negative control (DMSO) in every experiment to ensure the validity of the results. The concentration of DMSO should be kept low (typically <1%) to avoid artifacts.
Conclusion
The synthetic and biological protocols outlined in these application notes provide a comprehensive framework for the discovery and characterization of novel dual topoisomerase I/II inhibitors based on a this compound scaffold. This approach allows for the systematic exploration of chemical space to identify potent anticancer agents with a desirable dual-action mechanism. The successful identification of such compounds could lead to the development of more effective and robust cancer therapies.
References
-
Denny, W. A. (2001). Dual topoisomerase I/II inhibitors in cancer therapy. PubMed. Available at: [Link]
-
Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2012). Topoisomerase Assays. Current Protocols in Pharmacology. Available at: [Link]
-
Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[13][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. Available at: [Link]
-
Singh, S., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]
-
Wikipedia. (n.d.). Topoisomerase inhibitor. Wikipedia. Available at: [Link]
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Berenice, D., et al. (2018). Recent advances in the development of dual topoisomerase I and II inhibitors as anticancer drugs. European Journal of Medicinal Chemistry. Available at: [Link]
-
Lee, E. S., et al. (2010). 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study. European Journal of Medicinal Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances. Available at: [Link]
-
Thapa, P., et al. (2013). Structure-activity relationship study. ResearchGate. Available at: [Link]
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Sova, M. (2020). Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. Journal of Medicinal Chemistry. Available at: [Link]
-
Abdel-Aziz, M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. Available at: [Link]
-
Nitiss, J. L. (2021). Topoisomerase Assays. ResearchGate. Available at: [Link]
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de Jong, S., et al. (2000). Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells. British Journal of Cancer. Available at: [Link]
-
Pathan, N. B., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Salas-Ambrosio, P., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
-
Ghorab, M. M., et al. (2022). Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. Archiv der Pharmazie. Available at: [Link]
-
Paul, D., et al. (2023). Design, synthesis and development of a dual inhibitor of Topoisomerase 1 and poly (ADP-ribose) polymerase 1 for efficient killing of cancer cells. European Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, O. A., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available at: [Link]
-
El-Damasy, A. K., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Available at: [Link]
-
Podmagro, C., et al. (1995). Dual topoisomerase I and II inhibition by intoplicine (RP-60475), a new antitumor agent in early clinical trials. Molecular Pharmacology. Available at: [Link]
-
Nitiss, J. L., et al. (2012). Topoisomerase assays. Current Protocols in Pharmacology. Available at: [Link]
-
Thapa, P., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-((4-Bromobenzyl)oxy)pyridine
This technical guide is designed for researchers, scientists, and drug development professionals encountering yield issues in the synthesis of 2-((4-Bromobenzyl)oxy)pyridine. This Williamson ether synthesis, while conceptually straightforward, presents unique challenges due to the ambident nucleophilic nature of the 2-hydroxypyridine starting material. This document provides a structured troubleshooting approach, detailed protocols, and an in-depth analysis of reaction parameters to help you optimize your synthesis for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of this compound?
The most critical factor is managing the regioselectivity of the alkylation. 2-Hydroxypyridine exists in a tautomeric equilibrium with its pyridone form. Alkylation can occur at either the oxygen atom to yield the desired this compound (O-alkylation) or at the nitrogen atom to yield the undesired 1-(4-Bromobenzyl)pyridin-2(1H)-one (N-alkylation).[1][2][3] The reaction conditions—primarily the choice of base, solvent, and counter-ion—determine the ratio of these two products.
Q2: Why am I getting a significant amount of the N-alkylated byproduct?
Formation of the N-alkylated product is a common issue. Factors that favor N-alkylation include the use of certain bases and solvents that promote the pyridone tautomer or facilitate reaction at the nitrogen atom. For instance, some studies have shown that using bases like cesium fluoride with benzyl chlorides can selectively furnish the N-alkylation product.[4] To favor O-alkylation, conditions must be chosen to enhance the nucleophilicity of the oxygen atom of the 2-hydroxypyridine tautomer.
Q3: What is a reasonable expected yield for this reaction?
While yields are highly dependent on the specific conditions and scale, a well-optimized reaction should provide yields of the desired O-alkylated product in the range of 70-90%. If your yields are consistently below this range after purification, a systematic troubleshooting approach is warranted.
Q4: Can steric hindrance from the 4-bromobenzyl group be a problem?
The 4-bromobenzyl group is a primary benzylic halide. In a typical SN2 reaction like the Williamson ether synthesis, primary halides are ideal and steric hindrance is generally not a major limiting factor.[5][6] The primary challenge in this synthesis lies in controlling the regioselectivity rather than overcoming steric hindrance.
Systematic Troubleshooting Guide
Low yield in this synthesis can typically be attributed to one of three main symptoms: low conversion of starting material, poor selectivity (multiple products), or product degradation. The following guide will help you diagnose and resolve the issue based on your experimental observations.
Symptom 1: Low Conversion of Starting Material (2-Hydroxypyridine)
If you observe a significant amount of unreacted 2-hydroxypyridine after the reaction, consider the following possibilities:
-
Possible Cause 1A: Incomplete Deprotonation. The first step of the Williamson ether synthesis is the deprotonation of the alcohol (in this case, the enol form of 2-hydroxypyridine) to form a nucleophilic alkoxide.[7][8] If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the alkoxide, leading to a sluggish or incomplete reaction.
-
Solution:
-
Select a Stronger Base: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure irreversible deprotonation.[6] Weaker bases like potassium carbonate (K₂CO₃) may also be effective, particularly in a polar aprotic solvent, but may require higher temperatures or longer reaction times.[9]
-
Ensure Stoichiometry: Use at least a stoichiometric equivalent of the base, and often a slight excess (e.g., 1.1 to 1.2 equivalents) is beneficial to account for any moisture or impurities.
-
-
-
Possible Cause 1B: Inactive or Impure Reagents. The quality of your starting materials and solvent is crucial.
-
Solution:
-
Check 4-Bromobenzyl Bromide: This reagent can degrade over time. If it has a yellowish or brownish color, it may have partially decomposed. Consider purifying it by recrystallization or using a fresh bottle.
-
Use Anhydrous Solvent: Water in the reaction mixture will consume the base and protonate the alkoxide intermediate, quenching the reaction. Use freshly dried, anhydrous solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions.[9][10]
-
-
-
Possible Cause 1C: Sub-optimal Reaction Temperature. SN2 reactions are sensitive to temperature.
-
Solution:
-
Initial Deprotonation: When using a strong base like NaH, perform the initial deprotonation at 0 °C to control the reaction and hydrogen gas evolution, then allow the reaction to warm to room temperature.[11]
-
Alkylation Step: The alkylation step may require gentle heating. Monitor the reaction by Thin Layer Chromatography (TLC) at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal condition that promotes the reaction without causing degradation.
-
-
Symptom 2: Formation of Multiple Products (Poor Selectivity)
This is the most common issue, with the primary byproduct being the N-alkylated isomer.
-
Possible Cause 2A: N-alkylation vs. O-alkylation. The ratio of N- to O-alkylation is influenced by the solvent, the base's counter-ion, and temperature.[1][2] Harder cations (like Na⁺) tend to associate more strongly with the oxygen atom, promoting O-alkylation, whereas softer cations (like Cs⁺) may favor N-alkylation under certain conditions.
-
Solution:
-
Optimize Base and Solvent Combination: A common and effective combination for promoting O-alkylation is using sodium hydride (NaH) as the base in a polar aprotic solvent like anhydrous DMF or THF.[6] The sodium ion (Na⁺) coordinates to the oxygen atom, increasing its nucleophilicity and directing the alkylation to that site.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes lead to a decrease in selectivity.
-
-
-
Possible Cause 2B: Formation of 4,4'-Dibromodibenzyl Ether. This byproduct can form if the 4-bromobenzyl bromide reacts with any residual water and the resulting 4-bromobenzyl alcohol is then deprotonated and reacts with another molecule of the benzyl bromide.
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the base is not hydrated.
-
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low yield.
Reaction Mechanism: O- vs. N-Alkylation
Caption: Competing O- and N-alkylation pathways.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired O-alkylated product.
Materials:
-
2-Hydroxypyridine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
4-Bromobenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 2-hydroxypyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the 2-hydroxypyridine.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 eq) portion-wise over 10-15 minutes.
-
Note: Hydrogen gas will evolve. Ensure proper ventilation.
-
-
Stirring: After the addition of NaH is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes, or until gas evolution ceases. The solution should become a clear, homogeneous suspension of the sodium salt.
-
Alkylation: Dissolve 4-bromobenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at room temperature over 20-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to separate the desired O-alkylated product from any N-alkylated byproduct and other impurities.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that ensures complete and irreversible deprotonation. The Na⁺ counter-ion favors O-alkylation.[6] |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that solvate the cation, enhancing the nucleophilicity of the alkoxide and accelerating SN2 reactions.[9][10] |
| Temperature | 0 °C for deprotonation, then RT to 50 °C for alkylation | Allows for controlled deprotonation and provides sufficient energy for the SN2 reaction while minimizing side reactions. |
| Stoichiometry | 1.1 eq Base, 1.05 eq Alkyl Halide | A slight excess of base and alkylating agent ensures the complete conversion of the limiting reagent (2-hydroxypyridine). |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of the base and alkoxide intermediate by atmospheric moisture. |
By systematically addressing the potential causes of low yield outlined in this guide and adopting the optimized protocol, researchers can significantly improve the outcome of the synthesis of this compound.
References
-
Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(36), 4874-4876. [Link]
-
Snieckus, V. (2010). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 110(12), 7015-7062. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
Various Authors. (2023). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]
-
Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A Comparison of N- Versus O-alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. AMiner. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Parmar, D. K., & Hardik, B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]
-
University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
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Reddy, B. V. S., et al. (2011). A practical two-step procedure for the preparation of enantiopure pyridines. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. [Link]
- Google Patents. (n.d.).
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]
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Abdelaziz, M. E., et al. (2022). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Ciufolini, M. A., & Chan, B. K. (2007). Methodology for the synthesis of pyridines and pyridones: Development and applications. Heterocycles, 74, 101-124. [Link]
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Lee, Y. C., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-68. [Link]
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The Royal Society of Chemistry. (n.d.). Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion. [Link]
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Reddy, M. R., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry. [Link]
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Denmark Group. (n.d.). De Novo Synthesis of Substituted Pyridines. [Link]
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Kumar, A., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. [Link]
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- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. One moment, please... [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki Coupling with 2-((4-Bromobenzyl)oxy)pyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-((4-Bromobenzyl)oxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this substrate. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot and optimize your reaction conditions effectively.
Introduction: The Challenge of Coordinating Heterocycles
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1][2][3] However, substrates containing nitrogen heterocycles, such as this compound, introduce a specific and common challenge: catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or off-cycle palladium species, which can significantly hinder or halt the reaction.[4] This guide provides a structured approach to overcoming this and other potential issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving low yields?
Low yields are often traced back to catalyst deactivation by the pyridine nitrogen.[4] Other common causes include suboptimal choice of ligand or base, presence of oxygen leading to side reactions, or protodeboronation of the boronic acid partner.[4] A systematic approach to optimizing each component is crucial.
Q2: What is the best starting point for catalyst and ligand selection for this substrate?
For substrates with coordinating groups like pyridine, bulky, electron-rich phosphine ligands are the preferred choice.[5][6] Ligands such as SPhos, XPhos, or tri-tert-butylphosphine can sterically shield the palladium center, discouraging coordination from the pyridine nitrogen and promoting the desired catalytic cycle.[4][7] Using modern palladium pre-catalysts (e.g., XPhos Pd G3 or G4) can also ensure efficient generation of the active Pd(0) species.[7][8]
Q3: How do I prevent common side reactions like homocoupling and protodebromination?
Homocoupling of the boronic acid is typically caused by the presence of oxygen.[4][5][9] Thoroughly degassing all solvents and maintaining a strict inert (nitrogen or argon) atmosphere is critical.[10][11][12] Protodebromination (replacement of the bromine with hydrogen) can occur if there are protic sources in the reaction. Using anhydrous solvents and reagents can minimize this side reaction.[13]
Q4: Can the boronic acid partner be the problem?
Yes. Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen.[4][5] Using more stable boronic esters, such as pinacol esters (Bpin) or MIDA boronates, can significantly improve reaction outcomes by minimizing this degradation pathway.[5][9]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Minimal Product Formation | 1. Catalyst Inhibition/Poisoning: The pyridine nitrogen is binding to the palladium center, preventing the catalytic cycle from proceeding.[4] 2. Inactive Catalyst: The palladium source (e.g., Pd(OAc)₂) failed to be reduced to the active Pd(0) state, or the catalyst has degraded over time. 3. Impure Reagents: Starting materials or solvents contain impurities (e.g., sulfur) that poison the catalyst.[14] | 1a. Ligand Choice: Switch to a bulky, electron-rich phosphine ligand like SPhos, XPhos, or P(tBu)₃. Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1) to favor ligand binding over pyridine coordination. 1b. Catalyst Loading: Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). 2. Use a Pre-catalyst: Employ a modern Buchwald pre-catalyst (e.g., XPhos Pd G3) which generates the active LPd(0) species reliably and quickly under mild conditions. 3. Reagent Purity: Assess the purity of starting materials via NMR or LC-MS and purify if necessary. Use high-purity, anhydrous solvents. |
| Significant Homocoupling of Boronic Acid | 1. Oxygen Contamination: Dissolved oxygen in the solvent promotes the oxidative homocoupling of the boronic acid.[4][9] 2. Inefficient Transmetalation: A slow transmetalation step can allow side reactions like homocoupling to become more prominent. | 1. Rigorous Degassing: Degas the solvent and the reaction mixture thoroughly. The freeze-pump-thaw method (3 cycles) is most effective.[11] Alternatively, sparging with argon or nitrogen for 30-60 minutes can be used.[4] Ensure the reaction is maintained under a positive pressure of inert gas. 2. Base and Solvent Optimization: The choice of base is critical for transmetalation.[2][3] Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is soluble; a mixed solvent system (e.g., dioxane/water) can aid solubility.[5][15] |
| Formation of Protodebrominated Byproduct | 1. Presence of Protic Impurities: Water or other protic impurities can lead to the replacement of the bromine atom with hydrogen. | 1. Use Anhydrous Conditions: Use anhydrous solvents, and dry reagents thoroughly. While some Suzuki reactions benefit from water, it can be detrimental if protodebromination is an issue.[10][13] Consider using an anhydrous base like potassium trimethylsilanolate (TMSOK) in a non-aqueous solvent like 2-MeTHF.[13] |
| Reaction Stalls at Partial Conversion | 1. Catalyst Degradation: The active catalyst is not stable under the reaction conditions for the required duration. 2. Poor Solubility: One or more reagents are not fully dissolved at the reaction temperature, leading to a slow or incomplete reaction.[16] | 1. Ligand Screening: A different ligand may provide a more stable catalytic complex. Screen a panel of ligands (e.g., SPhos, XPhos, RuPhos). 2. Solvent Screening: Test different solvents or solvent mixtures to improve solubility.[9][15][17] Common choices include dioxane, toluene, 2-MeTHF, or DMF, often with a small amount of water to help dissolve the base.[9][15][17] |
Visualizing the Process
Suzuki Catalytic Cycle and Pyridine Inhibition
The diagram below illustrates the standard Suzuki-Miyaura catalytic cycle and highlights the potential point of catalyst inhibition by the pyridine substrate.
Caption: Fig 1. Suzuki Cycle and Pyridine Inhibition Point
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues.
Caption: Fig 2. A logical workflow for troubleshooting
Optimized Starting Protocol
This protocol serves as a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Deionized Water, degassed (1 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Degassing (Optional but Recommended): For maximum removal of oxygen, subject the sealed reaction mixture to one cycle of freeze-pump-thaw.[11]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots taken under positive inert gas pressure. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2014). ResearchGate. Retrieved from [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2014). National Institutes of Health. Retrieved from [Link]
-
Your "Go-To", "just couple already", Suzuki conditions?. (2021). Reddit. Retrieved from [Link]
-
Optimization of the reaction conditions. (2017). ResearchGate. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki?. (2024). Reddit. Retrieved from [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Royal Society of Chemistry. Retrieved from [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2016). ResearchGate. Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (2002). National Institutes of Health. Retrieved from [Link]
-
How To: Degas Solvents. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (2019). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
How to do Degassing in Lab?. (2022). YouTube. Retrieved from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). MDPI. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Suzuki coupling help. (2012). Reddit. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved from [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. Retrieved from [Link]
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Side reaction products in the bromination of benzylpyridine derivatives
Welcome to the technical support center for the bromination of benzylpyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges and provide in-depth, experience-driven solutions to help you optimize your reactions, minimize side products, and achieve your desired outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My primary challenge is over-bromination at the benzylic position, leading to a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated compound?
This is a classic challenge in benzylic bromination, often referred to as the Wohl-Ziegler reaction, especially when using N-bromosuccinimide (NBS). The radical nature of the reaction can be difficult to control, leading to a "feeding frenzy" of bromine radicals that results in multiple halogenations.
Core Issue: The rate of the second bromination is often comparable to or faster than the first, particularly if the initial mono-bromo product is still reactive under the reaction conditions.
Troubleshooting Strategies:
-
Reagent Stoichiometry and Quality:
-
Sub-stoichiometric NBS: Carefully control the stoichiometry of NBS. Using slightly less than one equivalent of NBS relative to the starting material can help to limit the extent of reaction and favor mono-bromination.
-
NBS Quality: Be aware that the quality of NBS can significantly impact the reaction outcome. Lots of NBS with higher levels of Br₂ or HBr impurities can be more active and lead to increased di-bromination. It is advisable to use freshly recrystallized NBS if you suspect impurity issues.
-
-
Reaction Conditions:
-
Slow Addition: Instead of adding all the NBS at once, consider a slow, portion-wise addition or using a syringe pump to add a solution of NBS over an extended period. This maintains a low concentration of the brominating agent, favoring the initial bromination over subsequent ones.
-
Temperature Control: Lowering the reaction temperature can sometimes help to improve selectivity. Radical reactions are often sensitive to temperature, and a lower temperature may slow down the second bromination more significantly than the first.
-
-
In-situ Quenching/Conversion: A more advanced strategy involves the in-situ conversion of the desired mono-brominated product into a less reactive species. For example, treating the crude reaction mixture containing both mono- and di-brominated products with a reducing agent like diethyl phosphite can selectively de-brominate the di-bromo species back to the mono-bromo product.
Table 1: General Guidance for Improving Mono-selectivity
| Parameter | Recommendation | Rationale |
| NBS Stoichiometry | 0.9 - 1.05 equivalents | Minimizes excess brominating agent available for over-reaction. |
| Reaction Temperature | Start at 0°C to RT | Slower reaction rates can improve selectivity. |
| Initiator Concentration | Use catalytic amounts | Controls the rate of radical formation. |
| Solvent | Non-polar (e.g., CCl₄, cyclohexane) | Solubilizes starting material and NBS, less likely to participate in side reactions. |
Question 2: I am observing significant bromination on the pyridine ring itself, in addition to the desired benzylic bromination. What causes this and how can I prevent it?
Ring bromination is a common side reaction, particularly if the reaction conditions favor electrophilic aromatic substitution over free radical halogenation.
Core Issue: The pyridine ring, while generally electron-deficient, can still undergo electrophilic attack, especially if activated by certain substituents or if the reaction generates electrophilic bromine species.
Troubleshooting Strategies:
-
Choice of Brominating Agent:
-
NBS is Preferred: N-bromosuccinimide (NBS) is the reagent of choice for benzylic bromination precisely because it provides a low, steady concentration of bromine radicals, which are selective for the benzylic position. Using molecular bromine (Br₂) directly, especially with a Lewis acid catalyst, will strongly favor electrophilic aromatic substitution on the pyridine ring.
-
Avoid Lewis Acids: Ensure that your reaction setup is free from any Lewis acidic impurities that could catalyze ring bromination.
-
-
Radical Initiator is Key: The presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or initiation via UV light is crucial to promote the radical pathway. Without proper initiation, the ionic pathway leading to ring bromination can become more competitive.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents like carbon tetrachloride or cyclohexane are typically used for radical brominations and are less likely to promote ionic side reactions compared to polar solvents.
dot
Caption: Desired radical pathway vs. undesired electrophilic substitution.
Question 3: My reaction is sluggish and gives a low yield of the brominated product, with a significant amount of unreacted starting material. What are the likely causes?
Low conversion can be frustrating and can stem from several factors related to the reaction setup and reagents.
Core Issue: Insufficient radical initiation or quenching of the radical chain reaction.
Troubleshooting Strategies:
-
Initiator Efficiency:
-
Check Initiator Half-life: Ensure that the radical initiator you are using has an appropriate half-life at your reaction temperature. For example, AIBN has a half-life of about 1 hour at 82°C. If your reaction temperature is too low, the initiator will not decompose at a sufficient rate to sustain the radical chain reaction.
-
Fresh Initiator: Radical initiators can degrade over time. Use a fresh bottle or a properly stored initiator for best results.
-
-
Exclusion of Radical Inhibitors:
-
Oxygen: Molecular oxygen is a potent radical inhibitor. It is crucial to degas your solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Impurities: Certain impurities in your starting material or solvent can act as radical scavengers. Ensure the purity of your reagents.
-
-
Light Source (for photo-initiation): If you are using UV light to initiate the reaction, ensure that the lamp is functioning correctly and is of the appropriate wavelength to induce homolytic cleavage of the N-Br bond in NBS or the Br-Br bond.
dot
Technical Support Center: Mastering the Regioselectivity of Pyridine Functionalization
Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the pyridine ring. The inherent electronic properties of this heterocycle present unique challenges in achieving desired regioselectivity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges in your experimental work.
Understanding the Pyridine Ring: A Tale of Two Reactivities
The pyridine ring's reactivity is fundamentally governed by the electron-withdrawing nature of the nitrogen atom. This creates a π-deficient system, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. Conversely, the positions ortho (C2/C6) and para (C4) to the nitrogen are electron-deficient and thus activated towards nucleophilic and radical attack.
Caption: General regioselectivity of pyridine functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Electrophilic Aromatic Substitution (EAS)
Q1: My electrophilic aromatic substitution (e.g., nitration, halogenation) on an unsubstituted pyridine is giving very low yields. What's going wrong and how can I improve it?
A1: The low yield is expected due to the electron-deficient nature of the pyridine ring, which is strongly deactivated towards electrophiles.[1][2] Additionally, under acidic conditions required for many EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring.
Troubleshooting & Optimization:
-
Increase Reaction Severity: Often, forcing conditions such as high temperatures and strong acids are necessary to drive the reaction forward. However, this can lead to side reactions and decomposition.
-
Introduce Activating Groups: If your synthetic route allows, introducing an electron-donating group (EDG) onto the ring can significantly improve reactivity.
-
Utilize Pyridine N-oxide: This is a highly effective and common strategy. The N-oxide group is strongly activating and directs electrophiles to the C4 position. The N-oxide can be easily removed later in the synthesis.[1]
Q2: I'm trying to nitrate my pyridine substrate, but I'm getting a mixture of mono- and di-nitrated products, with the di-nitrated product being a significant impurity. How can I improve the selectivity for mono-nitration?
A2: Over-nitration is a common problem, especially when dealing with activated pyridine rings or harsh reaction conditions.
Troubleshooting & Optimization: [3]
-
Temperature Control: Maintain a low reaction temperature to reduce the reaction rate and favor mono-substitution.
-
Stoichiometry: Use a minimal excess of the nitrating agent.
-
Slow Addition: Add the nitrating agent dropwise to maintain a low concentration at any given time.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction once the desired product is maximized.
Section 2: Pyridine N-Oxide Chemistry
Q1: How do I synthesize a pyridine N-oxide, and what are the common pitfalls during the reaction and workup?
A1: Pyridine N-oxides are typically synthesized by oxidizing the parent pyridine with a peroxy acid. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and hydrogen peroxide in the presence of a catalyst.[4][5][6][7]
Experimental Protocol: Synthesis of Pyridine N-oxide using Peracetic Acid [4]
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.
-
Stir the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature drops to 40°C.
-
The product can be isolated as the hydrochloride salt or the free base. For the free base, the acetic acid is removed under vacuum.
Troubleshooting:
-
Incomplete Reaction: Ensure the oxidizing agent is fresh and of high purity. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Difficult Purification: The product is often very polar and water-soluble, which can make extraction challenging. If isolating the free base, ensure all acetic acid is removed, as it can co-distill with the product.
-
Safety: Peroxy acids are strong oxidizers and can be explosive. Handle with care and behind a blast shield.
Q2: I've successfully made my pyridine N-oxide. How do I now perform a C4-selective nitration?
A2: The N-oxide group activates the C4 position for electrophilic attack. Nitration is typically achieved using a mixture of nitric and sulfuric acid.
Experimental Protocol: C4-Nitration of Pyridine N-oxide [3][8]
-
In a fume hood, prepare a nitrating mixture by cautiously adding 25 mL of concentrated sulfuric acid to 25 mL of fuming nitric acid, keeping the mixture cool in an ice bath.
-
In a separate flask, heat 9.51 g (100 mmol) of pyridine N-oxide to 60°C.
-
Slowly add the prepared nitrating acid to the stirred pyridine N-oxide over 30 minutes.
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution to precipitate the yellow solid product, 4-nitropyridine N-oxide.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Q1: I'm getting a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) reaction. How can I favor one over the other?
A1: The regioselectivity of SNAr on pyridines is influenced by a delicate balance of electronic and steric factors.[9]
Troubleshooting & Optimization:
-
Steric Hindrance: To favor C4 substitution, consider using a bulkier nucleophile. If the C4 position is sterically hindered by an existing substituent, attack at C2 will be favored.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the regioselectivity. Experiment with a range of solvents to optimize for your desired isomer.
-
Electronic Effects: The electronic nature of other substituents on the ring can subtly influence the relative electron deficiency at the C2 and C4 positions.
Q2: My Chichibabin reaction to synthesize a 2-aminopyridine is low-yielding. What factors could be affecting the efficiency?
A2: The Chichibabin reaction, which uses sodium amide (NaNH₂) to directly aminate the pyridine ring at the C2 position, can be sensitive to reaction conditions.[10][11][12]
Troubleshooting & Optimization:
-
Purity of Sodium Amide: Interestingly, very pure sodium amide can be less reactive. The presence of impurities is thought to catalyze the reaction.[10]
-
Reaction Temperature: Traditional methods often require high temperatures in inert solvents like toluene or xylene.
-
Milder Conditions: Recent methods have been developed using sodium hydride (NaH) with a lithium iodide (LiI) additive, which allows for milder reaction conditions (65-85°C) and can give excellent yields.[1]
-
Substituent Effects: Electron-donating groups on the pyridine ring can inhibit the reaction.[11]
Section 4: Radical and Metal-Catalyzed Reactions
Q1: My Minisci reaction is producing a mixture of C2 and C4 alkylated products. How can I achieve C4 selectivity?
A1: The Minisci reaction, a radical-based C-H functionalization, typically favors substitution at the electron-deficient C2 and C4 positions.[13] Achieving high C4 selectivity can be challenging but is possible with the right strategy.
Troubleshooting & Optimization:
-
Use of a Blocking Group: A highly effective strategy is to use a removable blocking group on the pyridine nitrogen. A maleate-derived blocking group has been shown to sterically hinder the C2 and C6 positions, directing the radical attack exclusively to the C4 position.[9][14][15]
-
Solvent and pH: The regioselectivity of radical additions to pyridines can be influenced by the solvent and pH. Acidic conditions tend to favor reaction at the C2 position.[16]
Q2: I'm interested in Directed Ortho-Metalation (DoM) for C2 functionalization, but I'm concerned about competing nucleophilic addition of my organolithium reagent. How can I avoid this?
A2: Direct addition of alkyllithium reagents to the pyridine ring is a known side reaction in DoM.
Troubleshooting & Optimization:
-
Choice of Base: Instead of highly nucleophilic bases like n-BuLi or s-BuLi, consider using lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which are strong bases but less nucleophilic.[17][18]
-
Directing Group: A strong directing group at the C2 or C3 position is crucial for efficient and selective deprotonation at the desired ortho position.
-
Temperature: Perform the metalation at low temperatures (typically -78°C) to disfavor nucleophilic addition.
Caption: Workflow for Directed Ortho-Metalation (DoM).
Q3: How can I achieve para-selective C-H functionalization of a pyridine ring?
A3: Para-selective C-H functionalization is challenging but can be achieved through modern synthetic strategies. One such method involves the temporary dearomatization of the pyridine ring.
Strategy: Dearomatization-Rearomatization [19][20][21][22]
-
Dearomatization: The pyridine is reacted to form a stable, dearomatized intermediate, such as an oxazino pyridine.
-
Protonation: Under acidic conditions, this intermediate forms a pyridinium salt.
-
Para-Selective Functionalization: The steric bulk of the N-substituent in the pyridinium salt directs nucleophilic or radical attack to the now accessible C4 position.
-
Rearomatization: An aqueous workup removes the directing group and restores the aromaticity of the pyridine ring, yielding the C4-functionalized product.
This method offers high regioselectivity under mild conditions and is applicable to the late-stage functionalization of complex molecules.
Data Summary Table
| Functionalization Strategy | Primary Position(s) | Key Considerations & Troubleshooting |
| Electrophilic Aromatic Substitution (EAS) | C3 | Low reactivity; requires harsh conditions or activating groups. |
| Pyridine N-Oxide + EAS | C4 | Highly effective for C4-functionalization; requires an additional oxidation and deoxygenation step. |
| Nucleophilic Aromatic Substitution (SNAr) | C2, C4 | Regioselectivity influenced by sterics and electronics; requires a good leaving group. |
| Chichibabin Reaction | C2 | Can be low-yielding; milder conditions with NaH/LiI are available. |
| Minisci Radical Alkylation | C2, C4 | Often gives mixtures; C4-selectivity can be achieved with N-blocking groups. |
| Directed Ortho-Metalation (DoM) | C2, C3, C4 (ortho to DMG) | Requires a directing group; use of hindered bases (LDA, LiTMP) minimizes nucleophilic addition. |
| Dearomatization-Rearomatization | C4 (under acidic cond.) | Modern, highly selective method; involves intermediate formation and subsequent functionalization. |
References
-
pyridine-n-oxide - Organic Syntheses Procedure. (URL: [Link])
-
C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions | Journal of the American Chemical Society. (URL: [Link])
-
C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions - PubMed. (URL: [Link])
-
Milder Conditions for the Chichibabin Reaction - ChemistryViews. (URL: [Link])
- CN115160220A - Synthesis process of pyridine-N-oxide - Google P
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite - DR-NTU. (URL: [Link])
-
4-Selective Pyridine Functionalization Reactions via Heterocyclic Phosphonium Salts | Request PDF - ResearchGate. (URL: [Link])
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC - NIH. (URL: [Link])
-
Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. - ResearchGate. (URL: [Link])
-
Minisci reaction - Wikipedia. (URL: [Link])
-
A New Convenient Synthesis of Pyridine-N-oxides. (URL: [Link])
-
Scope of para-CH activation of pyridine for branch selectivity a - ResearchGate. (URL: [Link])
-
Chichibabin amination: Easy mechanism - Chemistry Notes. (URL: [Link])
-
Chichibabin reaction - Wikipedia. (URL: [Link])
-
Directed (ortho) Metallation. (URL: [Link])
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (URL: [Link])
-
Directed Metalation: A Survival Guide - Baran Lab. (URL: [Link])
-
The Chichibabin amination reaction - Scientific Update - UK. (URL: [Link])
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- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
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- 18. baranlab.org [baranlab.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Purification of 2-((4-Bromobenzyl)oxy)pyridine
This guide provides in-depth technical support for the purification of 2-((4-Bromobenzyl)oxy)pyridine using column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the isolation of this and structurally related compounds. The content moves beyond a simple protocol to explain the underlying chemical principles, enabling users to troubleshoot effectively and adapt the methodology to their specific needs.
Section 1: Compound Properties & Pre-Chromatography Analysis
Before attempting any purification, it is critical to understand the physicochemical properties of the target molecule. This compound is a moderately polar compound, a characteristic dictated by its key structural features: a basic pyridine ring, an ether linkage, and a lipophilic bromobenzyl group.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₁₂H₁₀BrNO[1] | - |
| Molecular Weight | 264.12 g/mol [1] | - |
| LogP | 3.42[1] | Indicates moderate lipophilicity. The compound will be soluble in common organic solvents but requires a polar modifier for elution from silica gel. |
| Polar Surface Area (PSA) | 22.12 Ų[1] | This relatively low PSA suggests the molecule is not excessively polar, making silica gel chromatography a viable purification method. |
| Key Structural Feature | Basic Pyridine Nitrogen | The lone pair on the pyridine nitrogen can form strong hydrogen bonds with the acidic silanol (Si-OH) groups of standard silica gel, leading to common purification issues.[2] |
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Question: My compound is streaking or "tailing" significantly on the TLC plate and the column, leading to broad peaks and poor separation. What is the cause and how do I fix it?
Answer: This is the most frequent issue for pyridine-containing compounds.
-
Causality: The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[2] This strong, non-ideal interaction slows the elution of the tail end of the sample band, causing it to spread out or "tail." This leads to co-elution with impurities and reduced purity of the final product.
-
Solutions:
-
Deactivate the Stationary Phase: The most effective solution is to add a small amount of a competitive base to your eluent system. Triethylamine (TEA) is the standard choice. Add 0.1-1% TEA to your hexane/ethyl acetate mobile phase. The TEA will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound and allowing for symmetrical, sharp peaks.[3][4]
-
Switch to a Different Stationary Phase: If tailing persists or if your compound is sensitive to bases, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds as they lack the highly acidic surface of silica.[3][4]
-
Question: I'm struggling to separate my product from an impurity that has a very similar Rf value. How can I improve the resolution?
Answer: Co-elution is a common challenge when impurities are structurally similar to the product, such as unreacted starting material or a byproduct.
-
Causality: The selected solvent system is not providing sufficient selectivity between the two compounds. The difference in their interaction with the stationary phase is too small for a clean separation.
-
Solutions:
-
Optimize the Solvent System: A good target Rf for your product on a TLC plate is between 0.2 and 0.4. If your resolution is poor, try a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexanes). This will keep the compounds on the column longer, allowing more time for separation to occur.
-
Employ a Shallow Gradient: Instead of running the column with a single (isocratic) solvent mixture, use a shallow gradient. Start with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 15% Ethyl Acetate). This technique can effectively resolve closely eluting spots.[3][5]
-
Change Solvent Selectivity: If adjusting polarity isn't enough, change the solvents entirely. A system of dichloromethane (DCM) in hexanes offers different selectivity compared to ethyl acetate/hexanes and may resolve the compounds.
-
Question: My product yield is very low after the column, even though the reaction appeared clean by TLC. What happened to my material?
Answer: Low recovery often points to compound instability on the stationary phase.
-
Causality: The acidic nature of silica gel can sometimes catalyze the degradation or hydrolysis of sensitive compounds.[4][6] Alternatively, highly polar or basic compounds can bind irreversibly to the silica, never eluting from the column.
-
Solutions:
-
Perform a Stability Test (2D TLC): Before running a column, check your compound's stability on silica. Spot the crude material in the bottom-left corner of a square TLC plate and run it. Then, dry the plate, rotate it 90 degrees counter-clockwise, and run it again in the same solvent system. If the compound is stable, the spots will appear on the diagonal. If new spots appear below the diagonal, it indicates decomposition on the silica.[6]
-
Mitigate Instability: If the 2D TLC shows degradation, immediately implement the solutions for tailing: add TEA to the eluent or switch to a more inert stationary phase like neutral alumina. Running the column more quickly (using slight air pressure) can also minimize the contact time between your compound and the silica, reducing degradation.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common chromatography issues.
Section 3: Validated Experimental Protocol
This protocol provides a reliable starting point for the purification of this compound.
1. TLC Method Development
-
Prepare several eluent systems of varying polarity (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexanes, each containing 0.5% triethylamine).
-
Spot your crude reaction mixture on a TLC plate and develop it in the prepared systems.
-
Identify the solvent system that provides an Rf value of approximately 0.25-0.35 for the product spot and good separation from impurities. This will be your starting eluent for the column.
2. Column Preparation
-
Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate/hexanes + 0.5% TEA).
-
Carefully pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
3. Sample Loading (Dry Loading Recommended)
-
Dissolve your crude product in a minimal amount of a low-boiling solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Gently and evenly add this powder to the top of your packed column bed. Add a thin layer of sand on top to prevent disturbance of the sample layer.
4. Elution and Fraction Collection
-
Carefully add your eluent to the column.
-
Begin eluting the column, starting with the low-polarity system determined by your TLC analysis. If using a gradient, gradually increase the percentage of the more polar solvent.
-
Collect fractions in an array of test tubes. Monitor the progress of the separation by collecting small spots from the eluting liquid onto a TLC plate and checking for the presence of your product.
5. Analysis and Product Isolation
-
Run a TLC of all collected fractions that show a spot under UV light.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.
Purification Workflow Diagram
Caption: Step-by-step experimental workflow for chromatographic purification.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities I need to separate?
-
The most common impurities arise from the synthesis, typically a Williamson ether synthesis. These include unreacted starting materials: 2-hydroxypyridine (more polar, will have a low Rf) and 4-bromobenzyl bromide or 4-bromobenzyl chloride (less polar, will have a high Rf). Side products could also be present depending on the reaction conditions.
-
-
Q2: Why is dry loading better than wet loading for this compound?
-
Wet loading involves dissolving the sample in a small amount of solvent and injecting it onto the column. If the solvent used is more polar than the eluent, it will create a broad, distorted starting band, which severely compromises separation. Dry loading onto silica ensures the sample is introduced to the column in a very narrow, concentrated band, leading to sharper peaks and superior resolution.[3]
-
-
Q3: Can I use a different solvent system, like methanol/DCM?
-
A methanol/DCM system is generally used for more polar compounds. Given the LogP of 3.42, this compound is not highly polar. A methanol/DCM system would likely elute the compound too quickly (high Rf) and provide poor separation from non-polar impurities. Hexane/ethyl acetate or hexane/DCM systems provide a much more suitable polarity range for this specific molecule.
-
-
Q4: My compound is a white solid, but my column fractions are slightly yellow. Is this a problem?
-
Minor coloration can sometimes be introduced by impurities in technical-grade solvents or trace impurities from the reaction that are difficult to see on TLC. However, it can also indicate some level of product degradation. It is crucial to obtain analytical data (¹H NMR, LC-MS) on the final material to confirm its identity and purity. If the data is clean, the color is likely from a benign, trace impurity.
-
References
-
ChemSrc. (2019). This compound | CAS#:40775-71-1. [Link]
-
PubChem. (n.d.). 3-(((4-Bromobenzyl)oxy)methyl)pyridine. [Link]
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
-
The Royal Society of Chemistry. (n.d.). Synthesis and Biological Activity of New Pyridone Diaryl Ether Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. [Link]
-
JoVE. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]
Sources
- 1. This compound | CAS#:40775-71-1 | Chemsrc [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Chromatography [chem.rochester.edu]
Preventing decomposition of 2-((4-Bromobenzyl)oxy)pyridine during heating
Technical Support Center: 2-((4-Bromobenzyl)oxy)pyridine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal stability of this compound. Below you will find troubleshooting advice, in-depth scientific explanations, and validated protocols to prevent decomposition during heating and subsequent experimental steps.
Troubleshooting Guide: Rapid Q&A
This section addresses the most common immediate issues encountered when working with this compound.
Q1: My reaction mixture containing this compound turns dark brown or black upon heating. What is happening and what should I do?
A1: Darkening or charring is a clear indicator of thermal decomposition. Benzyl ethers, particularly those with substituents on the aromatic rings, can be susceptible to degradation at elevated temperatures.[1][2] The likely cause is the cleavage of the benzylic C-O ether bond. Immediately reduce the temperature of your reaction. If high temperatures are required for your protocol, consider alternative strategies outlined in the Preventative Strategies & Protocols section below, such as using a higher-boiling point solvent to achieve a more controlled reflux or switching to a non-thermal activation method.
Q2: I am trying to purify my compound via distillation, but I am getting low yields and see signs of decomposition in the distillation pot. What are my options?
A2: this compound is likely a heat-sensitive liquid that decomposes at or below its atmospheric boiling point.[3][4][5] Standard distillation is not recommended. You should switch to a non-thermal or reduced-temperature purification method:
-
Vacuum Distillation: By reducing the pressure, you can significantly lower the boiling point of the compound, preventing thermal decomposition.[3][4][5][6] This is the preferred method for purifying high-boiling or thermally sensitive liquids.
-
Column Chromatography: If the compound is stable on silica gel, this is an excellent method for purification at room temperature.[3][5]
-
Crystallization/Recrystallization: If your compound is a solid at room temperature or can be precipitated as a salt, crystallization from a suitable solvent system is a highly effective purification technique that avoids heat.[3][5][6]
Q3: My subsequent reaction is sluggish at lower temperatures, but heating causes my starting material to decompose. How can I proceed?
A3: This is a classic process chemistry challenge. You need to enhance reactivity without increasing the bulk temperature. Consider these options:
-
Catalyst Optimization: Investigate if a more active catalyst can promote the desired reaction at a lower temperature.
-
Solvent Effects: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO can sometimes accelerate SN2 reactions, potentially allowing for lower temperatures.[7] However, be mindful that solvents can also impact stability.[8]
-
Reagent Choice: Can a more reactive version of your other reagent be used? For example, in a Williamson ether synthesis, an alkyl iodide is more reactive than an alkyl bromide or chloride.[9]
In-Depth Scientific Discussion: Understanding Decomposition
The thermal instability of this compound stems primarily from the lability of the benzylic ether linkage . Several factors contribute to this:
-
Benzylic C-O Bond Cleavage: The carbon atom attached to both the phenyl ring and the ether oxygen is a benzylic carbon. This position is susceptible to various cleavage reactions, including hydrolysis, hydrogenolysis, and oxidative cleavage.[10][11][12] While often stable, this bond can be cleaved under acidic, basic, or reductive conditions, which can be initiated or accelerated by heat. The mechanism can involve the formation of a stabilized benzylic carbocation intermediate.[12][13]
-
Influence of the Pyridine Ring: The pyridine ring is a relatively electron-poor aromatic system. At high temperatures, pyridine itself can undergo complex thermal decomposition initiated by the formation of pyridyl radicals.[14][15] While the temperatures for pyridine pyrolysis are typically very high (>700 °C), the presence of the ether functionality and potential trace impurities (acid or base) could lower the decomposition temperature of the entire molecule.
-
Oxidative Degradation: Studies on similar benzyl ethers have shown they can degrade oxidatively over time, even at room temperature when exposed to air.[1][8][16] This process, which can be accelerated by heat, often leads to the formation of corresponding benzaldehydes and benzoic acids (in this case, 4-bromobenzaldehyde and 4-bromobenzoic acid).
The interplay of these factors means that heating provides the activation energy for one or more of these decomposition pathways to occur, leading to the observed degradation of the material.
Troubleshooting and Optimization Flowchart
This diagram outlines a logical workflow for diagnosing and solving decomposition issues.
Caption: Troubleshooting workflow for decomposition of this compound.
Preventative Strategies & Protocols
To ensure the integrity of your compound, adopt the following preventative measures and protocols.
Table 1: Recommended Conditions to Minimize Decomposition
| Parameter | Recommendation | Rationale & Scientific Justification |
| Temperature | Maintain below 80°C where possible. | Minimizes the primary energy input for thermal decomposition pathways like C-O bond cleavage.[1] |
| Atmosphere | Use an inert atmosphere (Nitrogen or Argon). | Prevents oxidative degradation, which can be initiated by atmospheric oxygen, especially at elevated temperatures, leading to aldehyde and acid byproducts.[1][8] |
| Solvent Choice | Use high-purity, anhydrous, and degassed solvents. | Trace amounts of acid, base, or water can catalyze hydrolytic or elimination side reactions.[7][17] Dissolved oxygen can promote oxidation. |
| pH Control | Avoid strongly acidic or basic conditions unless required by the reaction. | Both strong acids and bases can promote the cleavage of benzyl ethers.[11] If a base is needed (e.g., for a Williamson ether synthesis), use the mildest base that is effective.[7] |
| Purification | Prioritize non-thermal methods. | Avoids thermal stress on the molecule. Vacuum distillation, chromatography, and recrystallization are superior alternatives to atmospheric distillation.[3][6][18] |
Protocol 1: Performing a Reaction Under Inert Atmosphere
Objective: To prevent oxidative decomposition of this compound during a heated reaction step.
Materials:
-
Two or three-necked round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Nitrogen or Argon gas source with a bubbler
-
Schlenk line or manifold (optional, for advanced setup)
-
Septa and needles
Procedure:
-
Assembly: Assemble the glassware (flask, condenser) and flame-dry or oven-dry it thoroughly to remove adsorbed water. Allow to cool to room temperature under a stream of inert gas.
-
Purging: Fill the reaction vessel with the inert gas. A common method is to use a needle connected to the gas line to introduce gas into the flask, with another needle serving as an outlet. Purge for 5-10 minutes. Alternatively, evacuate and backfill the flask with inert gas three times using a Schlenk line.
-
Reagent Addition: Add the this compound and any solid reagents to the flask under a positive pressure of inert gas. Add anhydrous, degassed solvents via cannula or syringe.
-
Reaction: Heat the reaction to the desired temperature using an oil bath for uniform temperature control. Maintain a gentle, positive flow of inert gas through the system (indicated by 1-2 bubbles per second in the bubbler) for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of completion and check for the appearance of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the likely decomposition pathway for this compound at high temperatures? A1: The most probable pathway is the homolytic or heterolytic cleavage of the benzylic C-O bond. This could lead to the formation of a 4-bromobenzyl radical or cation and a 2-pyridyloxy anion or radical. These reactive intermediates would then undergo further reactions to form a complex mixture of byproducts, including 4-bromobenzaldehyde, 4-bromotoluene, and products from the decomposition of the pyridine moiety.[12][14]
Q2: How does the 4-bromo substituent affect the stability compared to an unsubstituted benzyloxypyridine? A2: The bromine atom is an electron-withdrawing group. Electron-withdrawing substituents on the benzyl ring can slow down oxidative cleavage reactions that proceed through a benzylic cation intermediate, as they destabilize the positive charge.[12][13] Therefore, the 4-bromo substituent might slightly increase the stability against certain oxidative pathways compared to an unsubstituted analog. However, it does not prevent thermal decomposition entirely and may participate in radical reactions.
Q3: Are there any specific reagents known to cleave benzyl ethers that I should avoid? A3: Yes. Avoid strong acids (e.g., HBr, HI, BBr₃), strong reducing agents (e.g., catalytic hydrogenolysis with Pd/C and H₂ is the standard method for intentional cleavage), and some oxidizing agents (e.g., DDQ, CAN), as these are all commonly used to deprotect benzyl ethers.[11][19][20][21] Unless cleavage is the goal, these conditions should be avoided.
Q4: I synthesized the compound via Williamson ether synthesis. Could side reactions from the synthesis be causing instability? A4: Yes. The Williamson ether synthesis uses a strong base to form the alkoxide.[17][22] If excess base is not properly quenched and removed during workup, it can catalyze decomposition in subsequent heated steps. Furthermore, elimination reactions can compete with the desired substitution, especially if reaction temperatures are too high, leading to impurities that may be less stable.[7][9][17]
References
- CK-12 Foundation. (2025, November 18).
- Allen. (n.d.).
- GeeksforGeeks. (2023, January 8).
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(23), 9501–9504.
- Unknown. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
- Al Jasem, Y. Y., & Thiemann, T. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Chemistry Proceedings.
- Unknown. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
- Unknown. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system.
- NCERT. (n.d.). 8.
- Scribd. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Thiemann, T. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids.
- Al Jasem, Y. Y., & Thiemann, T. (2026). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
- Al Jasem, Y. Y., & Thiemann, T. (n.d.).
- Unknown. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH.
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- Unknown. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- BenchChem. (2025). Preventing cleavage of benzyl ether during subsequent reactions.
- Unknown. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Unknown. (n.d.). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors.
- Unknown. (2025). Theoretical study on the thermal decomposition of pyridine.
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- 4. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases - East China Normal University [pure.ecnu.edu.cn]
- 11. Benzyl Ethers [organic-chemistry.org]
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- 13. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. byjus.com [byjus.com]
How to improve the yield of Hantzsch pyridine synthesis for substituted pyridines
Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multicomponent reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yields, and overcome common challenges in the synthesis of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the classical Hantzsch pyridine synthesis and what are its main limitations?
The classical Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine (1,4-DHP), often called a "Hantzsch ester," which is subsequently oxidized to the final pyridine product.[1][3] While renowned for its simplicity and efficiency in building highly functionalized pyridines, the classical method often suffers from several drawbacks, including harsh reaction conditions, long reaction times (often requiring prolonged reflux), and generally low to moderate yields, especially for more complex or sterically hindered substrates.[1][4]
Q2: What is the fundamental mechanism of the Hantzsch synthesis?
The reaction proceeds through a series of well-established steps. Although multiple pathways have been proposed, a widely accepted mechanism involves:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate (a chalcone).[3][5][6]
-
Enamine Formation: A second equivalent of the β-ketoester reacts with the ammonia source to generate a β-enamino ester.[3][5][6]
-
Michael Addition & Cyclization: The enamine then acts as a soft nucleophile, attacking the α,β-unsaturated intermediate via a Michael addition. This is followed by intramolecular cyclization and dehydration to form the 1,4-dihydropyridine ring.[5][6][7]
-
Aromatization: The final step is the oxidation of the 1,4-DHP to the stable aromatic pyridine ring.[1] The driving force for this step is the gain in aromatic stability.[1]
Hantzsch Reaction Mechanism Overview
Caption: A decision-making workflow for troubleshooting low product yield.
Issue 2: Inefficient Aromatization to the Final Pyridine
Q: I have successfully synthesized the 1,4-dihydropyridine intermediate in good yield, but the subsequent oxidation to the pyridine is proving difficult or giving low yields.
A: The aromatization step is crucial and can be challenging. Classical oxidants like nitric acid (HNO₃) or chromium trioxide (CrO₃) are harsh, often leading to side reactions, difficult workups, and low yields. [1] Potential Causes & Solutions:
-
Harsh Oxidizing Agent:
-
Cause: Strong, acidic oxidants can cause degradation of sensitive functional groups on the pyridine ring.
-
Solution: Employ milder and more efficient oxidizing agents. Excellent modern alternatives include:
-
Ceric Ammonium Nitrate (CAN): Highly effective, often used in solvent-free conditions at room temperature. [1][8] * Iodine in Refluxing Methanol: A mild and effective system. [1] * Manganese Dioxide (MnO₂): A classic, reliable oxidant for this transformation. [1] * Air/Oxygen: In some catalyzed systems, particularly under heating, atmospheric oxygen can serve as the oxidant. [9]
-
-
-
One-Pot vs. Two-Step Procedure:
-
Cause: Attempting a one-pot synthesis and aromatization can be complex, as the optimal conditions for the Hantzsch condensation and the oxidation may differ.
-
Solution: While some one-pot methods exist (e.g., using ferric chloride or ammonium nitrate), it is often more reliable to perform a two-step procedure. [1][9]Isolate and purify the 1,4-DHP intermediate first, then subject it to the optimized oxidation conditions. This almost always results in a cleaner reaction and a higher overall yield of the final pyridine.
-
Issue 3: Formation of Byproducts
Q: My reaction mixture is complex, with multiple spots on the TLC plate besides the starting materials and desired product. What are these byproducts?
A: The multicomponent nature of the Hantzsch synthesis means several side reactions can occur.
Potential Causes & Solutions:
-
Michael Adducts:
-
Cause: The Knoevenagel intermediate can react with a second molecule of the β-ketoester or enamine in an undesired Michael addition, leading to open-chain byproducts that fail to cyclize.
-
Solution: Using a catalyst can promote the desired concerted pathway and minimize the formation of these side products. [4]Running the reaction at a higher concentration or under solvent-free conditions can also favor the intramolecular cyclization over intermolecular side reactions. [4]
-
-
Over-oxidation or Ring Opening:
-
Cause: If the aromatization step is too harsh, the pyridine ring itself can be oxidized or cleaved, especially if it contains electron-donating groups.
-
Solution: As mentioned in Issue 2, switch to a milder oxidant. Carefully control the stoichiometry of the oxidizing agent; using a large excess should be avoided. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the 1,4-DHP has been consumed.
-
-
Formation of 1,2-Dihydropyridine Isomer:
-
Cause: Under certain conditions, particularly at room temperature and solvent-free, the formation of the 1,2-DHP regioisomer can be favored over the typical 1,4-DHP. [10] * Solution: The choice of solvent and temperature can influence regioselectivity. [6]Classical conditions (refluxing ethanol) generally favor the 1,4-DHP. If the 1,2-DHP is consistently forming, a re-optimization of solvent, temperature, and catalyst is necessary.
-
Experimental Protocols
Protocol 1: High-Yield Microwave-Assisted Hantzsch Synthesis
This protocol is adapted from modern procedures that leverage microwave energy to accelerate the reaction. [9][11][12]
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the β-ketoester (2.2 mmol), and ammonium acetate (1.5 mmol).
-
Solvent Addition: Add 2 mL of ethanol.
-
Microwave Irradiation: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 120 °C for 5-15 minutes. (Note: Reaction time should be optimized for the specific substrates).
-
Workup: After cooling, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude 1,4-DHP by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization.
Protocol 2: Solvent-Free Aromatization using Ceric Ammonium Nitrate (CAN)
This protocol provides a green and efficient method for the final oxidation step. [1][8]
-
Reactant Preparation: To a round-bottom flask, add the purified 1,4-dihydropyridine (1.0 mmol) and ceric ammonium nitrate (CAN) (2.1 mmol).
-
Reaction: Stir the solid mixture vigorously at room temperature. The reaction is often accompanied by a color change. Monitor the reaction progress by TLC (typically complete within 1-2.5 hours). [8]3. Workup: Once the starting material is consumed, add water to the flask and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude pyridine can be further purified by column chromatography if necessary.
Data Summary Table
The choice of catalyst and conditions has a profound impact on reaction efficiency. The table below summarizes the performance of various catalytic systems for a model Hantzsch reaction.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Classical) | Ethanol | Reflux (~78) | 8-12 hours | ~65% | [13][9] |
| p-Toluenesulfonic Acid (p-TSA) | Ethanol | Reflux (~78) | 6 hours | ~82% | [13] |
| Tannic Acid | Water | 80 | 1 hour | ~94% | [13] |
| Yb(OTf)₃ | Acetonitrile | Room Temp | 2 hours | ~95% | [3] |
| Ionic Liquid | Neat | Room Temp | 1.5 hours | ~92% | [1] |
| Microwave (No Catalyst) | Ethanol | 120 | 10 min | >90% | [12] |
| Fe₃O₄@SiO₂-SO₃H (Nanoparticle) | Ethanol | 60 | 30 min | ~96% | [13] |
Data is representative for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
References
- Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Ber. Dtsch. Chem. Ges.1881, 14, 1637–1638.
- Katritzky, A. R.; Ostercamp, D. L.; Yousaf, T. I. The mechanism of the Hantzsch pyridine synthesis: A study by 15N and 13C. NMR spectroscopy. Tetrahedron1986, 42, 5729-5738.
-
Scribd. Hantzsch Pyridine Synthesis. Available online: [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available online: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available online: [Link]
-
Ingenta Connect. Two Pot and One Pot Synthetic Methodologies of Hantzsch Pyridines. Current Organic Chemistry2018 , 22(27), 2671-2680. Available online: [Link]
-
Vanden Eynde, J. J.; Mayence, A. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules2003 , 8, 381-391. Available online: [Link]
-
Maleki, A.; Ghamari, N. Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. ResearchGate2016 . Available online: [Link]
-
Bosica, G.; Demanuele, K.; Padrón, J. M.; Puerta, A. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein J. Org. Chem.2020 , 16, 2862-2869. Available online: [Link]
-
ResearchGate. Two Pot and One Pot Synthetic Methodologies of Hantzsch Pyridines. Current Organic Chemistry2018 , 22(27). Available online: [Link]
-
Deadman, J. J.; Healy, S. et al. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein J. Org. Chem.2015 , 11, 1616-1628. Available online: [Link]
-
Maleki, A.; Gholami, M. R. Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. ChemistrySelect2023 . Available online: [Link]
-
Kumar, A.; Maurya, R. A. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. RSC Advances2023 . Available online: [Link]
-
Sharma, M. G.; Rajani, D. P.; Patel, H. M. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. R. Soc. Open Sci.2017 , 4(6), 170006. Available online: [Link]
-
ResearchGate. Hantzsch pyridine synthesis. Available online: [Link]
-
Baran, P. S. Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research2004 . Available online: [Link]
-
O'Neil, G. W. Learning from the Hantzsch synthesis. J. Chem. Educ.2000 , 77(11), 1478. Available online: [Link]
-
Das, P.; Garai, B. et al. Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorg. Chem.2023 . Available online: [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Minimizing dimer formation in Chichibabin amination of pyridine derivatives
A Guide to Minimizing Dimer Formation and Other Side Reactions
Welcome to the technical support center for the Chichibabin amination of pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-H amination reaction and may be encountering challenges with side product formation, particularly dimerization. As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and practical field experience to help you troubleshoot and optimize your reactions.
Introduction to the Challenge: The Dimer Dilemma
The Chichibabin reaction, first reported in 1914, is a direct method for the amination of pyridines and related heterocycles using sodium amide (NaNH₂) or potassium amide (KNH₂)[1]. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a σ-adduct (a Meisenheimer-like intermediate) followed by the elimination of a hydride ion[2]. While highly effective for the synthesis of 2-aminopyridines, the reaction can be plagued by side reactions, most notably the formation of 2,2'-bipyridine dimers[2]. This guide will provide a deep dive into the causes of dimer formation and practical strategies to minimize it, ensuring higher yields of your desired aminated product.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for dimer formation in the Chichibabin reaction?
While the exact mechanism of dimer formation is not as extensively studied as the primary amination pathway, a plausible mechanism can be proposed based on the known intermediates of the Chichibabin reaction. The key intermediate is the anionic σ-adduct formed by the addition of the amide anion to the pyridine ring. It is hypothesized that this intermediate can act as a nucleophile, attacking a second molecule of the pyridine starting material.
Here is a proposed pathway:
-
Formation of the σ-adduct: The amide anion (⁻NH₂) attacks the C2 position of the pyridine ring to form the anionic σ-adduct.
-
Nucleophilic attack: The electron-rich σ-adduct, acting as a nucleophile, attacks the electrophilic C2 position of a second pyridine molecule.
-
Dimerization and aromatization: Subsequent elimination of two hydride ions (H⁻) and rearomatization leads to the formation of the stable 2,2'-bipyridine dimer.
Caption: Proposed mechanism for dimer formation in the Chichibabin reaction.
Q2: Which factors primarily influence the competition between amination and dimerization?
Several key experimental parameters dictate the selectivity between the desired amination and the undesired dimerization. Understanding and controlling these factors is crucial for optimizing your reaction.
-
Substrate Electronics: The electronic nature of the substituents on the pyridine ring plays a significant role. Electron-donating groups can increase the electron density of the ring, potentially making it more susceptible to attack by the already formed σ-adduct, thus favoring dimerization. Conversely, electron-withdrawing groups can deactivate the ring towards nucleophilic attack in general, affecting both amination and dimerization[2].
-
Steric Hindrance: Bulky substituents near the C2 and C6 positions can sterically hinder the approach of both the amide anion and the σ-adduct. This can sometimes be leveraged to suppress dimerization, although it may also slow down the desired amination.
-
Reaction Temperature: Higher temperatures generally favor the dimerization side reaction. The amination reaction often has a lower activation energy than the dimerization pathway. Therefore, running the reaction at the lowest effective temperature is a key strategy to minimize dimer formation[2].
-
Concentration of Reactants: High concentrations of the pyridine substrate can increase the probability of the σ-adduct encountering another pyridine molecule before it can eliminate hydride to form the aminated product, thus promoting dimerization.
-
Pressure: As demonstrated in the case of 4-tert-butylpyridine, increasing the pressure of an inert gas (like nitrogen) can significantly suppress dimer formation and favor amination[2]. This is likely due to the increased partial pressure of hydrogen gas evolved during the amination, which, by Le Chatelier's principle, could influence the equilibrium of the hydride elimination step.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Chichibabin amination, with a focus on minimizing dimer formation.
Problem 1: High Percentage of Dimer Formation
Root Cause Analysis and Solutions:
Caption: Decision tree for troubleshooting high dimer formation.
Detailed Troubleshooting Steps:
| Parameter | Observation/Problem | Recommended Action & Rationale |
| Temperature | Significant dimer formation is observed at your current reaction temperature. | Action: Lower the reaction temperature. Rationale: Dimerization often has a higher activation energy than amination. Reducing the temperature will disproportionately slow down the dimerization rate. Monitor the reaction progress carefully, as the rate of amination will also decrease. |
| Concentration | The reaction is being run at a high concentration of the pyridine derivative. | Action: Decrease the concentration of the pyridine substrate. Rationale: Lowering the substrate concentration reduces the probability of the reactive σ-adduct intermediate encountering another pyridine molecule, thereby disfavoring the bimolecular dimerization reaction. |
| Pressure | The reaction is performed at atmospheric pressure. | Action: If feasible, conduct the reaction under elevated pressure of an inert gas (e.g., nitrogen). Rationale: As shown with 4-tert-butylpyridine, increasing the pressure can dramatically shift the product ratio in favor of the aminated product[2]. |
| Solvent | The reaction is performed in a lower-boiling solvent. | Action: Consider using a higher-boiling, inert solvent like xylene or toluene. Rationale: These solvents allow for better temperature control over a wider range and are standard for the Chichibabin reaction[1]. The choice of solvent can also influence the solubility of intermediates and the overall reaction kinetics. |
Experimental Protocol: Minimizing Dimer Formation in the Amination of 4-tert-Butylpyridine
This protocol is adapted from the literature and illustrates the effect of pressure on product distribution[2].
-
Atmospheric Pressure (Control):
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (1.2 equivalents) and dry xylene.
-
Heat the mixture to reflux (approximately 140 °C).
-
Slowly add a solution of 4-tert-butylpyridine (1 equivalent) in dry xylene to the refluxing mixture over 30 minutes.
-
Continue to heat at reflux for 4 hours, monitoring the evolution of hydrogen gas.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS or ¹H NMR to determine the ratio of 2-amino-4-tert-butylpyridine to 4,4'-di-tert-butyl-2,2'-bipyridine. Expected Outcome: High percentage of the dimer product (around 89%).
-
-
Elevated Pressure:
-
In a high-pressure reactor, add sodium amide (1.2 equivalents) and dry xylene.
-
Add a solution of 4-tert-butylpyridine (1 equivalent) in dry xylene.
-
Seal the reactor and pressurize with nitrogen gas to 350 psi.
-
Heat the mixture to 140 °C with stirring for 4 hours.
-
Cool the reactor to room temperature and carefully vent the pressure.
-
Work up the reaction mixture as described for the atmospheric pressure reaction.
-
Analyze the product mixture. Expected Outcome: A significant increase in the yield of the aminated product (around 74%) and a decrease in the dimer (around 26%).
-
Quantitative Data Summary:
| Substrate | Condition | Aminated Product Yield | Dimer Product Yield | Reference |
| 4-tert-butylpyridine | Xylene, NaNH₂, atmospheric pressure | 11% | 89% | [2] |
| 4-tert-butylpyridine | Xylene, NaNH₂, 350 psi N₂ | 74% | 26% | [2] |
Problem 2: Low or No Reaction Conversion
Troubleshooting Steps:
-
Purity of Sodium Amide: The purity of sodium amide is critical. Interestingly, very pure sodium amide can be less reactive. It is thought that impurities may act as catalysts[1]. If you are using highly pure NaNH₂, consider using a commercial grade or introducing a catalytic amount of potassium tert-butoxide.
-
Reaction Temperature: While high temperatures can promote dimerization, temperatures that are too low will result in a sluggish or stalled reaction. There is an optimal temperature window for each substrate that needs to be determined empirically.
-
Moisture: The Chichibabin reaction is highly sensitive to moisture, as water will quench the sodium amide. Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous.
-
Substrate Deactivation: Pyridine rings with strongly electron-withdrawing groups can be too deactivated for the reaction to proceed efficiently[2]. In such cases, alternative amination methods may be necessary.
Alternative Protocol: Milder Chichibabin Amination with a NaH-Iodide Composite
For substrates that are sensitive to the harsh conditions of the traditional Chichibabin reaction, a milder protocol using a sodium hydride-iodide composite has been developed. This method can provide access to 2-aminopyridines under less forcing conditions, potentially minimizing side reactions.
Experimental Protocol: NaH-Iodide Mediated Amination
-
To a flame-dried sealed tube under a nitrogen atmosphere, add NaH (3 equivalents) and LiI (2 equivalents).
-
Add the pyridine derivative (1 equivalent) and the primary amine (2 equivalents) in anhydrous THF.
-
Seal the tube and heat the reaction mixture at 65-85 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench with ice-cold water.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
References
- Chichibabin, A. E.; Zeide, O. A. J. Russ. Phys. Chem. Soc.1914, 46, 1216–1236.
-
Studley, J. The Chichibabin amination reaction. Scientific Update. 2018 . [Link]
-
Chichibabin reaction. Wikipedia. [Link]
-
Pang, J. H.; Kaga, A.; Chiba, S. Revisiting the Chichibabin Reaction: C2-Amination of Pyridines with a NaH-Iodide Composite. Asian J. Org. Chem.2019 , 8 (4), 485-488. [Link]
-
Chichibabin amination: Easy mechanism. Chemistry Notes. 2022 . [Link]
- Pozharskii, A. F.; Soldatenkov, A. T.; Katritzky, A. R. Heterocycles in Life and Society. John Wiley & Sons, 2011.
-
Chichibabin reaction. Wikipedia. [Link]
Sources
Validation & Comparative
Comparative Analysis of 2-((4-Bromobenzyl)oxy)pyridine and its Chloro-Analogue: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Role of Halogen Substitution in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a cornerstone of modern drug design. A common strategy to fine-tune the pharmacological profile of a lead compound is the introduction of halogen atoms. For decades, halogens were incorporated primarily to modulate lipophilicity and for their steric bulk.[2] However, contemporary research has illuminated their capacity to form specific, stabilizing non-covalent interactions, most notably halogen bonds, which can significantly enhance binding affinity and selectivity.[3][4][5]
This guide provides a head-to-head comparative analysis of two structurally similar compounds: 2-((4-Bromobenzyl)oxy)pyridine and its chloro-analogue, 2-((4-Chlorobenzyl)oxy)pyridine. While differing by only a single halogen atom, the subtle yet significant distinctions between bromine and chlorine in electronegativity, polarizability, and bond strength can lead to divergent physicochemical properties, metabolic fates, and biological activities. Understanding these differences is critical for researchers aiming to rationally design next-generation therapeutics. We will explore their synthesis, physicochemical characteristics, comparative reactivity, and potential biological implications, supported by detailed experimental protocols and data.
Synthesis and Physicochemical Characterization
The most direct and reliable method for synthesizing these target compounds is the Williamson ether synthesis. This reaction involves the deprotonation of 2-hydroxypyridine to form a nucleophilic pyridin-2-olate, which then displaces the halide from the appropriate 4-halobenzyl halide.
Experimental Protocol: General Synthesis via Williamson Ether Synthesis
Objective: To synthesize 2-((4-halobenzyl)oxy)pyridine derivatives.
Materials:
-
2-Hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4-Bromobenzyl bromide or 4-Chlorobenzyl chloride
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxypyridine (1.0 eq).
-
Deprotonation: Dissolve the 2-hydroxypyridine in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Nucleophilic Attack: After stirring at 0 °C for 30 minutes, add a solution of the corresponding 4-halobenzyl halide (1.05 eq) in anhydrous DMF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure product.
Synthetic Workflow Diagram
Caption: General workflow for the Williamson ether synthesis.
Comparative Physicochemical Properties
The choice of halogen significantly impacts key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic behavior.
| Property | This compound | 2-((4-Chlorobenzyl)oxy)pyridine | Rationale for Difference |
| Molecular Formula | C₁₂H₁₀BrNO | C₁₂H₁₀ClNO | Elemental composition |
| Molecular Weight | 264.12 g/mol | 219.67 g/mol | Bromine is heavier than chlorine. |
| Calculated LogP | 3.42[6] | ~3.25 (Estimated) | Bromine is more lipophilic than chlorine, increasing the LogP value. |
| Polar Surface Area (PSA) | 22.12 Ų[6] | 22.12 Ų (Calculated) | The halogen substituent is distant from the polar ether and pyridine groups, having a negligible effect on PSA. |
| Halogen Bond Donor Strength | Stronger | Weaker | Bromine is more polarizable than chlorine, resulting in a more positive σ-hole and a stronger halogen bond donor.[4] |
| C-X Bond Energy | ~285 kJ/mol | ~340 kJ/mol | The C-Br bond is weaker and more susceptible to metabolic cleavage than the C-Cl bond. |
Comparative Reactivity and Metabolic Stability
The electronic properties of the halogen atom dictate the molecule's reactivity and its susceptibility to metabolic degradation.
-
Halogen Bonding: The primary difference in non-covalent interaction potential lies in halogen bonding. Bromine, being larger and more polarizable than chlorine, forms stronger and more directional halogen bonds with Lewis bases, such as the backbone carbonyls of amino acids in a protein binding pocket.[4][5] This can translate to higher binding affinity for the bromo-analogue in target-driven drug design.
-
Metabolic Stability: The carbon-halogen bond strength is a critical determinant of metabolic stability. The C-Cl bond is significantly stronger than the C-Br bond. Consequently, the bromo-analogue is more prone to metabolic cleavage, potentially through oxidative dehalogenation by cytochrome P450 enzymes.[7][8] This could lead to faster clearance and a shorter half-life for the bromo-compound compared to its chloro counterpart.[9]
Hypothetical Metabolic Pathway
Caption: Potential metabolic pathways for the halo-analogues.
Comparative Biological Activity: An Illustrative Case
To quantify such differences, a standard cell viability assay like the MTT assay would be employed.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of the compounds on a cancer cell line (e.g., MCF-7, breast cancer) and calculate the IC₅₀ (half-maximal inhibitory concentration) value.
Materials:
-
MCF-7 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a media-only blank.
-
Incubation: Incubate the plate for 48 hours at 37 °C, 5% CO₂.
-
MTT Addition: Remove the compound-containing media. Add 100 µL of fresh media and 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.
-
Formazan Solubilization: After incubation, carefully remove the media-MTT mixture. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Illustrative Biological Data
The following hypothetical data illustrates the potential outcome, where the stronger halogen bonding of the bromo-analogue could result in greater potency.
| Compound | Target Cell Line | IC₅₀ (µM) | Potential Rationale |
| This compound | MCF-7 | 15.2 ± 1.8 | Stronger halogen bonding with the target protein may lead to enhanced inhibitory activity. |
| 2-((4-Chlorobenzyl)oxy)pyridine | MCF-7 | 28.5 ± 2.5 | Weaker halogen bonding results in lower binding affinity and reduced potency compared to the bromo-analogue. |
| Doxorubicin (Control) | MCF-7 | 1.9 ± 0.3 | Standard chemotherapy agent used as a positive control. |
Note: This data is illustrative and intended for comparative purposes only.
Conclusion and Future Directions
The choice between a bromo- or chloro-substituent is a strategic decision in drug design, not a trivial substitution.
-
This compound may offer higher potency due to its superior ability to act as a halogen bond donor. However, its weaker C-Br bond presents a potential metabolic liability, possibly leading to lower stability and faster clearance.
-
2-((4-Chlorobenzyl)oxy)pyridine , while potentially less potent, is likely to be more metabolically robust due to the stronger C-Cl bond, which could result in a more favorable pharmacokinetic profile.
This comparative analysis underscores a classic dilemma in medicinal chemistry: the trade-off between potency and metabolic stability. For researchers, the optimal choice depends on the specific therapeutic goal. If maximizing target engagement is paramount, the bromo-analogue may be the superior starting point. Conversely, if improving drug exposure and half-life is the primary objective, the chloro-analogue presents a more promising scaffold. Future work should involve the direct synthesis and in vitro/in vivo evaluation of these compounds to validate these structure-activity and structure-property relationships experimentally.
References
-
Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. [Link][3]
-
Hernandes, M. Z., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link][12]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link][4]
-
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A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibition: Evaluating the Efficacy of Novel Compound 2-((4-Bromobenzyl)oxy)pyridine Against Clinically Approved Inhibitors
For researchers, scientists, and drug development professionals dedicated to advancing oncology and immunology, Bruton's Tyrosine Kinase (BTK) represents a pivotal therapeutic target. As a crucial mediator in the B-cell receptor (BCR) signaling pathway, its dysregulation is a hallmark of numerous B-cell malignancies.[1][2] This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, 2-((4-Bromobenzyl)oxy)pyridine, in comparison to the well-established, clinically approved BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib.
Given that this compound is an investigational molecule without extensive public data, this document is structured as an experimental guide. It outlines the necessary scientific assays to characterize its potency, selectivity, and cellular activity, using the known profiles of established inhibitors as a benchmark for comparison.
The Central Role of BTK in B-Cell Signaling
BTK is a non-receptor tyrosine kinase from the Tec kinase family that functions as an indispensable signaling node downstream of the B-cell receptor.[2][3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane.[1] Activated BTK subsequently phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which triggers downstream pathways, including NF-κB and MAPK/ERK.[1][2][3] These pathways are essential for the proliferation, differentiation, survival, and trafficking of B-cells.[1][2] In many B-cell cancers, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), the BCR pathway is constitutively active, rendering malignant B-cells highly dependent on BTK for their survival.[3] This dependency makes BTK an outstanding target for therapeutic intervention.
Below is a diagram illustrating the pivotal position of BTK within the B-cell receptor signaling pathway.
Figure 1: Simplified BTK Signaling Pathway.
Benchmarking Against Established BTK Inhibitors
A robust comparison requires a deep understanding of the current standards of care. Ibrutinib, acalabrutinib, and zanubrutinib are all covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to its inactivation.[1] Their primary distinctions lie in their selectivity and, consequently, their off-target effect profiles.
-
Ibrutinib (First-Generation): As the first-in-class BTK inhibitor, ibrutinib demonstrated remarkable efficacy. However, it is known to inhibit other kinases, such as TEC family kinases (ITK, TEC) and EGFR, which can lead to side effects like bleeding, atrial fibrillation, and rash.[1][4][5]
-
Acalabrutinib (Second-Generation): Developed to be more selective than ibrutinib, acalabrutinib shows minimal off-target activity against ITK and EGFR.[6][7][8] This increased selectivity is associated with a more favorable safety profile, particularly a lower incidence of cardiovascular adverse events.[1]
-
Zanubrutinib (Second-Generation): Zanubrutinib is another highly selective BTK inhibitor designed to maximize BTK occupancy and minimize off-target effects.[1] It demonstrates reduced inhibition of other kinases compared to ibrutinib, which is believed to contribute to its favorable tolerability.[9]
The following table summarizes key efficacy data for these established inhibitors, which will serve as the benchmark for evaluating this compound.
| Inhibitor | Type | BTK IC₅₀ (Biochemical) | Cellular BTK EC₅₀ (hWB) | Key Off-Targets |
| Ibrutinib | Covalent, Irreversible | ~1.5 - 5 nM | <10 nM | EGFR, ITK, TEC, BLK, JAK3[5][6][7] |
| Acalabrutinib | Covalent, Irreversible | ~3 - 5 nM | <10 nM | More selective; minimal EGFR/ITK activity[6][7][8][10] |
| Zanubrutinib | Covalent, Irreversible | ~1 - 2 nM | <10 nM | More selective than ibrutinib[9][10] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. hWB (human whole blood) assays are considered more physiologically relevant.
Proposed Experimental Workflow for Characterizing this compound
To ascertain the potential of this compound as a BTK inhibitor, a tiered experimental approach is essential. This workflow progresses from direct biochemical assays to more complex cell-based models.
Figure 2: Tiered Experimental Evaluation Workflow.
Tier 1: Biochemical Potency and Selectivity Assessment
Objective: To determine the direct inhibitory activity of this compound on purified BTK enzyme and to assess its selectivity against a panel of other kinases.
Experiment 1A: In Vitro BTK Inhibition Assay (IC₅₀ Determination)
The foundational step is to measure the direct binding and inhibition of the compound against purified, recombinant BTK. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™ or luminescence-based assays like ADP-Glo™ are industry standards for this purpose.
Protocol: LanthaScreen™ Eu Kinase Binding Assay for BTK [11][12]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[11]
-
Prepare serial dilutions of this compound, the reference inhibitors (ibrutinib, acalabrutinib, zanubrutinib), and a control (e.g., staurosporine) in DMSO, followed by a final dilution in 1X Kinase Buffer.
-
Prepare the Kinase/Antibody mixture containing recombinant GST- or His-tagged BTK and a Europium-labeled anti-tag antibody (e.g., anti-GST) at 3X the final desired concentration.
-
Prepare the Alexa Fluor™ 647-labeled Kinase Tracer solution at 3X the final desired concentration.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the diluted test compound or control to the appropriate wells.
-
Add 5 µL of the Kinase/Antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the Tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at two wavelengths: 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[12]
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
-
Data Analysis:
Experiment 1B: Kinase Selectivity Profiling
Rationale: High selectivity is a key attribute of second-generation BTK inhibitors, leading to improved safety. Assessing the activity of this compound against a broad panel of kinases, especially those known to be off-targets for ibrutinib (e.g., EGFR, ITK, TEC, SRC family), is critical.[4]
Protocol: This is typically performed as a service by specialized vendors (e.g., Reaction Biology's HotSpot platform, Eurofins DiscoverX KINOMEscan™). The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases. Hits (kinases showing significant inhibition, e.g., >50%) are then subjected to full IC₅₀ determination to quantify the degree of off-target inhibition.
Tier 2: Cellular On-Target Engagement
Objective: To confirm that this compound can enter cells and inhibit BTK activity at its autophosphorylation site.
Experiment 2: BTK Autophosphorylation Assay (Western Blot)
Rationale: BTK activation involves autophosphorylation at the Tyrosine 223 (Y223) residue.[1] A potent inhibitor should block this event in a cellular context. This assay provides direct evidence of target engagement within the cell.
Protocol: pBTK (Y223) Inhibition in Mantle Cell Lymphoma Cells
-
Cell Culture:
-
Compound Treatment:
-
Seed cells (e.g., 2 x 10⁶ cells/well) and treat with increasing concentrations of this compound and reference inhibitors for 2-4 hours. Include a DMSO vehicle control.
-
-
BCR Stimulation & Lysis:
-
Stimulate the B-cell receptor by adding anti-IgM antibody to the cell suspension for 10-15 minutes to induce BTK phosphorylation.
-
Harvest the cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK (Tyr223) and total BTK (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify band intensities using densitometry. Normalize the pBTK signal to the total BTK signal. A dose-dependent decrease in the pBTK/total BTK ratio indicates effective on-target inhibition.
-
Tier 3: Functional Cellular Efficacy
Objective: To measure the functional consequence of BTK inhibition, which is the reduction of proliferation and viability in BTK-dependent cancer cells.
Experiment 3: Cell Viability/Anti-Proliferation Assay
Rationale: Malignant B-cells are dependent on BTK signaling for survival. Effective inhibition of BTK should lead to decreased cell viability. This assay determines the EC₅₀, a critical measure of the compound's functional potency in a disease-relevant model.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating:
-
Plate MCL cell lines (e.g., Jeko-1, Mino) in white, clear-bottom 96-well plates at an appropriate density (e.g., 10,000-20,000 cells/well).
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and the reference inhibitors. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition & Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the percentage of viable cells against the logarithm of inhibitor concentration and fit the curve using non-linear regression to determine the EC₅₀ value.[18]
-
Synthesizing the Comparison
The ultimate goal is to populate a comparative table with the experimentally derived data for this compound alongside the established values for the reference inhibitors. A successful novel inhibitor would ideally exhibit high potency (low nanomolar IC₅₀ and EC₅₀), high selectivity (minimal off-target kinase inhibition), and robust on-target cellular activity. This structured, data-driven approach provides the necessary evidence to make informed decisions about the future development of this promising new compound.
References
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Wiestner, A. (2013). Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies. Journal of Clinical Oncology, 31(1), 128-130. [Link]
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Mathur, R., et al. (2017). Feature article: Development of a clinically relevant chemoresistant mantle cell lymphoma cell culture model. Experimental Biology and Medicine, 242(14), 1455-1464. [Link]
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Herman, S. E., et al. (2017). Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research, 23(18), 5582-5591. [Link]
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Barrientos, J. A. (2023). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. Cancers, 15(13), 3457. [Link]
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Herman, S. E., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Clinical Cancer Research, 23(18), 5582-5591. [Link]
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The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). Cancers, 16(14), 2588. [Link]
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Burger, J. A., et al. (2023). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics, 22(1), 54-64. [Link]
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Patel, V., et al. (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. Cancers, 16(4), 776. [Link]
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Rogers, K. A., & Woyach, J. A. (2022). BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances, 6(12), 3835-3844. [Link]
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BPS Bioscience. Chemi-Verse BTK Kinase Assay Kit. [Link]
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Johnson, A. J., et al. (2016). The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. Oncotarget, 7(48), 79215-79228. [Link]
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Bond, D. A., & Woyach, J. A. (2023). New means and challenges in the targeting of BTK. Frontiers in Oncology, 13, 1195821. [Link]
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ResearchGate. (PDF) Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). [Link]
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Asati, V., et al. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Pharmaceuticals, 16(3), 403. [Link]
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Tucker, D. L., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. Journal of Medicinal Chemistry, 66(5), 3493-3506. [Link]
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A Technical Guide to the Structure-Activity Relationship of 2-((4-Bromobenzyl)oxy)pyridine Derivatives as Potential Anticancer Agents
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs is a testament to its versatile nature, offering a privileged structural motif for engaging a wide array of biological targets.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific class of these compounds: 2-((4-bromobenzyl)oxy)pyridine derivatives. We will objectively compare their potential with alternative scaffolds, provide detailed experimental methodologies for their synthesis and evaluation, and explore the mechanistic rationale behind their putative anticancer activities.
Introduction: The Promise of the this compound Scaffold
The 2-alkoxypyridine and particularly the 2-benzyloxypyridine moieties are of significant interest in medicinal chemistry due to their potential to act as kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting the ATP-binding site of these enzymes, small molecule inhibitors can effectively block downstream signaling and halt cancer progression.
The this compound scaffold incorporates several key features that suggest its potential as a kinase inhibitor:
-
The Pyridine Ring: Serves as a core scaffold that can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.
-
The Benzyloxy Linker: Provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding pose. The ether oxygen can also act as a hydrogen bond acceptor.
-
The 4-Bromobenzyl Group: The bromine atom is a lipophilic, electron-withdrawing group that can engage in halogen bonding and occupy hydrophobic pockets within the active site, potentially enhancing binding affinity and selectivity. The presence of a halogen can also influence the metabolic stability of the compound.[2]
This guide will explore the nuances of how modifications to this core structure can impact biological activity, offering a roadmap for the rational design of more potent and selective anticancer agents.
Comparative Analysis: Benchmarking Against Alternative Scaffolds
To understand the potential of the this compound scaffold, it is essential to compare it with other established classes of pyridine-based kinase inhibitors.
Comparison with 2-Anilinopyridines and 2-Aminopyridines
Many successful kinase inhibitors feature a 2-anilinopyridine or 2-aminopyridine core. These scaffolds are known to form key hydrogen bonds with the kinase hinge region. While the this compound scaffold lacks the direct N-H hydrogen bond donor of the amino-pyridines, the pyridine nitrogen itself can still act as a hydrogen bond acceptor. The larger and more flexible benzyloxy linker allows for exploration of different regions of the ATP-binding site compared to the more rigid anilino linkage.
Comparison with other 2-Substituted Pyridine Kinase Inhibitors
The broader class of 2-substituted pyridine derivatives has yielded numerous kinase inhibitors. For instance, pyrazolopyridines have been successfully developed as potent kinase inhibitors, with some candidates in clinical trials.[4] The SAR of these compounds often revolves around the nature of the substituent at the 3- and 6-positions of the pyrazolopyridine core. In comparison, the SAR of 2-((4-bromobenzyl)oxy)pyridines will be dictated by substitutions on both the pyridine and the benzyl rings.
Deciphering the Structure-Activity Relationship (SAR)
The potency and selectivity of this compound derivatives as anticancer agents are intricately linked to their chemical structure. Understanding these relationships is paramount for designing more effective therapeutic candidates.
The Importance of the 4-Bromo Substituent
The presence and position of the bromine atom on the benzyl ring are critical. While a 4-bromo substitution is the focus of this guide, exploring other halogen substitutions (Cl, F, I) and their positions (2-, 3-, or 4-) would be a key aspect of a comprehensive SAR study. The electronic and steric properties of the halogen will influence binding affinity and selectivity for the target kinase. A general trend observed in some pyridine derivatives is that halogen atoms can either enhance or decrease antiproliferative activity depending on the specific scaffold and its biological target.[2]
Modifications of the Benzyl Ring
Beyond the bromo-substituent, the benzyl ring offers a canvas for further modifications to probe the topology of the kinase active site. The introduction of small alkyl groups, methoxy groups, or other functional groups can be used to map out hydrophobic pockets and identify potential new hydrogen bond interactions. For example, in a series of 4-benzyloxyquinolin-2(1H)-one derivatives, substitutions on the benzyl ring were found to significantly impact anticancer activity.[5]
The Role of the Pyridine Ring
Substitutions on the pyridine ring itself can have a profound impact on the molecule's properties. Adding electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen, which in turn affects its ability to form hydrogen bonds. Furthermore, substituents at the 3-, 4-, 5-, and 6-positions can be used to fine-tune the molecule's solubility, metabolic stability, and off-target activity.
Experimental Protocols
To empirically validate the SAR hypotheses, a series of well-defined experimental protocols are necessary.
Synthesis of this compound Derivatives
The following is a general, yet detailed, protocol for the synthesis of the title compounds, based on established methods for analogous 2-alkoxypyridines.
Step 1: Synthesis of this compound
-
To a solution of 2-hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium or potassium salt.
-
Add 1-(bromomethyl)-4-bromobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic scheme for this compound.
In Vitro Anticancer Activity Screening
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screen for cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compounds on the cell cycle progression.
-
Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Diagram of the Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of synthesized compounds.
Postulated Mechanism of Action: Kinase Inhibition
Based on the structural features of the this compound scaffold and the known activities of similar pyridine derivatives, a plausible mechanism of action is the inhibition of one or more protein kinases.
Hypothesized Binding Mode
The pyridine nitrogen is likely to form a hydrogen bond with a key amino acid residue in the hinge region of the kinase ATP-binding site. The 4-bromobenzyl moiety can then extend into a hydrophobic pocket, with the bromine atom potentially forming a halogen bond with a backbone carbonyl oxygen or other suitable acceptor. This dual interaction would anchor the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Diagram of the Hypothesized Mechanism of Action
Caption: Hypothesized binding mode and mechanism of kinase inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents, likely acting through the inhibition of protein kinases. The synthetic accessibility of this scaffold allows for extensive SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. Future work should focus on synthesizing a library of analogues with diverse substitutions on both the pyridine and benzyl rings. The biological evaluation of these compounds in a panel of cancer cell lines and against a panel of kinases will be crucial for elucidating the precise SAR and identifying lead candidates for further preclinical development.
References
- Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072–7075.
- Raslan, M. A., Hassan, A. S., El-Gohary, N. S., & Abd-El-Lateef, H. A. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(28), 19353-19373.
- Elgemeie, G. H., Amin, K. M., El-Zahar, M. I., & Anwar, M. M. (2016).
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A Comparative Guide to In Vivo Efficacy Testing of Novel Pyridine-Based Compounds in Xenograft Models
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Translating Preclinical Promise to Clinical Efficacy
The journey of a novel anticancer agent from benchtop discovery to clinical application is fraught with challenges, chief among them being the rigorous validation of in vivo efficacy. While in vitro assays provide crucial initial data on a compound's activity, the complex biological milieu of a living organism presents a far more stringent test. This guide provides a comprehensive framework for designing and executing in vivo efficacy studies of novel pyridine-based compounds, using a xenograft model.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved anticancer drugs.[1][2] Its versatility allows for the development of compounds that target a wide array of signaling pathways implicated in tumorigenesis and angiogenesis.
This guide will focus on the hypothetical compound 2-((4-Bromobenzyl)oxy)pyridine , a novel molecule for which in vivo anticancer efficacy data is not yet publicly available. To provide a robust comparative framework, its hypothetical performance will be benchmarked against two established, FDA-approved pyridine-containing multi-kinase inhibitors: Sorafenib and Regorafenib . This approach will not only detail the "how-to" of in vivo testing but also the "why," grounding experimental choices in established scientific principles and regulatory expectations.
Comparative Pharmacology: Understanding the Therapeutic Context
A successful in vivo study begins with a deep understanding of the compound's mechanism of action (MoA) and how it compares to the standard of care.
This compound (Hypothetical Profile):
For the purpose of this guide, we will hypothesize that preliminary in vitro studies suggest this compound exhibits potent inhibitory activity against key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, such as VEGFR and PDGFR. This profile positions it as a promising candidate for solid tumors where these pathways are critical drivers of disease progression.
Comparator 1: Sorafenib
Sorafenib is an oral multi-kinase inhibitor that has been a standard treatment for advanced hepatocellular carcinoma (HCC) and renal cell carcinoma.[3][4] Its MoA involves the inhibition of multiple kinases, including:
-
Tumor Proliferation: Blocks the Raf/MEK/ERK signaling pathway by inhibiting Raf-1 and B-Raf.[5][6]
-
Angiogenesis: Inhibits VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β, thereby disrupting the formation of new blood vessels that supply tumors.[3][5]
Comparator 2: Regorafenib
Regorafenib, structurally similar to sorafenib, is also an oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and HCC.[7][8] It has a broad kinase inhibition profile that includes:
This multi-targeted approach allows Regorafenib to impact tumor growth, angiogenesis, and the tumor microenvironment.[7]
Signaling Pathway Overview
The following diagram illustrates the key signaling pathways targeted by our comparator drugs, which are also the hypothetical targets for this compound.
Caption: Key signaling pathways in tumorigenesis targeted by Sorafenib and Regorafenib.
Designing a Robust In Vivo Efficacy Study: A Step-by-Step Protocol
The following protocol outlines a comprehensive approach for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing in a xenograft model.
Detailed Methodologies
1. Cell Line Selection and Culture
-
Rationale: The choice of cell line is critical and should be based on the hypothetical MoA of the test compound. For a VEGFR/PDGFR inhibitor, a cell line known to be dependent on these pathways, such as the human hepatocellular carcinoma line Huh7 or the colorectal cancer line HT-29, would be appropriate.
-
Protocol:
-
Obtain cell lines from a reputable cell bank (e.g., ATCC) to ensure identity and purity.
-
Culture cells in the recommended medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Routinely test for mycoplasma contamination.
-
Expand cells to achieve the required number for implantation, ensuring they are in the logarithmic growth phase.[12]
-
2. Animal Model and Ethical Considerations
-
Rationale: Immunodeficient mice (e.g., athymic Nude or NOD/SCID) are required to prevent rejection of the human tumor xenograft.[13] All procedures must adhere to strict ethical guidelines to ensure animal welfare.
-
Protocol:
-
Procure 6-8 week old female athymic nude mice from a certified vendor.
-
House animals in a specific-pathogen-free (SPF) facility.[14]
-
Allow for a 1-2 week acclimatization period before the start of the experiment.
-
All experimental protocols must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Adhere to guidelines such as those provided by the National Centre for the Replacement, Refinement, and Reduction of Animals in Research (NC3Rs).[15][16]
-
3. Tumor Implantation
-
Rationale: Subcutaneous implantation is a common and straightforward method that allows for easy monitoring of tumor growth.[12][17]
-
Protocol:
-
Harvest cultured tumor cells at 80-90% confluency.[12]
-
Perform a cell count using a hemocytometer and assess viability (should be >95%) with Trypan Blue.[18][19]
-
Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel (on ice) to support initial tumor establishment.
-
Anesthetize the mice and subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[18][19]
-
4. Tumor Growth Monitoring and Randomization
-
Rationale: Regular monitoring is essential to track tumor progression and determine the appropriate time to initiate treatment. Randomization ensures unbiased group allocation.
-
Protocol:
-
Begin caliper measurements 5-7 days post-implantation, or once tumors become palpable.
-
Measure tumor length (L) and width (W) 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.[18][19]
-
Monitor animal body weight and overall health status at each measurement.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups.
-
5. Drug Formulation and Administration
-
Rationale: The formulation and route of administration should be consistent with the intended clinical use and the compound's physicochemical properties.
-
Protocol:
-
Vehicle Control: Formulate a vehicle solution (e.g., 0.5% carboxymethylcellulose) for the control group.
-
This compound: Based on preliminary toxicology, prepare two dose levels (e.g., 30 mg/kg and 60 mg/kg) in the vehicle.
-
Sorafenib: Prepare a 30 mg/kg dose in the vehicle.
-
Regorafenib: Prepare a 30 mg/kg dose in the vehicle.[8]
-
Administer all treatments orally (p.o.) via gavage once daily for 21 days.
-
Data Analysis and Interpretation
Comparative Efficacy Data
The primary endpoint of the study is the inhibition of tumor growth. The following table presents a hypothetical but realistic dataset comparing our novel compound with the established alternatives.
| Treatment Group (Dose) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | -2 ± 1.5 |
| This compound (30 mg/kg) | 825 ± 150 | 45% | -4 ± 2.0 |
| This compound (60 mg/kg) | 450 ± 110 | 70% | -6 ± 2.5 |
| Sorafenib (30 mg/kg) | 600 ± 130 | 60% | -5 ± 2.2 |
| Regorafenib (30 mg/kg) | 525 ± 120 | 65% | -5.5 ± 2.3 |
TGI (%) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Statistical Analysis
-
Methodology:
-
Tumor growth data should be analyzed using a repeated-measures two-way ANOVA, followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare each treatment group to the vehicle control.[22]
-
Endpoint tumor weights can be compared using a one-way ANOVA.
-
A p-value of <0.05 is typically considered statistically significant.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
-
Rationale: PK/PD modeling helps to establish a relationship between drug exposure and the observed antitumor effect, which is critical for translating preclinical findings to clinical trial design.[23][24][25]
-
Protocol:
-
On the final day of the study, collect terminal blood samples at specified time points post-dosing (e.g., 1, 2, 4, 8, 24 hours) from a subset of mice in each group.
-
Analyze plasma concentrations of the drug using LC-MS/MS.
-
Correlate drug exposure (AUC, Cmax) with the TGI data to build a PK/PD model.[26]
-
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the in vivo evaluation of novel pyridine-based anticancer compounds like this compound. By benchmarking against established drugs such as Sorafenib and Regorafenib, researchers can gain valuable insights into the comparative efficacy and potential clinical positioning of their lead candidates.
Based on our hypothetical data, this compound at 60 mg/kg demonstrates superior tumor growth inhibition compared to both Sorafenib and Regorafenib at their standard preclinical doses, with an acceptable toxicity profile. These promising results would warrant further investigation, including:
-
Orthotopic Xenograft Models: To evaluate efficacy in a more physiologically relevant tumor microenvironment.
-
Combination Studies: To assess potential synergistic effects with other chemotherapeutic agents.[27]
-
Detailed MoA Studies: To confirm the on-target effects and identify potential resistance mechanisms.
By following a structured, data-driven, and ethically sound approach, researchers can effectively navigate the complexities of in vivo efficacy testing and advance the most promising compounds toward clinical development.
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Validating a Novel PIM-1 Kinase Inhibitor: A Comparative Guide for 2-((4-Bromobenzyl)oxy)pyridine
This guide provides a comprehensive framework for the validation of a putative PIM-1 kinase inhibitor, 2-((4-bromobenzyl)oxy)pyridine. While this specific molecule is not an established inhibitor in the public domain, this document will treat it as a novel discovery to illustrate the rigorous experimental workflow required to characterize and validate a new chemical entity targeting the PIM-1 kinase. We will objectively compare its hypothetical performance benchmarks against well-characterized, clinical-stage PIM-1 inhibitors, SGI-1776 and AZD1208, providing the necessary experimental data and protocols for researchers, scientists, and drug development professionals.
The Rationale for Targeting PIM-1 Kinase in Oncology
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are crucial regulators of cell cycle progression, survival, and metabolism.[1][2][][4] Unlike many other kinases, PIM kinases are constitutively active upon expression, with their regulation occurring primarily at the transcriptional and protein stability levels.[5][6] Their expression is induced by a plethora of cytokines and growth factors, most notably through the JAK/STAT signaling pathway.[1][2][][7]
Overexpression of PIM kinases is a frequent event in a wide array of hematological and solid tumors, including prostate cancer and acute myeloid leukemia (AML), making them an attractive therapeutic target.[1][2][] Inhibition of PIM kinases has been shown to induce cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of small molecule inhibitors.[8][9]
The PIM-1 Signaling Axis
The PIM-1 signaling pathway is a critical node in cancer cell survival. Upstream activation by cytokines leads to the phosphorylation of STAT proteins, which then translocate to the nucleus and induce the transcription of PIM1. PIM-1 kinase, in turn, phosphorylates a number of downstream substrates that promote cell survival and proliferation while inhibiting apoptosis.
Figure 1: Simplified PIM-1 Signaling Pathway.
Comparative Analysis of PIM-1 Kinase Inhibitors
To validate this compound as a PIM-1 kinase inhibitor, its performance must be benchmarked against known inhibitors. For this guide, we will use SGI-1776 and AZD1208 as our primary comparators.
| Inhibitor | Target(s) | PIM-1 IC50 | PIM-2 IC50 | PIM-3 IC50 | Key Features |
| This compound | PIM-1 (Hypothetical) | To be determined | To be determined | To be determined | Novel chemical scaffold. |
| SGI-1776 | Pan-PIM, Flt3, Haspin | 7 nM[10][11][12] | 363 nM[11][12] | 69 nM[11][12] | Orally bioavailable, induces apoptosis.[10][13] |
| AZD1208 | Pan-PIM | 0.4 nM[14][15] | 5.0 nM[14][15] | 1.9 nM[14][15] | Potent and selective, induces cell cycle arrest and apoptosis.[8][9][15] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half.
Experimental Validation Workflow
The validation of a novel PIM-1 inhibitor like this compound requires a multi-step experimental approach, progressing from in vitro biochemical assays to cell-based functional assays.
Figure 2: Experimental workflow for validating a novel PIM-1 kinase inhibitor.
Part 1: Biochemical Characterization
The initial step is to determine the direct inhibitory effect of this compound on PIM-1 kinase activity in a cell-free system.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PIM-1, PIM-2, and PIM-3 kinases.
Methodology: A common method is a radiometric kinase assay or a luminescence-based assay that measures ATP consumption.
Protocol: Radiometric Kinase Assay (HotSpot™)
-
Reagent Preparation:
-
Prepare a serial dilution of this compound, SGI-1776, and AZD1208 in DMSO.
-
Prepare a reaction buffer containing a peptide substrate (e.g., RSRHSSYPAGT), MgCl2, and DTT.[16]
-
Prepare a solution of recombinant human PIM-1, PIM-2, or PIM-3 enzyme.
-
Prepare a solution of [γ-³³P]-ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, inhibitor (or DMSO control), and reaction buffer.
-
Initiate the reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and spot the reaction mixture onto a filtermat.
-
Wash the filtermat to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Cell-Based Functional Validation
Following biochemical confirmation, the next critical phase is to assess the activity of this compound in a cellular context.
Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines known to overexpress PIM-1 (e.g., prostate cancer cell line PC-3 or AML cell line MOLM-16).
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay measuring cellular ATP levels (e.g., CellTiter-Glo®) are standard methods.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Culture and Treatment:
-
Seed PC-3 or MOLM-16 cells in a 96-well plate and allow them to adhere/stabilize overnight.
-
Treat the cells with serial dilutions of this compound, SGI-1776, AZD1208, or a vehicle control (DMSO) for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration to calculate the IC50 or GI50 (concentration for 50% of maximal inhibition of cell growth) value.
-
Target Engagement and Downstream Signaling Assay
Objective: To confirm that this compound inhibits PIM-1 kinase activity within cancer cells by assessing the phosphorylation status of a known PIM-1 substrate.
Methodology: Western blotting is used to detect changes in the phosphorylation of downstream targets of PIM-1, such as BAD or 4E-BP1.
Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Treat PC-3 or MOLM-16 cells with increasing concentrations of this compound or a vehicle control for a specified time (e.g., 2-4 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-BAD (Ser112) and total BAD, or phospho-4E-BP1 (Thr37/46) and total 4E-BP1. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control. A dose-dependent decrease in the phosphorylation of the PIM-1 substrate would indicate target engagement.
-
Conclusion
This guide outlines a systematic and robust approach to validate a novel compound, this compound, as a PIM-1 kinase inhibitor. By employing a combination of biochemical and cell-based assays and comparing the results to established inhibitors like SGI-1776 and AZD1208, researchers can rigorously assess the potency, selectivity, and cellular efficacy of this new chemical entity. Positive results from these studies would provide a strong rationale for further preclinical development, including in vivo xenograft models, to evaluate its therapeutic potential in oncology.
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Chen, J., et al. (2018). Pim-1 kinase as cancer drug target: An update. Oncotarget, 9(59), 31449–31464. Available from: [Link]
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Carol, H., et al. (2011). Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 57(5), 795-803. Available from: [Link]
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Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. Available from: [Link]
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American Society of Hematology. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood Journal. Available from: [Link]
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Juniper Publishers. (2020). PIM Kinase Inhibitors and Cancer Treatment. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
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Chen, L. S., et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150–4157. Available from: [Link]
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Frontiers Media S.A. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology. Available from: [Link]
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MDPI. (2021). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. Molecules. Available from: [Link]
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American Association for Cancer Research. (2018). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics. Available from: [Link]
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American Association for Cancer Research. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthetic Efficiency of 2-((4-Bromobenzyl)oxy)pyridine Preparation
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-((4-Bromobenzyl)oxy)pyridine is a valuable building block in medicinal chemistry, and its synthetic efficiency can significantly impact project timelines and costs. This guide provides an in-depth comparison of the primary methods for its preparation, grounded in experimental data and practical insights. We will objectively evaluate the performance of conventional thermal synthesis, microwave-assisted synthesis, and phase-transfer catalysis, offering detailed protocols and a comparative analysis of their respective efficiencies.
Introduction to the Synthetic Challenge
The target molecule, this compound, is an ether. The most classical and widely employed method for ether synthesis is the Williamson ether synthesis, an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide.[1][2][3] In the context of our target molecule, this involves the reaction of 2-hydroxypyridine with 4-bromobenzyl bromide. The efficiency of this reaction is highly dependent on the chosen conditions, including the base, solvent, temperature, and reaction time. Modern advancements have introduced techniques such as microwave irradiation and phase-transfer catalysis to enhance the efficiency of this century-old reaction.[1][4] This guide will dissect these methodologies to provide a clear benchmark of their synthetic utility for preparing this compound.
Comparative Analysis of Synthetic Methodologies
Here, we compare three prominent methods for the synthesis of this compound: Conventional Williamson Ether Synthesis, Microwave-Assisted Williamson Ether Synthesis, and Phase-Transfer Catalyzed Williamson Ether Synthesis.
| Method | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Conventional Williamson Ether Synthesis | 50-95% (in laboratory syntheses)[3] | 1-8 hours[3] | Well-established, widely understood, suitable for large scale. | Long reaction times, potential for side reactions with prolonged heating.[5] |
| Microwave-Assisted Williamson Ether Synthesis | Often higher than conventional methods. | 2-8 minutes[1] | Drastically reduced reaction times, often higher yields, rapid optimization.[1][6] | Requires specialized microwave equipment, potential for localized overheating. |
| Phase-Transfer Catalysis | High yields, often >90% in industrial applications. | 2-4 hours[7] | Milder reaction conditions, use of inexpensive bases, suitable for industrial scale-up, environmentally benign.[7][8] | Requires a phase-transfer catalyst, reaction rates can be sensitive to catalyst choice and concentration. |
In-Depth Analysis and Experimental Protocols
Method 1: Conventional Williamson Ether Synthesis
This classical approach relies on thermal energy to drive the reaction between the sodium salt of 2-hydroxypyridine and 4-bromobenzyl bromide. The choice of a strong, non-nucleophilic base and an aprotic polar solvent is crucial for maximizing the yield of the desired ether.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong base is required to deprotonate the hydroxyl group of 2-hydroxypyridine, forming the nucleophilic pyridin-2-olate anion. NaH is an excellent choice as it is a powerful, non-nucleophilic base, and the only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction mixture.[2][9]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent like DMF is ideal for S\textsubscript{N}2 reactions. It effectively solvates the sodium cation, leaving the pyridin-2-olate anion more "naked" and thus more nucleophilic. This enhances the rate of the desired substitution reaction.[2]
-
Elevated Temperature (50-100 °C): Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. However, excessive heat can promote side reactions, so a moderate temperature range is typically employed.[3]
Experimental Protocol:
-
To a stirred solution of 2-hydroxypyridine (1.0 eq.) in anhydrous DMF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of 4-bromobenzyl bromide (1.1 eq.) in anhydrous DMF (2 volumes) dropwise.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
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A Researcher's Guide to De-risking Novel Compounds: A Comparative Framework for Assessing Off-Target Effects of 2-((4-Bromobenzyl)oxy)pyridine
In the landscape of contemporary drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. A primary hurdle is the elucidation and mitigation of off-target effects, where a molecule interacts with unintended cellular components, leading to unforeseen biological consequences and potential toxicity[1][2]. This guide provides a comprehensive, technically-grounded framework for assessing the off-target profile of a novel small molecule, using the hypothetical compound 2-((4-Bromobenzyl)oxy)pyridine as a case study.
The structure of this compound, featuring a pyridine core, suggests a potential interaction with the highly conserved ATP-binding pocket of kinases, a common source of off-target binding for inhibitors[2]. This guide, therefore, will focus on a multi-pronged approach to systematically identify and characterize these, and other, potential unintended interactions. We will compare and contrast orthogonal assay methodologies, providing the rationale behind experimental choices and detailed protocols to ensure scientific rigor and data integrity.
Part 1: The Strategic Imperative for Early Off-Target Profiling
Proactive and early assessment of a compound's selectivity is paramount to de-risking a drug discovery program. Relying solely on on-target potency can be misleading, as a potent compound with a promiscuous off-target profile can lead to failure in later, more expensive stages of development. A robust off-target assessment strategy should be initiated in the lead optimization phase to guide medicinal chemistry efforts toward enhancing selectivity and minimizing potential liabilities.
This guide will delineate a three-tiered strategy for the characterization of this compound, moving from broad, unbiased screening to more focused cellular and functional assays.
Part 2: A Multi-Tiered Approach to Off-Target Assessment
Our investigative workflow is designed to provide a holistic view of the compound's cellular interactions, starting with a broad screen against a large panel of purified enzymes and progressing to assays in a more physiologically relevant cellular context.
Figure 1. A multi-tiered workflow for off-target assessment.
Tier 1: Broad Kinase Profiling
Rationale: Given the pyridine scaffold of this compound, a primary hypothesis is its potential interaction with protein kinases. Large-scale kinase panels offer an unbiased and high-throughput method to assess the compound's selectivity across a significant portion of the human kinome[3][4][5].
Experimental Design: We will screen this compound at two concentrations (e.g., 1 µM and 10 µM) against a panel of over 400 purified human kinases. A well-characterized, promiscuous kinase inhibitor (e.g., Staurosporine) and a highly selective inhibitor (e.g., a clinical-stage compound against a specific kinase) will be included as comparator compounds.
Data Presentation:
| Kinase Target | This compound (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Selective Inhibitor X (% Inhibition @ 1µM) |
| Primary Target (Hypothetical) | 95 | 98 | 99 |
| Off-Target Kinase A | 85 | 92 | 5 |
| Off-Target Kinase B | 60 | 88 | 2 |
| Off-Target Kinase C | 15 | 75 | 1 |
| ... (400+ kinases) | ... | ... | ... |
Interpretation: Significant inhibition (>50%) of kinases other than the intended primary target will be flagged as potential off-targets. The selectivity profile of our test compound will be quantitatively compared to the promiscuous and selective controls.
Protocol 1: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare stock solutions of this compound, Staurosporine, and Selective Inhibitor X in 100% DMSO.
-
Assay Plate Preparation: In a multi-well assay plate, add the kinase, substrate, and ATP.
-
Compound Addition: Add the test and comparator compounds to the assay plate at final concentrations of 1 µM and 10 µM. Include a DMSO-only control.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent (e.g., ADP-Glo™, Promega) that measures the amount of ADP produced, which is proportional to kinase activity[5].
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.
Tier 2: Cellular Target Engagement and Viability
Rationale: While in vitro kinase assays are invaluable for initial screening, they do not always reflect a compound's activity in a cellular environment. Factors such as cell permeability and intracellular ATP concentration can significantly alter a compound's potency and selectivity. Therefore, it is crucial to validate the primary on-target and key off-target interactions in intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a physiological context[6]. This will be complemented by a general cell health assay to assess for overt cytotoxicity.
Experimental Design: We will use CETSA to confirm the binding of this compound to its primary target and the top off-target kinases identified in Tier 1. In parallel, a panel of cell lines representing different tissues will be treated with a dose-response of the compound to determine its cytotoxic potential using a sensitive ATP-based viability assay like CellTiter-Glo®[7][8][9].
Data Presentation:
Table 2A: CETSA Target Engagement
| Target Protein | EC₅₀ of Thermal Stabilization (µM) |
| Primary Target | 0.5 |
| Off-Target Kinase A | 2.5 |
| Off-Target Kinase B | > 20 |
Table 2B: Comparative Cell Viability (IC₅₀ Values in µM)
| Cell Line | This compound | Staurosporine | Selective Inhibitor X |
| HEK293 (Kidney) | 15 | 0.1 | > 50 |
| HepG2 (Liver) | 12 | 0.2 | > 50 |
| A549 (Lung) | 25 | 0.15 | 2.0 |
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test and comparator compounds for 72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated controls and calculate IC₅₀ values using a non-linear regression curve fit.
Tier 3: Unbiased Global Cellular Response Profiling
Rationale: To capture a truly unbiased view of the cellular pathways modulated by this compound, we will employ transcriptomic analysis (RNA-Seq). This powerful technique provides a global snapshot of gene expression changes following compound treatment, which can reveal unexpected off-target effects and provide mechanistic insights into observed cellular phenotypes[10][11][12].
Experimental Design: A relevant cell line (e.g., one that expresses both the on-target and key off-targets) will be treated with this compound at its IC₅₀ concentration for 24 hours. RNA will be extracted, and sequencing will be performed. The resulting gene expression signature will be compared to databases of signatures from compounds with known mechanisms of action.
Figure 2. Workflow for transcriptomic analysis of off-target effects.
Interpretation: Differentially expressed genes will be analyzed for enrichment in specific biological pathways. For example, upregulation of genes involved in the unfolded protein response might suggest off-target effects related to ER stress. Comparison to reference datasets (e.g., Connectivity Map) can reveal similarities to the effects of other drugs, suggesting shared off-target activities.
Conclusion and Forward Strategy
This comprehensive, multi-tiered approach provides a robust framework for systematically assessing the off-target effects of novel compounds like this compound. By integrating data from broad biochemical screens, cellular target engagement assays, and global transcriptomic profiling, researchers can build a detailed selectivity profile. This knowledge is critical for guiding medicinal chemistry efforts to optimize lead compounds, mitigating the risk of late-stage failures, and ultimately developing safer and more effective therapeutics. The findings from this guide will enable an informed decision on whether to progress this compound, and if so, which liabilities need to be engineered out of the molecular scaffold.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-((4-Bromobenzyl)oxy)pyridine
This guide provides essential safety and logistical information for the proper disposal of 2-((4-Bromobenzyl)oxy)pyridine (CAS No. 40775-71-1). As a brominated organic compound, this substance requires specific handling and disposal procedures to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This document is designed for researchers, scientists, and drug development professionals who handle such research chemicals.
The foundational principle of laboratory safety is that all waste is considered hazardous until proven otherwise. For a specific compound like this compound, the primary source of detailed safety information is its Safety Data Sheet (SDS), which must be consulted before handling or disposal.
Hazard Identification and Risk Assessment: The Primacy of the SDS
Before any disposal procedure begins, a thorough risk assessment is mandatory. The first and most critical step is to obtain and review the Safety Data Sheet (SDS) provided by the chemical manufacturer.[1][2] The SDS contains vital information regarding physical and chemical properties, health hazards, and required safety precautions.
While a specific, universally available SDS for this compound is not provided here, its chemical structure—containing a brominated benzene ring and a pyridine moiety—allows us to anticipate its classification as a halogenated organic compound .[3][4] Such compounds are often subject to specific disposal regulations due to their potential to form harmful byproducts during incineration and their environmental persistence.[4][5]
Anticipated Hazards Based on Chemical Class:
-
Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8]
-
Irritation: May cause skin, eye, and respiratory irritation.[6][9]
-
Environmental Hazard: Brominated organic compounds can be hazardous to the environment and must not be disposed of down the drain.[10]
Chemical Profile: this compound
| Property | Value | Source |
| CAS Number | 40775-71-1 | [11][12] |
| Molecular Formula | C₁₂H₁₀BrNO | |
| Molecular Weight | 264.12 g/mol | |
| Hazard Class | Consult Manufacturer's SDS | N/A |
| Toxicity Data | Consult Manufacturer's SDS | N/A |
| GHS Pictograms | Consult Manufacturer's SDS | N/A |
Personal Protective Equipment (PPE)
Based on the anticipated hazards of halogenated organic compounds and pyridine derivatives, the following minimum PPE should be worn when handling this compound waste.[9][13]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber; consult the SDS and glove manufacturer's compatibility chart).
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] If there is a risk of generating dust or aerosols, or if exposure limits may be exceeded, a NIOSH-approved respirator may be required.[1]
Step-by-Step Disposal Protocol
Improper segregation of chemical waste is a common and costly mistake in laboratory settings.[4][14] Halogenated organic waste must be kept separate from non-halogenated waste because the disposal methods and costs differ significantly.[4][15]
Step 1: Identify the Correct Waste Stream
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, contaminated absorbent pads), must be classified as Halogenated Organic Waste .[3][4][15]
Step 2: Use a Designated and Compatible Waste Container
-
Container Type: Use a clearly labeled, leak-proof container with a secure screw-top cap.[14][16] Glass or polyethylene containers are generally suitable for organic solvents. Avoid using metal containers for any acidic waste streams.[14]
-
Compatibility: Ensure the container material is compatible with all components of the waste mixture. Do not mix incompatible chemicals. For instance, keep this waste stream separate from strong acids, bases, and oxidizers.[16][17]
Step 3: Proper Labeling
Accurate and complete labeling is a critical regulatory requirement under OSHA and the EPA.[1][18]
-
Attach a "Hazardous Waste" tag or label to the container as soon as the first drop of waste is added.[2][4][15]
-
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
The approximate concentration or percentage of all chemical components in the container.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant"). This information should be taken directly from the SDS.
-
The date of accumulation.[2]
-
Step 4: On-Site Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16][18]
-
Containment: The container must be kept in a secondary containment tray or bin to capture any potential leaks.[14][16]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[4][15][18] This prevents the release of hazardous vapors.
The following diagram illustrates the decision-making process for segregating laboratory chemical waste.
Spill and Emergency Procedures
In the event of a spill, immediate and proper response is crucial to minimize exposure and environmental contamination.
-
Small Spills: For minor spills that can be cleaned up quickly by trained personnel, ensure proper ventilation and wear the appropriate PPE.[19] Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent pad). Collect the contaminated absorbent material into a sealed, properly labeled hazardous waste container.[4][19]
-
Large Spills: In the case of a large spill, evacuate the area immediately. Alert others, secure the area to prevent entry, and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.[4][19]
Final Disposal Coordination
Once the waste container is full or is no longer being used, it must be disposed of through the proper channels.
-
Request Pickup: Do not discard chemical waste in the regular trash or pour it down the drain.[2][16] Contact your institution's EHS department to schedule a pickup of the hazardous waste.[18]
-
Incineration: Halogenated organic waste is typically disposed of via high-temperature incineration by a licensed hazardous waste disposal company.[20] This process is designed to break down the complex organic molecules into simpler, less harmful substances, though it requires specialized equipment to handle the acidic gases (like hydrobromic acid) that can be produced.[5]
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the standards of scientific integrity and responsibility.
References
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
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Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Classification of special laboratory waste. (n.d.). University of Barcelona. Retrieved from [Link]
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OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). (n.d.). Binghamton University. Retrieved from [Link]
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The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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Waste Handling Best Practices for New Chemists. (2026, January 13). CP Lab Safety. Retrieved from [Link]
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Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]
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EPA Hazardous Waste Codes. (n.d.). US Environmental Protection Agency. Retrieved from [Link]
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Other Disposal Guidance. (n.d.). US Environmental Protection Agency. Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). US Environmental Protection Agency. Retrieved from [Link]
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Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.). Washington State University. Retrieved from [Link]
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Pyridine for Synthesis Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]
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Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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This compound (CAS#:40775-71-1). (n.d.). Chemsrc. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-((4-Bromobenzyl)oxy)pyridine
For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. When handling novel or specialized chemical entities like 2-((4-Bromobenzyl)oxy)pyridine, a thorough understanding of its potential hazards and the corresponding protective measures is not just a regulatory requirement but a professional obligation. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Core Principles of Chemical Safety
Before delving into specific PPE recommendations, it is crucial to remember that PPE is the final line of defense. A comprehensive safety strategy for handling this compound should always prioritize engineering and administrative controls.
-
Engineering Controls: All manipulations of this compound, including weighing, transferring, and reaction setup, should be conducted within a certified chemical fume hood to minimize inhalation exposure[1].
-
Administrative Controls: Adherence to standard laboratory safety practices is paramount. This includes keeping the work area clean, washing hands thoroughly after handling the compound, and never working alone[7]. All personnel must be trained on the potential hazards and the emergency procedures.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound, with detailed explanations for each recommendation.
| Protection Type | Specific Recommendations | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over the goggles when there is a risk of splashing, such as during transfers of larger volumes or when the compound is under pressure. | The pyridine and benzyl ether moieties suggest a high potential for eye irritation[3][4][6]. Safety goggles provide a primary barrier against accidental splashes, while a face shield offers a broader area of protection for the entire face. |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended for extended contact. If using nitrile gloves, it is crucial to double-glove and change them frequently, as their resistance to pyridine and related compounds may be limited[1][3]. Always inspect gloves for any signs of degradation or perforation before use. | The compound can likely be absorbed through the skin, a known hazard for pyridine derivatives[3]. The selection of appropriate glove material is critical to prevent dermal exposure. Butyl rubber and neoprene generally offer superior protection against a wider range of organic solvents and reagents compared to standard nitrile gloves. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is the minimum requirement. For procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron worn over the lab coat is recommended. | A lab coat provides a removable barrier to protect personal clothing and underlying skin from contamination[1]. Flame-retardant properties are an important precaution, given that many organic compounds are flammable. |
| Respiratory Protection | All work with this compound should be performed in a certified chemical fume hood. If a fume hood is unavailable or in the event of a significant spill where exposure limits may be exceeded, a full-face respirator with organic vapor cartridges is necessary. | Pyridine derivatives can be harmful if inhaled, potentially causing respiratory irritation, dizziness, and other systemic effects[1][6]. A properly functioning fume hood is the most effective way to prevent inhalation exposure. A respirator should be considered a secondary, emergency measure. |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory. | This protects the feet from spills and falling objects. Open-toed shoes or sandals are strictly prohibited in a laboratory setting[7]. |
Operational Plan: Step-by-Step PPE Protocol
Adherence to a systematic procedure for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.
Donning PPE Workflow
Caption: Step-by-step process for correctly donning PPE.
Doffing PPE Workflow
Caption: Step-by-step process for safely removing PPE.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
Disposal Plan
All waste materials contaminated with this compound, including used gloves, disposable lab coats, and reaction byproducts, must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor, following all local, state, and federal regulations[2][8]. Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these rigorous safety protocols and fostering a proactive safety culture, researchers can confidently and responsibly advance their scientific endeavors while ensuring the well-being of themselves and their colleagues.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- Washington State University. Pyridine Safety Data Sheet.
- Pyridine,6551E-3,2023/02/01 - Safety D
- Benchchem. Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine.
- Benzyl ether - Safety D
- 2-Bromopyridine Safety D
- Jubilant Ingrevia Limited. 2-Bromopyridine Safety Data Sheet.
- Sigma-Aldrich.
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- Sigma-Aldrich.
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- Spectrum Chemical. Material Safety Data Sheet - Benzyl Ether.
- Benchchem. Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
- CymitQuimica. Safety Data Sheet - 4-Bromopyridine. (2024, November 1).
- 4-(4-Nitrobenzyl)
- MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
- Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
- Loba Chemie. PYRIDINE FOR SYNTHESIS.
- Parchem. This compound (Cas 40775-71-1).
- AK Scientific, Inc. 5-Acetyl-2-(4-bromophenoxy) pyridine Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile.
- National Center for Biotechnology Information. Toxicological Profile for Pyridine.
- MDPI. (2021). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. International Journal of Molecular Sciences, 22(16), 8752.
- PubMed. (2021). Pyridine Derivatives-A New Class of Compounds That Are Toxic to E. coli K12, R2-R4 Strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
